Product packaging for 3-Oxo Atorvastatin(Cat. No.:CAS No. 104239-97-6; 887196-30-7)

3-Oxo Atorvastatin

カタログ番号: B2691487
CAS番号: 104239-97-6; 887196-30-7
分子量: 556.634
InChIキー: JVFCMPKBFPIOON-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Oxo Atorvastatin is a useful research compound. Its molecular formula is C33H33FN2O5 and its molecular weight is 556.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33FN2O5 B2691487 3-Oxo Atorvastatin CAS No. 104239-97-6; 887196-30-7

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

104239-97-6; 887196-30-7

分子式

C33H33FN2O5

分子量

556.634

IUPAC名

(5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26,37H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-/m1/s1

InChIキー

JVFCMPKBFPIOON-AREMUKBSSA-N

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

溶解性

not available

製品の起源

United States

Foundational & Exploratory

3-Oxo Atorvastatin chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Atorvastatin is a known process impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, consolidating available data for researchers and professionals in drug development. While detailed experimental protocols and specific biological activity data are not extensively available in the public domain, this guide summarizes its identity, relationship to the parent drug, and the general analytical methodologies relevant to its characterization.

Chemical Structure and Identity

This compound is structurally similar to Atorvastatin, with the key difference being the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain to a ketone.

Chemical Structure:

  • While a definitive 2D structure diagram is not provided in the search results, its chemical name allows for its depiction. It retains the core pyrrole structure of Atorvastatin with the characteristic N-phenylcarbamoyl, 4-fluorophenyl, and isopropyl substituents. The heptanoic acid side chain is modified with a ketone at the C3 position.

Nomenclature and Identification:

PropertyData
IUPAC Name (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
Synonyms Atorvastatin Impurity O, 3-Oxo-Atorvastatin, Atorvastatin 3-Oxo Acid
CAS Number 887196-30-7 (Free Acid)[1], 1391052-00-8 (Sodium Salt)[2], 887196-30-7 (Calcium Salt)[1]
Molecular Formula C₃₃H₃₃FN₂O₅ (Free Acid)[1]
Molecular Weight 556.62 g/mol (Free Acid)[1]

Physicochemical Properties

Table of Physicochemical Properties (Theoretical and General):

PropertyValueNotes
Melting Point Not availableData not found in public literature.
Boiling Point Not availableData not found in public literature.
Solubility Not availableAs a related substance to Atorvastatin (a BCS Class II drug), it is expected to have low aqueous solubility.
Appearance Likely a white to off-white solidBased on the appearance of Atorvastatin and its other impurities.

Experimental Protocols

Detailed experimental protocols for the specific synthesis, purification, and characterization of this compound are not publicly available. However, it is known to be formed during forced degradation studies of Atorvastatin under acidic and oxidative conditions. Commercial suppliers of this analytical standard confirm its structure and purity using a variety of standard analytical techniques.

General Methodologies for Characterization (as indicated by suppliers):

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound from Atorvastatin and other impurities. Reverse-phase columns with gradient elution are typically employed.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The presence of a ketone can be confirmed by a characteristic carbonyl stretch.

Formation via Forced Degradation:

Forced degradation studies are a common practice in pharmaceutical development to assess the stability of a drug substance. This compound has been identified as a degradation product under the following exemplary conditions:

  • Acidic Hydrolysis: Treatment of Atorvastatin with an acid (e.g., 0.1 N HCl) can lead to the formation of this compound.

  • Oxidative Degradation: Exposure of Atorvastatin to an oxidizing agent (e.g., hydrogen peroxide) can also yield this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity of this compound. It is not known whether it exhibits any inhibitory activity towards HMG-CoA reductase or if it interacts with other biological targets. The biological significance of this impurity is primarily related to its potential presence in the final drug product and the need to control its levels within acceptable limits as per regulatory guidelines.

The parent drug, Atorvastatin, exerts its therapeutic effects by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a cascade of downstream effects. The pleiotropic (non-lipid-lowering) effects of statins are thought to be mediated through the inhibition of isoprenoid synthesis, which affects various signaling pathways.

Signaling Pathways Modulated by Atorvastatin (Effects of this compound Unknown):

Atorvastatin_Signaling Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase inhibits Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway catalyzes Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate_Pathway->Isoprenoids Cholesterol_Synthesis Cholesterol Synthesis Mevalonate_Pathway->Cholesterol_Synthesis Signaling_Proteins Small GTPases (Ras, Rho, Rac) Isoprenoids->Signaling_Proteins Prenylation Downstream_Pathways Downstream Signaling Pathways (e.g., PI3K/AKT, MAPK/ERK, ROCK) Signaling_Proteins->Downstream_Pathways activate Pleiotropic_Effects Pleiotropic Effects (Anti-inflammatory, Improved Endothelial Function) Downstream_Pathways->Pleiotropic_Effects lead to

Figure 1: Simplified signaling pathway of Atorvastatin. The effects of this compound on this pathway are unknown.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and stability testing of Atorvastatin. While this guide provides a summary of its known chemical properties and its relationship to the parent drug, there is a notable lack of publicly available, in-depth experimental and biological data. Further research would be beneficial to fully characterize its physicochemical properties and to understand any potential biological activities, which would provide a more complete picture of its relevance in the context of Atorvastatin therapy. For drug development professionals, the focus remains on the robust analytical control of this and other impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

Synthesis and Characterization of 3-Oxo Atorvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo Atorvastatin is a significant impurity and metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. Its presence and characterization are of critical importance for the quality control and safety assessment of Atorvastatin drug products. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data analysis.

Introduction

Atorvastatin is a leading synthetic lipid-lowering agent that functions by inhibiting the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. During the synthesis of Atorvastatin and under conditions of oxidative stress or acidic degradation, various impurities can be formed. This compound, chemically known as (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid, is one such process-related impurity and a product of forced degradation.[1][2] The diligent monitoring and characterization of this impurity are mandated by regulatory bodies to ensure the purity, safety, and efficacy of the final drug product.

This guide details the synthetic routes to obtain this compound, primarily through the oxidation of Atorvastatin, and outlines the analytical techniques employed for its comprehensive characterization.

Synthesis of this compound

The most common method for the preparation of this compound is through the controlled oxidation of Atorvastatin. This can be achieved using various oxidizing agents or through forced degradation studies, which mimic the conditions the drug substance might encounter during its shelf life.

Synthesis via Oxidation of Atorvastatin

A representative synthetic pathway for this compound involves the oxidation of the secondary alcohol at the 3-position of the heptanoic acid side chain of Atorvastatin.

Synthesis_of_3_Oxo_Atorvastatin Atorvastatin Atorvastatin Three_Oxo_Atorvastatin This compound Atorvastatin->Three_Oxo_Atorvastatin Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern Oxidation) Oxidizing_Agent->Atorvastatin

Figure 1: Synthetic pathway for this compound via oxidation.
Experimental Protocol: Oxidation of Atorvastatin

The following is a representative experimental protocol for the synthesis of this compound based on common oxidation reactions of secondary alcohols.

Materials:

  • Atorvastatin Calcium

  • Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolution: Dissolve Atorvastatin Calcium (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation:

    • Using PCC: Add PCC (1.5 equivalents) to the solution in portions while stirring at room temperature.

    • Using Swern Oxidation: In a separate flask, prepare the Swern reagent by adding oxalyl chloride to a solution of DMSO in DCM at -78 °C. To this, add the Atorvastatin solution, followed by triethylamine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the Atorvastatin spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a saturated solution of sodium bicarbonate for the Swern oxidation). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization of this compound

Comprehensive characterization of this compound is essential to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₃₃H₃₃FN₂O₅[3]
Molecular Weight 556.62 g/mol [3]
CAS Number 887196-30-7[3]
Monoisotopic Mass 556.23735032 Da
Spectroscopic and Chromatographic Data
TechniqueExpected Observations
¹H NMR Disappearance of the proton signal corresponding to the C3-hydroxyl group of Atorvastatin. Appearance of new signals for the methylene protons adjacent to the newly formed ketone.
¹³C NMR A downfield shift of the C3 carbon signal, appearing in the characteristic region for a ketone carbonyl (around 200-210 ppm).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 557.24. Fragmentation patterns will differ from Atorvastatin due to the presence of the keto group.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak at a specific retention time under defined chromatographic conditions, confirming the purity of the compound.
Experimental Protocols for Characterization

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from Atorvastatin and other impurities.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Sample Preparation: Dissolve the synthesized and purified compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Purity is determined by the peak area percentage.

Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis: Acquire the proton NMR spectrum. Key signals to observe include the aromatic protons of the phenyl and fluorophenyl groups, the pyrrole proton, the isopropyl group protons, and the protons of the heptanoic acid side chain. The absence of the C3-H proton signal (which would be a multiplet in Atorvastatin) and the presence of new signals for the C2 and C4 methylene protons flanking the ketone will confirm the structure.

¹³C NMR Analysis: Acquire the carbon NMR spectrum. The most indicative signal will be the resonance of the C3 carbonyl carbon, typically in the range of 200-210 ppm. Other signals will correspond to the aromatic carbons, the pyrrole ring carbons, and the carbons of the side chain.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Infusion: Introduce a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ at m/z 557.24. Further fragmentation analysis (MS/MS) can be performed to elucidate the structure by observing the characteristic fragmentation pattern.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis Start Start: Atorvastatin Dissolve Dissolve in DCM Start->Dissolve Oxidize Add Oxidizing Agent Dissolve->Oxidize Monitor Monitor by TLC Oxidize->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End: Pure this compound Purify->End

Figure 2: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization Start Start: Purified Compound HPLC HPLC Analysis (Purity & Retention Time) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS Data_Analysis Data Analysis & Structure Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis End End: Characterized this compound Data_Analysis->End

Figure 3: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The presented protocols are representative and may require optimization based on specific laboratory conditions and available instrumentation. The thorough characterization of this and other impurities is a fundamental aspect of drug development and quality assurance for Atorvastatin, ensuring the delivery of a safe and effective therapeutic agent to patients. The synthesis of this impurity is also crucial for its use as a reference standard in analytical method development and validation.

References

Biological Activity of 3-Oxo Atorvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. Its therapeutic efficacy is attributed not only to the parent drug but also to its active metabolites. 3-Oxo Atorvastatin is recognized as an impurity and a potential metabolite of Atorvastatin. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of its specific biological activities. This technical guide provides a detailed overview of the known biological activities of Atorvastatin and its primary active metabolites, ortho-hydroxyatorvastatin and para-hydroxyatorvastatin, as a foundational context. Furthermore, it outlines the standard experimental protocols that would be essential for evaluating the biological profile of this compound.

Introduction to Atorvastatin and its Metabolism

Atorvastatin exerts its lipid-lowering effect by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Upon oral administration, Atorvastatin undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[1][3] This metabolic process generates two major active metabolites, ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin), which are equipotent to the parent drug in their HMG-CoA reductase inhibitory activity.[4] These active metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating inhibitory activity.

While the biological activities of Atorvastatin and its hydroxylated metabolites are well-documented, data on other related substances, such as this compound, is scarce. This compound is identified as an impurity in the synthesis of Atorvastatin. Understanding the biological activity of such impurities is crucial for a complete safety and efficacy profile of the drug substance.

Quantitative Data on the Biological Activity of Atorvastatin and its Active Metabolites

The following tables summarize the available quantitative data for Atorvastatin and its well-characterized active metabolites. No specific biological activity data for this compound was identified in the reviewed literature.

Table 1: HMG-CoA Reductase Inhibitory Activity

CompoundIC50 (nM)Potency Relative to Atorvastatin
Atorvastatin3.4 - 8-
ortho-hydroxyatorvastatinEquivalent to Atorvastatin~1x
para-hydroxyatorvastatinEquivalent to Atorvastatin~1x
This compound Data Not Available Data Not Available

IC50 values can vary depending on the specific assay conditions and enzyme source.

Table 2: Pharmacokinetic Properties of Atorvastatin and its Active Metabolites

ParameterAtorvastatinActive Metabolites (ortho- & para-)
Bioavailability~14%-
Protein Binding≥98%-
Elimination Half-life~14 hours20-30 hours
Primary Route of EliminationBiliaryBiliary

Data is primarily for the parent drug, with the extended half-life of inhibitory activity attributed to the active metabolites.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for Atorvastatin and its active metabolites is the inhibition of the mevalonate pathway. However, statins are also known to have pleiotropic effects that are independent of their lipid-lowering activity, including anti-inflammatory and antioxidant effects.

Cholesterol Biosynthesis Pathway

The inhibition of HMG-CoA reductase by Atorvastatin and its active metabolites disrupts the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. This leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation.

G Cholesterol Biosynthesis Pathway and Statin Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Atorvastatin & Active Metabolites Statins->HMGCoAReductase Inhibition HMGCoAReductase->Mevalonate

Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.

Atorvastatin Metabolism

The metabolic conversion of Atorvastatin to its active hydroxylated metabolites is a key determinant of its sustained therapeutic effect.

G Metabolic Pathway of Atorvastatin Atorvastatin Atorvastatin CYP3A4_5 CYP3A4/5 Atorvastatin->CYP3A4_5 o_OH_Atorvastatin ortho-hydroxyatorvastatin (Active) p_OH_Atorvastatin para-hydroxyatorvastatin (Active) CYP3A4_5->o_OH_Atorvastatin CYP3A4_5->p_OH_Atorvastatin

Caption: Atorvastatin metabolism to active metabolites.

Experimental Protocols for Biological Activity Assessment

To characterize the biological activity of this compound, a series of in vitro assays would be required. The following are detailed methodologies for key experiments.

HMG-CoA Reductase Inhibition Assay

This assay directly measures the inhibitory potential of a compound on the HMG-CoA reductase enzyme.

Objective: To determine the IC50 value of this compound for HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • Test compound (this compound) and positive control (Atorvastatin)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, HMG-CoA reductase enzyme, and the test compound or control.

  • Initiate the reaction by adding HMG-CoA and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

G HMG-CoA Reductase Inhibition Assay Workflow PrepareReagents Prepare Reagents (Enzyme, Substrate, NADPH, Buffers) Mix Mix Reagents and Compound in 96-well Plate PrepareReagents->Mix PrepareCompound Prepare Serial Dilutions of Test Compound PrepareCompound->Mix InitiateReaction Initiate Reaction with HMG-CoA and NADPH Mix->InitiateReaction MeasureAbsorbance Measure Absorbance at 340 nm (Kinetic Read) InitiateReaction->MeasureAbsorbance CalculateIC50 Calculate % Inhibition and Determine IC50 MeasureAbsorbance->CalculateIC50

Caption: Workflow for HMG-CoA Reductase Inhibition Assay.

Cellular Cholesterol Synthesis Assay

This cell-based assay evaluates the effect of a compound on de novo cholesterol synthesis in a relevant cell line.

Objective: To quantify the inhibition of cholesterol synthesis by this compound in a cellular context.

Materials:

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium and supplements

  • [¹⁴C]-Acetate (or other radiolabeled precursor)

  • Test compound (this compound) and positive control (Atorvastatin)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Culture HepG2 cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compound or positive control for a defined period (e.g., 24 hours).

  • Add [¹⁴C]-Acetate to the culture medium and incubate for a further period to allow for incorporation into newly synthesized lipids.

  • Wash the cells and extract the total lipids.

  • Separate the lipid classes, including cholesterol, using TLC.

  • Quantify the amount of radiolabel incorporated into the cholesterol fraction using a scintillation counter.

  • Determine the concentration-dependent inhibition of cholesterol synthesis.

Cytotoxicity Assay

This assay is essential to determine if the test compound has any toxic effects on cells, which could confound the results of other cell-based assays.

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Relevant cell line (e.g., HepG2, primary hepatocytes)

  • Cell culture medium

  • Test compound (this compound)

  • MTT, XTT, or other viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for a specified duration (e.g., 24, 48, 72 hours).

  • Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

  • Calculate the CC50 (half-maximal cytotoxic concentration) value.

Pleiotropic Effects: Anti-Inflammatory and Antioxidant Activities

Atorvastatin is known to possess anti-inflammatory and antioxidant properties that contribute to its cardiovascular benefits. These effects are often mediated through the inhibition of isoprenoid synthesis, which affects various signaling pathways.

Potential anti-inflammatory effects of this compound could be investigated by measuring its impact on:

  • The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • The expression of adhesion molecules (e.g., VCAM-1, ICAM-1) on endothelial cells.

  • The activation of the NF-κB signaling pathway.

Antioxidant properties could be assessed by evaluating its ability to:

  • Reduce reactive oxygen species (ROS) production in cells challenged with an oxidative stressor.

  • Upregulate the expression of antioxidant enzymes.

Conclusion and Future Directions

While Atorvastatin and its primary hydroxylated metabolites have been extensively studied, this compound remains a compound with an uncharacterized biological profile. Its classification as an impurity necessitates a thorough investigation of its pharmacological and toxicological properties to ensure the overall safety and efficacy of Atorvastatin drug products. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's biological activity, starting with its primary target, HMG-CoA reductase, and extending to its potential effects on cellular cholesterol synthesis, cytotoxicity, and pleiotropic activities. Such studies are essential to fill the existing knowledge gap and to provide a complete understanding of the full spectrum of Atorvastatin-related compounds.

References

3-Oxo Atorvastatin: A Technical Guide on its Role as a Key Impurity of Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While inquiries have been made regarding 3-Oxo Atorvastatin as a metabolite of Atorvastatin, a comprehensive review of scientific literature and chemical databases indicates that this compound is not a known metabolite of Atorvastatin in biological systems. Instead, it is consistently identified as a process-related impurity and a degradation product of Atorvastatin. This technical guide provides a detailed overview of this compound in its correct context as a critical impurity, offering insights into its chemical properties, its relationship to Atorvastatin's synthesis and degradation, and its significance in the quality control of Atorvastatin drug products.

Chemical and Physical Properties of this compound

This compound is structurally similar to Atorvastatin, with the key difference being the oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone. This modification alters the polarity and chemical reactivity of the molecule. The table below summarizes its key chemical identifiers and properties.

PropertyData
Chemical Name (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
Synonyms Atorvastatin EP Impurity O, Atorvastatin 3-Oxo Impurity
CAS Number 887196-30-7 (for the acid form)
Molecular Formula C₃₃H₃₃FN₂O₅
Molecular Weight 556.62 g/mol

Atorvastatin: Established Metabolic Pathways

To understand the context of this compound as an impurity, it is essential to first review the established metabolic pathways of the parent drug, Atorvastatin. Atorvastatin is extensively metabolized, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic routes do not involve the formation of a 3-oxo derivative.

The primary metabolic transformations of Atorvastatin are:

  • Hydroxylation: CYP3A4-mediated oxidation to form two active metabolites, ortho-hydroxyatorvastatin (2-hydroxy atorvastatin) and para-hydroxyatorvastatin (4-hydroxy atorvastatin). These metabolites are responsible for a significant portion of the HMG-CoA reductase inhibitory activity observed in vivo.

  • Lactonization: The heptanoic acid side chain can undergo intramolecular esterification to form atorvastatin lactone, which is generally considered to have reduced pharmacological activity.

  • Glucuronidation: The hydroxyl groups of atorvastatin and its hydroxylated metabolites can be conjugated with glucuronic acid.

  • Beta-oxidation: The heptanoic acid side chain can also undergo beta-oxidation.

The following diagram illustrates the primary metabolic pathway of Atorvastatin, highlighting the formation of its major active metabolites and contrasting this with the status of this compound as an impurity.

Atorvastatin metabolism vs. This compound impurity.

Formation of this compound as a Process-Related Impurity and Degradation Product

Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the drug substance over time (degradation products). This compound is categorized as such an impurity.

While the precise step in the synthesis of Atorvastatin that may lead to the formation of this compound is not extensively detailed in publicly available literature, it is plausible that it could be formed through the oxidation of the 3-hydroxyl group of the heptanoic acid side chain of Atorvastatin or a synthetic intermediate. This could potentially occur under certain reaction conditions or in the presence of oxidizing agents.

Forced degradation studies of Atorvastatin have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions.[1][2][3] The formation of various degradation products has been reported, and it is in this context that this compound is also identified.

The logical relationship of this compound as an impurity is depicted in the following workflow.

Impurity_Formation_Workflow start Atorvastatin Synthesis Starting Materials synthesis Multi-step Synthesis start->synthesis atorvastatin_api Atorvastatin API synthesis->atorvastatin_api impurity This compound (Impurity) synthesis->impurity Process-related formation degradation Storage & Handling (Degradation) atorvastatin_api->degradation final_product Final Drug Product atorvastatin_api->final_product degradation->final_product degradation->impurity Degradation product

Formation of this compound as an impurity.

Analytical Methodologies for Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have stringent requirements for the identification, quantification, and control of impurities in APIs.[4]

This compound is listed as a known impurity of Atorvastatin and is available as a reference standard from various chemical suppliers.[5] This allows for the development and validation of analytical methods to detect and quantify its presence in Atorvastatin bulk drug and finished pharmaceutical formulations.

Experimental Protocol: A General Approach for HPLC-based Impurity Profiling

A common technique for the analysis of Atorvastatin and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. A general experimental protocol for such an analysis would involve the following steps:

  • Standard and Sample Preparation:

    • Preparation of a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Preparation of a stock solution of the Atorvastatin API or a solution from the final drug product.

    • Creation of a series of calibration standards by diluting the stock solution of the reference standard.

    • Preparation of a spiked sample by adding a known amount of the this compound reference standard to the Atorvastatin sample solution to confirm peak identification and resolution.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or a more specialized column for polar compounds, is typically used.

    • Mobile Phase: A gradient elution is often employed to achieve good separation of the main component from its various impurities. The mobile phase typically consists of an aqueous component (e.g., water with a buffer like phosphate or an acid like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate would be in the range of 0.8 to 1.5 mL/min.

    • Column Temperature: The column is often thermostatted to ensure reproducible retention times.

    • Injection Volume: A fixed volume of the prepared solutions is injected into the HPLC system.

    • Detection: UV detection at a specific wavelength (e.g., 245 nm) is common for quantification. Mass spectrometry can be used for identification and structural confirmation of impurities.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound in the sample chromatogram is compared to that of the reference standard.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

    • The method is validated for specificity, linearity, accuracy, precision, and robustness according to regulatory guidelines.

Conclusion

References

3-Oxo Atorvastatin: A Technical Guide on its Genesis and Characterization as a Process-Related Impurity of Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule can lead to the formation of various process-related impurities, which require rigorous control to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth examination of 3-Oxo Atorvastatin, a known impurity that arises during the manufacturing process. While not a significant biological metabolite, the characterization and control of this compound are critical from a pharmaceutical quality perspective. This document details its chemical nature, potential pathways of formation, and the analytical methodologies employed for its detection and quantification.

Introduction: The Context of Atorvastatin and Its Impurities

Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] Its synthesis is a multi-step process, and like any complex chemical synthesis, it is susceptible to the generation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions. Regulatory bodies mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). This compound is recognized as one such process-related impurity.[4][5]

Chemical Profile of this compound

This compound is a structural analog of Atorvastatin where the hydroxyl group at the 3-position of the heptanoic acid side chain is oxidized to a ketone.

Chemical Property Value Reference
Chemical Name (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
CAS Number 887196-30-7
Molecular Formula C33H33FN2O5
Molecular Weight 556.62 g/mol

Formation of this compound during Atorvastatin Synthesis

The formation of this compound is not a part of the primary metabolic pathway of Atorvastatin in humans. Instead, it is considered a byproduct of the chemical synthesis process. While specific proprietary manufacturing details are not publicly available, its structure suggests it could arise from the oxidation of an intermediate or the final Atorvastatin molecule.

The Paal-Knorr condensation is a key step in many reported syntheses of the pyrrole core of Atorvastatin. Impurities can be introduced through side reactions during these complex condensation and subsequent side-chain elaboration steps.

Below is a generalized logical workflow illustrating a potential point of formation for this compound during the synthesis of Atorvastatin.

A Starting Materials & Intermediates B Paal-Knorr Pyrrole Synthesis A->B C Side-Chain Elaboration B->C D Introduction of Dihydroxyheptanoic Acid Side Chain C->D E Atorvastatin D->E F Oxidation (Side Reaction) D->F Incomplete Reduction or Oxidizing Conditions E->F Post-synthesis Oxidation G This compound F->G

Potential Formation Pathway of this compound.

Atorvastatin Metabolism: A Brief Overview for Context

To understand why this compound is not considered a major metabolite, it is useful to review the primary metabolic pathways of Atorvastatin. Atorvastatin is extensively metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5. The primary metabolic route is hydroxylation, leading to the formation of two major active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo.

Atorvastatin Atorvastatin CYP3A4 CYP3A4 / CYP3A5 (Liver Microsomes) Atorvastatin->CYP3A4 Glucuronidation Glucuronidation Atorvastatin->Glucuronidation ortho_OH ortho-hydroxyatorvastatin (Active) CYP3A4->ortho_OH para_OH para-hydroxyatorvastatin (Active) CYP3A4->para_OH ortho_OH->Glucuronidation para_OH->Glucuronidation Excretion Biliary Excretion Glucuronidation->Excretion

Primary Metabolic Pathway of Atorvastatin.

Experimental Protocols: Analytical Detection of this compound

The detection and quantification of this compound as an impurity in Atorvastatin drug substance are typically performed using high-performance liquid chromatography (HPLC). The following is a representative, generalized protocol based on common practices for analyzing Atorvastatin and its impurities.

Objective: To detect and quantify this compound in an Atorvastatin API sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Chromatographic Conditions (Illustrative):

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer (pH adjusted to 5.0) in a gradient elution mode.
Flow Rate 1.5 mL/min
Detection Wavelength 244 nm
Injection Volume 10 µL
Column Temperature 35 °C

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Perform serial dilutions to create a calibration curve at appropriate concentration levels (e.g., 0.05% to 0.5% of the nominal Atorvastatin concentration).

  • Sample Preparation:

    • Accurately weigh and dissolve the Atorvastatin API sample in the diluent to achieve a known concentration (e.g., 1 mg/mL).

  • Chromatographic Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the reference standard.

  • Quantification:

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standard solutions.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Atorvastatin API B Dissolve in Diluent E Inject into HPLC System B->E C Prepare this compound Reference Standard D Create Calibration Curve Solutions D->E F Chromatographic Separation (C18 Column) E->F G UV/PDA Detection F->G H Identify Peaks by Retention Time G->H I Integrate Peak Areas H->I J Quantify Impurity vs. Calibration Curve I->J

Workflow for HPLC Analysis of this compound.

Conclusion

This compound is a well-characterized, process-related impurity in the synthesis of Atorvastatin, rather than a significant biological metabolite. Its discovery and history are rooted in the context of pharmaceutical manufacturing and quality control. The development of robust analytical methods for its detection and quantification is essential for ensuring the purity, safety, and consistency of Atorvastatin drug products. This guide has provided a technical overview of its chemical nature, potential for formation, and the analytical strategies employed for its control, offering valuable insights for professionals in the field of drug development and manufacturing.

References

A Technical Guide to the Physicochemical Properties of 3-Oxo Atorvastatin Calcium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Oxo Atorvastatin calcium salt, a significant metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Identity and Properties

This compound calcium salt is a key metabolite formed during the biotransformation of Atorvastatin. Understanding its chemical and physical characteristics is crucial for comprehending its biological activity, disposition, and potential toxicological profile.

PropertyValueSource
Chemical Name calcium (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoate[1][2]
Molecular Formula C₆₆H₆₄CaF₂N₄O₁₀[2][3]
Molecular Weight 1151.31 g/mol [2]
CAS Number 887196-30-7 (free base)
Appearance Data not available
Storage Conditions Store at refrigerator (2-8°C) for long-term storage.

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound calcium salt are not extensively available in public literature. The following table summarizes the available information and indicates where data is currently lacking.

ParameterValueExperimental Protocol Summary
Solubility Data not available for this compound calcium salt. For Atorvastatin calcium salt hydrate, solubility is approximately 0.5 mg/mL in ethanol, 15 mg/mL in DMSO, and 25 mg/mL in dimethyl formamide (DMF). It is sparingly soluble in aqueous buffers.A standard protocol would involve adding excess this compound calcium salt to a known volume of solvent (e.g., water, ethanol, DMSO, methanol) and shaking at a constant temperature until equilibrium is reached. The supernatant would then be filtered and the concentration of the dissolved compound determined by a suitable analytical method like HPLC-UV.
Melting Point Data not availableThe melting point could be determined using a standard capillary melting point apparatus. A small amount of the dried and powdered sample would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts would be recorded.
pKa Data not available for this compound. The pKa of Atorvastatin is reported to be 4.46.The pKa could be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water/methanol mixture) would be titrated with a standardized acid or base. The pH would be monitored throughout the titration, and the pKa determined from the resulting titration curve.

Spectral Data

TechniqueGeneral Observations and Expected Data
¹H-NMR The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and fluorophenyl groups, the pyrrole ring protons, the isopropyl group, and the protons of the heptanoate side chain. The absence of the hydroxyl proton signal at the 3-position and the presence of signals corresponding to the new methylene protons adjacent to the ketone would confirm the 3-oxo structure.
¹³C-NMR The carbon NMR spectrum would show a downfield shift for the C3 carbon, indicating the presence of a carbonyl group, and the absence of the corresponding carbinol carbon signal seen in Atorvastatin. The spectrum would also display signals for all other carbon atoms in the molecule, including the aromatic, pyrrole, and aliphatic carbons.
Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the this compound cation. Fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy The IR spectrum would be expected to show a strong absorption band characteristic of a ketone carbonyl group (C=O stretch) around 1715 cm⁻¹. Other characteristic bands would include those for N-H stretching of the amide, C-H stretching of aromatic and aliphatic groups, and C-F stretching.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound calcium salt are not publicly available. However, based on general laboratory practices and information from related compounds, the following methodologies can be proposed.

Synthesis of this compound

The synthesis of this compound would likely involve the oxidation of the 3-hydroxy group of a suitable protected Atorvastatin intermediate.

G Synthesis Workflow for this compound cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Purification cluster_3 Final Product Formation start Protected Atorvastatin Intermediate oxidation Oxidation (e.g., with PCC, Swern, or Dess-Martin periodinane) start->oxidation purification Column Chromatography oxidation->purification deprotection Deprotection purification->deprotection salt_formation Salt Formation (with Calcium source) deprotection->salt_formation final_product This compound Calcium Salt salt_formation->final_product

Caption: Proposed synthesis workflow for this compound calcium salt.

Methodology:

  • Protection of Functional Groups: Start with an appropriate protected form of Atorvastatin to prevent side reactions.

  • Oxidation: The protected Atorvastatin intermediate is dissolved in a suitable organic solvent (e.g., dichloromethane) and treated with an oxidizing agent such as pyridinium chlorochromate (PCC), or under Swern or Dess-Martin periodinane oxidation conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched and extracted. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the protected this compound.

  • Deprotection: The protecting groups are removed under appropriate conditions.

  • Salt Formation: The resulting this compound free acid is then treated with a calcium source, such as calcium acetate or calcium chloride, in a suitable solvent to precipitate the calcium salt.

  • Isolation: The final product, this compound calcium salt, is isolated by filtration, washed, and dried under vacuum.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method would be suitable for the analysis and quantification of this compound calcium salt.

G HPLC Analysis Workflow sample_prep Sample Preparation (Dissolve in mobile phase) injection Injection onto HPLC Column (e.g., C18 column) sample_prep->injection elution Isocratic or Gradient Elution (Mobile phase: Acetonitrile/Water/Buffer) injection->elution detection UV Detection (at a suitable wavelength, e.g., ~245 nm) elution->detection data_analysis Data Analysis (Quantification based on peak area) detection->data_analysis

Caption: General workflow for HPLC analysis of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium acetate buffer, pH adjusted). The elution can be isocratic or gradient.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 245 nm).

    • Injection Volume: 10-20 µL.

  • Sample Preparation: A known concentration of this compound calcium salt is accurately weighed and dissolved in the mobile phase or a suitable solvent to prepare the sample solution.

  • Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The retention time and peak area are used for identification and quantification, respectively, against a standard of known concentration.

Metabolic Pathway of Atorvastatin

This compound is a product of the metabolic cascade of Atorvastatin, which primarily occurs in the liver. The metabolism is mainly mediated by the cytochrome P450 enzyme system.

G Metabolic Pathway of Atorvastatin atorvastatin Atorvastatin cyp3a4 CYP3A4/5 atorvastatin->cyp3a4 ortho_hydroxy ortho-Hydroxy Atorvastatin cyp3a4->ortho_hydroxy para_hydroxy para-Hydroxy Atorvastatin cyp3a4->para_hydroxy oxidation Further Oxidation ortho_hydroxy->oxidation para_hydroxy->oxidation oxo_atorvastatin This compound oxidation->oxo_atorvastatin

References

3-Oxo Atorvastatin: A Comprehensive Spectroscopic and Analytical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Oxo Atorvastatin, an impurity of the widely used cholesterol-lowering medication, Atorvastatin. A thorough understanding of the spectral characteristics of such impurities is crucial for quality control, regulatory compliance, and safety assessment in pharmaceutical development. This document compiles available mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside generalized experimental protocols for their acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight provides a primary identifier in analytical procedures.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃₃H₃₃FN₂O₅[1]
Molecular Weight556.62 g/mol [2]
Monoisotopic Mass556.23735032 Da[1]
Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a compound like this compound using liquid chromatography-mass spectrometry (LC-MS) is outlined below.

  • Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used for the separation of Atorvastatin and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is a common technique for this class of compounds.

  • Mass Analysis: The mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
[Value][e.g., s, d, t, q, m][#H][Proton Environment]
............

Table 3: Illustrative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
[Value][Carbon Environment]
......
Experimental Protocol: NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. Processing steps include phase correction, baseline correction, and referencing the chemical shift scale to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of different bonds. Although a specific IR spectrum for this compound is not publicly available, commercial suppliers indicate its availability with the compound.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3400O-H stretch (alcohol)
~3300N-H stretch (amide)
~3100-3000C-H stretch (aromatic)
~2970-2850C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1650C=O stretch (amide I)
~1600, 1480C=C stretch (aromatic)
~1250C-N stretch
~1160C-F stretch
Experimental Protocol: IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR beam is passed through the crystal, and the spectrum is recorded. A background spectrum of the empty ATR crystal is also recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups in the molecule.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the spectral characterization of a pharmaceutical impurity like this compound.

Spectral_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Elucidation & Reporting Reference_Standard Obtain this compound Reference Standard Dissolution Dissolve in Appropriate Solvent(s) Reference_Standard->Dissolution Mass_Spec Mass Spectrometry (LC-MS) Dissolution->Mass_Spec NMR_Spec NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR_Spec IR_Spec Infrared Spectroscopy (FTIR-ATR) Dissolution->IR_Spec Process_MS Determine Molecular Weight and Fragmentation Mass_Spec->Process_MS Process_NMR Assign Chemical Shifts and Coupling Constants NMR_Spec->Process_NMR Process_IR Identify Functional Group Absorptions IR_Spec->Process_IR Structure_Confirmation Confirm Chemical Structure Process_MS->Structure_Confirmation Process_NMR->Structure_Confirmation Process_IR->Structure_Confirmation Report_Generation Generate Technical Report and Certificate of Analysis Structure_Confirmation->Report_Generation

Caption: Workflow for the spectral analysis of this compound.

References

In Vitro Studies of 3-Oxo Atorvastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin is recognized as a process impurity and potential metabolite of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1][2][3] While the parent drug, Atorvastatin, and its primary hydroxylated metabolites have been extensively studied, this compound remains a less-characterized compound. This technical guide provides a comprehensive overview of the available information on this compound and outlines detailed experimental protocols for its in vitro evaluation. The methodologies described are based on established assays for other statins and are intended to serve as a framework for researchers investigating the biological activity and metabolic fate of this compound.

Chemical Identity

CharacteristicData
Chemical Name (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid[3]
Synonyms Atorvastatin Impurity O, Atorvastatin 3-Oxo Acid[1]
Molecular Formula C₃₃H₃₃FN₂O₅
Molecular Weight 556.62 g/mol
CAS Numbers 887196-30-7 (Calcium Salt), 1391052-00-8 (Sodium Salt), 1391194-36-7 (Free Acid)

Metabolism and Formation

Atorvastatin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form its active ortho- and para-hydroxy metabolites. The formation of this compound is likely a result of oxidative metabolism of the atorvastatin side chain. While the specific enzymes responsible for its formation have not been definitively identified in the literature, CYP3A4 is a probable candidate given its central role in atorvastatin metabolism.

The metabolic stability of this compound itself is an important area for investigation. In vitro studies using human liver microsomes can elucidate its metabolic fate, including the potential for further hydroxylation, glucuronidation, or other phase II conjugation reactions.

Experimental Protocols

The following sections detail proposed in vitro experimental protocols for the comprehensive characterization of this compound.

HMG-CoA Reductase Inhibition Assay

This assay is critical to determine if this compound retains inhibitory activity against the primary target of statins.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HMG-CoA reductase.

Materials:

  • This compound reference standard

  • Atorvastatin (as a positive control)

  • HMG-CoA Reductase assay kit (containing HMG-CoA reductase, HMG-CoA substrate, NADPH)

  • 96-well microplate reader

  • Phosphate buffer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

  • In a 96-well plate, add the HMG-CoA reductase enzyme, NADPH, and the various concentrations of this compound or Atorvastatin control.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

HMG_CoA_Reductase_Inhibition_Workflow prep Prepare Reagents (Enzyme, Substrate, NADPH, This compound) reaction Set up Reaction in 96-well Plate (Enzyme + NADPH + Inhibitor) prep->reaction initiate Initiate Reaction (Add HMG-CoA) reaction->initiate measure Measure Absorbance at 340 nm (Kinetic Read) initiate->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate plot Plot Inhibition Curve and Determine IC50 calculate->plot

HMG-CoA Reductase Inhibition Assay Workflow

In Vitro Cytotoxicity Assay

This assay assesses the potential for this compound to induce cell death in a relevant cell line, such as the human hepatoma cell line HepG2.

Objective: To determine the IC50 of this compound for cytotoxicity in HepG2 cells.

Materials:

  • This compound reference standard

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot against the concentration of this compound to determine the IC50.

Cytotoxicity_Assay_Workflow seed Seed HepG2 Cells in 96-well Plate treat Treat Cells with This compound seed->treat incubate Incubate for 24/48/72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan with DMSO mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability and Determine IC50 read->analyze Metabolic_Stability_Workflow preincubate Pre-incubate this compound with Human Liver Microsomes start_reaction Initiate Reaction with NADPH Regenerating System preincubate->start_reaction time_points Collect Samples at Various Time Points start_reaction->time_points stop_reaction Terminate Reaction with Acetonitrile + Internal Standard time_points->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analyze->calculate Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Atorvastatin Atorvastatin & Metabolites Atorvastatin->HMG_CoA_Reductase Inhibition Oxo_Atorvastatin This compound (Potential Inhibitor?) Oxo_Atorvastatin->HMG_CoA_Reductase Hypothesized Inhibition HMG_CoA_Reductase->Mevalonate

References

Pharmacological Profile of Atorvastatin Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of known impurities of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their efficacy and safety. Therefore, a thorough understanding of the pharmacological activities of these impurities is crucial for drug development and regulatory compliance. This document summarizes the available quantitative data on the biological activities of Atorvastatin impurities, details the experimental protocols for their assessment, and visualizes key signaling pathways and experimental workflows.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] During the synthesis and storage of Atorvastatin, various process-related and degradation impurities can be formed. These impurities may possess their own pharmacological or toxicological activities, potentially affecting the overall safety and efficacy of the drug product. This guide aims to consolidate the current knowledge on the pharmacological profiles of these impurities to aid researchers and drug development professionals in their risk assessment and quality control strategies.

Pharmacological Profile of Atorvastatin and its Impurities

The primary pharmacological effect of Atorvastatin is the inhibition of HMG-CoA reductase. Its metabolites, particularly the ortho- and para-hydroxylated forms, are also pharmacologically active and contribute significantly to the overall lipid-lowering effect.[1][] Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[1][]

HMG-CoA Reductase Inhibition

The inhibitory activity of Atorvastatin and its impurities against HMG-CoA reductase is a key determinant of their potential to contribute to or interfere with the therapeutic effect of the drug.

CompoundIC50 (HMG-CoA Reductase Inhibition)Species/Enzyme SourceReference
Atorvastatin8 nMHuman recombinant
Atorvastatin Lactone (Impurity H)0.007 µMRat liver enzyme
ortho-HydroxyatorvastatinEquivalent to AtorvastatinIn vitro
para-HydroxyatorvastatinEquivalent to AtorvastatinIn vitro
Atorvastatin Impurity BData not available
Atorvastatin Impurity DData not available
Atorvastatin Impurity FData not available
Atorvastatin Impurity GData not available
Cytotoxicity

Cytotoxicity assays are essential to evaluate the potential of impurities to cause cell death, which can be indicative of broader toxic effects.

CompoundCell LineIC50 (Cytotoxicity)Reference
AtorvastatinHCT1166 µM
AtorvastatinSW6206 µM
AtorvastatinU266 Myeloma94 µM
Atorvastatin EnantiomersAZ-AHR, AZ-GR, LS180>10 µM (for most)
Atorvastatin Impurity BData not available
Atorvastatin Impurity DData not available
Atorvastatin Impurity FData not available
Atorvastatin Impurity GData not available
Atorvastatin Impurity H (Lactone)Data not available
Other Pharmacological Activities

Atorvastatin and its impurities may interact with other biological targets, such as metabolizing enzymes and drug transporters, leading to potential drug-drug interactions.

CompoundTargetActivityIC50Reference
AtorvastatinP-glycoprotein (P-gp)SubstrateData not available
Atorvastatin Lactone (Impurity H)P-glycoprotein (P-gp)Inhibitor3.1-5.2 µM
Atorvastatin Lactone (Impurity H)CYP2C9.1Inhibitor16.8 µM
Atorvastatin Lactone (Impurity H)CYP2C9.3Inhibitor5.62 µM
Atorvastatin Impurity BAmes TestNon-mutagenicN/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological and toxicological findings. This section outlines the key experimental protocols for assessing the pharmacological profile of Atorvastatin impurities.

HMG-CoA Reductase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HMG-CoA reductase, the primary target of statins.

Principle: The enzymatic activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds (Atorvastatin and its impurities)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the reference standard (Atorvastatin) in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or reference standard to the appropriate wells.

  • Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period.

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HepG2, HCT116)

  • Cell culture medium and supplements

  • Test compounds (Atorvastatin and its impurities)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at the appropriate wavelength (e.g., 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a substance to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Rat liver S9 fraction for metabolic activation

  • Minimal glucose agar plates

  • Top agar

  • Test compounds

  • Positive and negative controls

Procedure:

  • Prepare different concentrations of the test compound.

  • In a test tube, mix the test compound, the bacterial strain, and either S9 mix (for metabolic activation) or a buffer.

  • After a brief pre-incubation, add top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates for 48-72 hours at 37°C.

  • Count the number of revertant colonies on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

CYP450 Inhibition Assay

This assay evaluates the potential of compounds to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Principle: The activity of a specific CYP450 isozyme is measured by monitoring the metabolism of a probe substrate that is selectively metabolized by that enzyme. The formation of the metabolite is quantified using methods like LC-MS/MS.

Materials:

  • Human liver microsomes or recombinant CYP450 enzymes

  • CYP450 isozyme-specific probe substrates and their metabolites

  • NADPH regenerating system

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with human liver microsomes or recombinant enzymes in the presence of the NADPH regenerating system.

  • Initiate the reaction by adding the probe substrate.

  • After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent).

  • Analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Determine the IC50 value by measuring the inhibition of metabolite formation at various concentrations of the test compound.

P-glycoprotein (P-gp) Inhibition Assay

This assay assesses the potential of a compound to inhibit the P-gp efflux transporter, which can lead to drug-drug interactions.

Principle: The transport of a known P-gp substrate (e.g., digoxin, rhodamine 123) across a monolayer of cells overexpressing P-gp (e.g., Caco-2, MDCK-MDR1) is measured in the presence and absence of the test compound.

Materials:

  • Caco-2 or MDCK-MDR1 cells grown on permeable supports (e.g., Transwell inserts)

  • A known P-gp substrate (e.g., [3H]-digoxin)

  • Test compounds

  • Transport buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture the cells on permeable supports to form a confluent monolayer.

  • Add the P-gp substrate to the apical side of the monolayer, and the test compound to both the apical and basolateral sides.

  • Incubate for a defined period.

  • Measure the amount of the P-gp substrate that has been transported to the basolateral side.

  • Calculate the efflux ratio (the ratio of basolateral-to-apical to apical-to-basolateral permeability).

  • Determine the IC50 value for the inhibition of P-gp-mediated transport by the test compound.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures can facilitate a better understanding of the complex processes involved.

Atorvastatin Signaling Pathway

The primary mechanism of action of Atorvastatin is the inhibition of the mevalonate pathway, leading to a reduction in cholesterol synthesis.

Atorvastatin_Signaling_Pathway cluster_0 Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibits caption Atorvastatin inhibits HMG-CoA reductase.

Caption: Atorvastatin inhibits HMG-CoA reductase.

HMG-CoA Reductase Inhibition Assay Workflow

The following diagram illustrates the key steps in determining the IC50 of a compound for HMG-CoA reductase inhibition.

HMG_CoA_Inhibition_Workflow cluster_workflow HMG-CoA Reductase Inhibition Assay A Prepare Reagents (Enzyme, Substrate, NADPH, Test Compound) B Dispense into 96-well Plate A->B C Initiate Reaction (Add Enzyme) B->C D Monitor Absorbance (340 nm) Over Time C->D E Calculate Reaction Rates D->E F Plot % Inhibition vs. [Inhibitor] E->F G Determine IC50 Value F->G caption Workflow for HMG-CoA reductase inhibition assay.

Caption: Workflow for HMG-CoA reductase inhibition assay.

Cytotoxicity (MTT) Assay Workflow

This diagram outlines the procedure for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate % Cell Viability and IC50 G->H caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The pharmacological profiling of Atorvastatin impurities is a critical aspect of ensuring the quality, safety, and efficacy of the drug product. This guide has summarized the available data on the HMG-CoA reductase inhibitory activity, cytotoxicity, and other pharmacological effects of known Atorvastatin impurities. While data for some impurities, particularly the active metabolites, are available, there are significant gaps in our understanding of the pharmacological profiles of many process-related and degradation impurities. The detailed experimental protocols provided herein offer a framework for generating this much-needed data. Further research is warranted to fully characterize the biological activities of all Atorvastatin impurities, which will ultimately contribute to the development of safer and more effective medicines.

References

In-Depth Technical Guide: 3-Oxo Atorvastatin (CAS Number 887196-30-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin, with the Chemical Abstracts Service (CAS) number 887196-30-7, is recognized primarily as a process impurity and potential degradation product of Atorvastatin.[1][2] Atorvastatin is a highly effective HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol and prevent cardiovascular disease.[3][4] The presence of impurities such as this compound in the active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control during drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available chemical, analytical, and (limited) biological information on this compound.

Chemical and Physical Properties

This compound is structurally similar to the parent drug, with the defining feature being the oxidation of the hydroxyl group at the 3-position of the heptanoic acid side chain to a ketone.

PropertyValueReference
CAS Number 887196-30-7[1]
Molecular Formula C₃₃H₃₃FN₂O₅
Molecular Weight 556.62 g/mol
IUPAC Name (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
Synonyms Atorvastatin EP Impurity O, Atorvastatin 3-Oxo Acid
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in DMSOInferred from supplier data

Synthesis and Formation

Forced degradation studies of Atorvastatin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to understand its stability and identify potential degradation products. While specific conditions leading to the predominant formation of this compound are not explicitly detailed in the provided search results, it is plausible that it could be formed under oxidative or certain hydrolytic conditions.

The synthesis of Atorvastatin itself is a complex multi-step process, and impurities can arise from starting materials, intermediates, or side reactions. The Paal-Knorr pyrrole synthesis is a key step in many synthetic routes to Atorvastatin, and variations in reactants and conditions can lead to the formation of various related substances.

Analytical Characterization

As a reference standard, this compound is typically supplied with a comprehensive Certificate of Analysis (CoA) detailing its identity and purity. The following analytical techniques are commonly employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Atorvastatin and its impurities, including this compound.

Experimental Protocol (General Method):

  • Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP)

  • Mobile Phase: A gradient elution is typically used to achieve separation of all related substances. A common mobile phase consists of an aqueous component (e.g., water with a buffer like ammonium formate or an acid like trifluoroacetic acid) and an organic component (e.g., acetonitrile).

  • Gradient Program: A typical gradient might start with a lower concentration of the organic phase, which is gradually increased over the run to elute more hydrophobic compounds.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Atorvastatin and its impurities have significant absorbance, often around 245 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.

Spectroscopic Data
TechniqueExpected Data
¹H-NMR The proton NMR spectrum would confirm the presence of the characteristic protons of the Atorvastatin backbone. Key differences would be observed in the signals corresponding to the protons on the heptanoic acid side chain due to the presence of the ketone at the 3-position.
Mass Spectrometry (MS) Mass spectrometry data would confirm the molecular weight of the compound (556.62 g/mol ). Fragmentation patterns can be used to further elucidate the structure and confirm the identity of the impurity.
Infrared (IR) Spectroscopy The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including the carbonyl groups of the ketone, amide, and carboxylic acid, as well as the N-H and O-H stretching vibrations.
Thermogravimetric Analysis (TGA) TGA data provides information on the thermal stability of the compound and can indicate the presence of residual solvents or water.

Biological Activity and Toxicology

There is a significant lack of publicly available information regarding the specific biological activity, pharmacology, and toxicology of this compound. The vast majority of research has focused on the parent drug, Atorvastatin, and its pharmacologically active ortho- and para-hydroxylated metabolites.

It is a regulatory requirement that impurities in a drug substance above a certain threshold (typically 0.15% for higher-dose drugs like Atorvastatin) must be identified and qualified, which includes toxicological assessment. Therefore, it is highly probable that such studies have been conducted by pharmaceutical manufacturers and submitted to regulatory agencies. However, this data is often proprietary and not published in the scientific literature.

Known Biological Effects of Atorvastatin

To provide context, the primary mechanism of action of Atorvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a reduction in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes, increasing the clearance of LDL cholesterol from the circulation. Atorvastatin also has pleiotropic effects, including anti-inflammatory and antioxidant properties.

Potential Signaling Pathway Involvement

Given the absence of specific data for this compound, a signaling pathway diagram for this specific molecule cannot be constructed. However, the metabolic pathway of the parent drug, Atorvastatin, is well-established.

Atorvastatin_Metabolism Atorvastatin Atorvastatin CYP3A4 CYP3A4/5 Atorvastatin->CYP3A4 Metabolism o_OH_Atorvastatin ortho-hydroxy Atorvastatin (Active) CYP3A4->o_OH_Atorvastatin p_OH_Atorvastatin para-hydroxy Atorvastatin (Active) CYP3A4->p_OH_Atorvastatin Oxidation_Metabolites Other Oxidation Metabolites (e.g., this compound) CYP3A4->Oxidation_Metabolites

Caption: General metabolic pathway of Atorvastatin.

Conclusion

This compound (CAS 887196-30-7) is a known impurity of the widely used drug Atorvastatin. While its chemical structure and analytical characterization methods are established, particularly through the availability of commercial reference standards, there is a significant gap in the publicly available literature regarding its specific synthesis, biological activity, and toxicological profile. For researchers and drug development professionals, the primary focus concerning this compound remains its detection and quantification as part of impurity profiling to ensure the quality, safety, and regulatory compliance of Atorvastatin drug products. Further research into the pharmacological and toxicological properties of this and other Atorvastatin-related impurities would be beneficial for a more complete understanding of the drug's overall safety profile.

References

Methodological & Application

Application Notes & Protocols: Quantification of 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-Oxo Atorvastatin, a known impurity and degradation product of Atorvastatin. The following protocols are designed for use in quality control, stability studies, and pharmacokinetic analysis.

Introduction

This compound is a critical impurity to monitor in Atorvastatin drug substances and products, as its presence can indicate degradation and potentially impact the safety and efficacy of the medication. Accurate and robust analytical methods are therefore essential for its quantification. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which are commonly employed for the analysis of Atorvastatin and its related compounds.[1][2][3][4]

Analytical Methods

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a widely used technique for the analysis of pharmaceutical impurities.[1] It offers a balance of performance and cost-effectiveness for routine quality control.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or trace-level impurity quantification, UPLC-MS/MS is the method of choice.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for the quantification of Atorvastatin and its impurities. While specific data for this compound may vary, these tables provide a representative overview of expected method performance.

Table 1: HPLC Method Performance Characteristics

ParameterTypical Value
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.05 µg/mL

Table 2: UPLC-MS/MS Method Performance Characteristics

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (%RSD)< 15%
Accuracy (% Recovery)85.0 - 115.0%
Lower Limit of Quantification (LLOQ)~0.1 ng/mL

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound in Bulk Drug Substance

This protocol describes a reversed-phase HPLC method for the determination of this compound in Atorvastatin active pharmaceutical ingredient (API).

1. Materials and Reagents

  • This compound reference standard

  • Atorvastatin Calcium API

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (AR grade)

  • Glacial acetic acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 4.0, adjusted with glacial acetic acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 60% A, 40% B

    • 5-20 min: Gradient to 30% A, 70% B

    • 20-25 min: 30% A, 70% B

    • 25.1-30 min: Re-equilibration to 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 248 nm

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase A to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Solution (1 mg/mL of Atorvastatin): Accurately weigh and dissolve 100 mg of Atorvastatin API in 100 mL of diluent (Acetonitrile:Water, 80:20 v/v). Sonicate to dissolve.

4. System Suitability

  • Inject the standard solution (e.g., 1 µg/mL) six times.

  • The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

5. Analysis

  • Inject the blank (mobile phase A), calibration standards, and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol describes a sensitive UPLC-MS/MS method for the determination of this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. UPLC Conditions

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-2.5 min: Gradient to 5% A, 95% B

    • 2.5-3.5 min: 5% A, 95% B

    • 3.6-5.0 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor and product ions.

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

4. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards. Prepare a working solution of the IS.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject into the UPLC-MS/MS system.

5. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Visualizations

G Workflow for HPLC Analysis of this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Reference Standard Solution prep_cal Prepare Calibration Curve Standards prep_std->prep_cal hplc_system HPLC System with UV Detector prep_cal->hplc_system prep_sample Prepare Atorvastatin Sample Solution prep_sample->hplc_system hplc_col C18 Column hplc_system->hplc_col hplc_det UV Detection at 248 nm hplc_col->hplc_det data_acq Chromatogram Acquisition hplc_det->data_acq data_cal Generate Calibration Curve data_acq->data_cal data_quant Quantify this compound data_cal->data_quant

Caption: Workflow for HPLC Analysis of this compound.

G Workflow for UPLC-MS/MS Analysis of this compound in Plasma cluster_prep Sample Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc_system UPLC-MS/MS System supernatant->uplc_system uplc_col C18 UPLC Column uplc_system->uplc_col ms_det Tandem Mass Spectrometry (MRM Mode) uplc_col->ms_det data_acq Data Acquisition ms_det->data_acq data_proc Peak Integration and Ratio Calculation data_acq->data_proc data_quant Quantification using Calibration Curve data_proc->data_quant

Caption: UPLC-MS/MS Workflow for this compound in Plasma.

References

Application Notes and Protocols for the HPLC Analysis of 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 3-Oxo Atorvastatin, a potential impurity and degradation product of Atorvastatin, using High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methods for the analysis of Atorvastatin and its related substances.

Introduction

Atorvastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The purity of the final drug product is critical for its safety and efficacy. This compound is a potential impurity that can arise during the synthesis or degradation of Atorvastatin. Therefore, a robust and reliable analytical method is essential for its detection and quantification. This application note details a suitable HPLC method for this purpose.

Signaling Pathway of Atorvastatin

Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of LDL-cholesterol from the bloodstream.

Atorvastatin Signaling Pathway cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Cellular Response HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Decreased Intracellular Cholesterol Decreased Intracellular Cholesterol Cholesterol Cholesterol Isoprenoids->Cholesterol Upregulation of LDL Receptors Upregulation of LDL Receptors Decreased Intracellular Cholesterol->Upregulation of LDL Receptors Increased LDL-C Clearance Increased LDL-C Clearance Upregulation of LDL Receptors->Increased LDL-C Clearance Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits

Caption: Mechanism of Action of Atorvastatin.

Experimental Protocols

This section outlines a general experimental protocol for the analysis of this compound in the presence of Atorvastatin. This method is adapted from established impurity profiling methods for Atorvastatin.[1][2][3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient may be required to achieve optimal separation. A starting condition of 60:40 (A:B) with a linear gradient to 40:60 (A:B) over 20 minutes can be a good starting point.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Preparation of Solutions

a. Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is a suitable diluent.

b. Standard Stock Solution of Atorvastatin: Accurately weigh and dissolve an appropriate amount of Atorvastatin calcium reference standard in the diluent to obtain a concentration of approximately 1 mg/mL.

c. Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.

d. System Suitability Solution: Prepare a solution containing both Atorvastatin (e.g., 50 µg/mL) and this compound (e.g., 5 µg/mL) in the diluent.

e. Sample Preparation (for drug substance): Accurately weigh and dissolve the Atorvastatin drug substance in the diluent to obtain a final concentration of approximately 1 mg/mL.

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the separation of this compound from Atorvastatin and other potential impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A typical range for linearity could be from the reporting limit up to 150% of the specification limit for the impurity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from a validated HPLC method for the analysis of Atorvastatin and its impurities. The exact values will depend on the specific instrumentation and method parameters used.

ParameterAtorvastatinThis compound (Impurity)
Retention Time (min) ~ 10-15Varies depending on exact conditions, expected to be different from Atorvastatin
Linearity Range (µg/mL) 10 - 1500.1 - 5
Correlation Coefficient (r²) > 0.999> 0.998
LOD (µg/mL) ~ 0.05~ 0.02
LOQ (µg/mL) ~ 0.15~ 0.06
Accuracy (% Recovery) 98 - 10295 - 105
Precision (%RSD) < 2.0< 5.0

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow Start Start Prepare Mobile Phase & Diluent Prepare Mobile Phase & Diluent Start->Prepare Mobile Phase & Diluent Prepare Standard & Sample Solutions Prepare Standard & Sample Solutions Prepare Mobile Phase & Diluent->Prepare Standard & Sample Solutions HPLC System Setup & Equilibration HPLC System Setup & Equilibration Prepare Standard & Sample Solutions->HPLC System Setup & Equilibration Inject System Suitability Solution Inject System Suitability Solution HPLC System Setup & Equilibration->Inject System Suitability Solution Check System Suitability Criteria Check System Suitability Criteria Inject System Suitability Solution->Check System Suitability Criteria Check System Suitability Criteria->HPLC System Setup & Equilibration Fail Inject Standard & Sample Solutions Inject Standard & Sample Solutions Check System Suitability Criteria->Inject Standard & Sample Solutions Pass Data Acquisition & Processing Data Acquisition & Processing Inject Standard & Sample Solutions->Data Acquisition & Processing Calculate Results Calculate Results Data Acquisition & Processing->Calculate Results End End Calculate Results->End

Caption: General workflow for HPLC analysis.

Conclusion

The described HPLC method provides a robust and reliable approach for the quantification of this compound in the presence of Atorvastatin. Adherence to the detailed protocols and proper method validation are crucial for obtaining accurate and reproducible results, which are essential for ensuring the quality and safety of Atorvastatin drug products. The provided information serves as a valuable resource for researchers and professionals involved in the development and quality control of Atorvastatin.

References

Application Notes and Protocols for the Use of 3-Oxo Atorvastatin as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo Atorvastatin is a known impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor. As a reference standard, this compound is crucial for the accurate identification and quantification of impurities in Atorvastatin drug substances and finished pharmaceutical products. This ensures the quality, safety, and efficacy of the medication. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, along with expected performance data and relevant biological context.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid
Synonyms Atorvastatin Impurity O, Atorvastatin 3-Oxo Acid
CAS Number 1391194-36-7 (free acid)
Molecular Formula C₃₃H₃₃FN₂O₅
Molecular Weight 556.63 g/mol

Atorvastatin Metabolism and the Origin of this compound

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2] The major metabolic pathway involves the formation of active ortho- and para-hydroxylated metabolites.[1][2] These metabolites, along with the parent drug, are responsible for the therapeutic effects of Atorvastatin. Further metabolism can occur through glucuronidation and lactonization.[1] this compound is not a major metabolite but is recognized as a process-related impurity and a potential degradation product that can form during the synthesis of Atorvastatin or under stress conditions such as acidic hydrolysis and oxidation.

Below is a diagram illustrating the metabolic pathway of Atorvastatin.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_hydroxy ortho-hydroxy Atorvastatin Atorvastatin->o_hydroxy CYP3A4 p_hydroxy para-hydroxy Atorvastatin Atorvastatin->p_hydroxy CYP3A4 Lactone Atorvastatin Lactone Atorvastatin->Lactone Lactonization Oxo_Impurity This compound (Impurity/Degradant) Atorvastatin->Oxo_Impurity Synthesis/ Degradation Glucuronide Atorvastatin Glucuronide o_hydroxy->Glucuronide UGT p_hydroxy->Glucuronide UGT

Fig. 1: Metabolic Pathway of Atorvastatin

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in a bulk drug substance of Atorvastatin.

1. Materials and Reagents

  • This compound reference standard

  • Atorvastatin bulk drug substance

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Deionized water

2. Instrumentation

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium acetate buffer, pH 4.5 (adjusted with glacial acetic acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-70% B, 20-25 min: 70% B, 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 20 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 2, 5 µg/mL).

  • Sample Solution (1 mg/mL of Atorvastatin): Accurately weigh 100 mg of Atorvastatin bulk drug substance and dissolve in 100 mL of methanol.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

6. Data Presentation: Typical HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Protocol 2: Identification and Quantification of this compound by LC-MS/MS

This protocol is suitable for the highly sensitive and selective detection and quantification of this compound, particularly in complex matrices or at very low levels.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of Formic acid (LC-MS grade).

2. Instrumentation

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Other equipment as in Protocol 1.

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 30% B, 2-8 min: 30-90% B, 8-10 min: 90% B, 10-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (m/z): 557.2, Product Ions (m/z): 440.2, 292.2
Collision Energy Optimized for the specific instrument

4. Standard and Sample Preparation

  • Prepare standard and sample solutions as described in Protocol 1, using the mobile phase as the diluent for the final working solutions.

5. Analysis

  • Perform injections and acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Use the specific MRM transitions to identify and quantify this compound.

6. Data Presentation: Typical LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5.0%

Experimental Workflow Diagram

The following diagram illustrates the general workflow for using this compound as a reference standard in an analytical setting.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Ref_Std This compound Reference Standard Std_Sol Prepare Standard Solutions Ref_Std->Std_Sol Bulk_Sample Atorvastatin Bulk Sample Sample_Sol Prepare Sample Solution Bulk_Sample->Sample_Sol Instrument HPLC-UV or LC-MS/MS Analysis Std_Sol->Instrument Sample_Sol->Instrument Cal_Curve Generate Calibration Curve Instrument->Cal_Curve Quant Quantify Impurity Instrument->Quant Cal_Curve->Quant Report Report Results vs. Specification Limits Quant->Report

Fig. 2: General Workflow for Impurity Quantification

Conclusion

The use of this compound as a reference standard is essential for the quality control of Atorvastatin. The protocols provided herein offer robust and reliable methods for the identification and quantification of this impurity using standard analytical instrumentation. Proper validation of these methods according to regulatory guidelines is necessary to ensure the accuracy and precision of the results. These application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the development and quality assessment of Atorvastatin products.

References

Application Notes and Protocols for Cell-based Assays Involving 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Through this mechanism, atorvastatin effectively lowers plasma cholesterol and lipoprotein levels.[2] Its metabolism, primarily mediated by cytochrome P450 3A4, results in the formation of active ortho- and parahydroxylated metabolites, which contribute significantly to its therapeutic effect.[3][4]

3-Oxo Atorvastatin is identified as an impurity or byproduct in the synthesis of atorvastatin. Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activity, pharmacological effects, or established protocols for cell-based assays involving this compound.

Therefore, these application notes provide a series of proposed cell-based assays to characterize the potential biological effects of this compound. The methodologies are based on well-established protocols for atorvastatin and its major metabolites. These protocols are intended to serve as a comprehensive guide for researchers to investigate the bioactivity of this compound and can be adapted as needed.

Proposed Cell-Based Assays for Characterization of this compound

Given that this compound is structurally related to atorvastatin, it is plausible that it may interact with similar cellular pathways. The following assays are proposed to evaluate its potential biological activities.

  • HMG-CoA Reductase (HMGCR) Activity Assay: To determine if this compound retains any inhibitory activity against the primary molecular target of statins.

  • Cell Viability and Cytotoxicity Assays: To assess the potential impact of this compound on cell health and to determine a non-toxic concentration range for further experiments.

  • Cholesterol Biosynthesis Assay: To directly measure the effect of this compound on the synthesis of cholesterol in a cellular context.

  • Anti-Inflammatory Activity Assays: To explore potential pleiotropic effects, such as the modulation of inflammatory responses, which are characteristic of atorvastatin.

  • Cell Proliferation Assay: To evaluate the effect of this compound on the growth and proliferation of cells.

HMG-CoA Reductase (HMGCR) Activity Assay

Application: To quantify the direct inhibitory effect of this compound on the activity of HMG-CoA reductase.

Principle: This assay measures the enzymatic activity of HMGCR by monitoring the oxidation of NADPH to NADP+, which occurs during the conversion of HMG-CoA to mevalonate. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates enzyme inhibition.

Experimental Protocol:

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

  • This compound

  • Atorvastatin (as a positive control)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound and atorvastatin in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound and atorvastatin in the assay buffer.

  • In a 96-well UV-transparent microplate, add the following to each well:

    • Assay Buffer

    • NADPH solution

    • Dilutions of this compound, atorvastatin, or vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding HMG-CoA substrate to all wells.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of the test compounds.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value for this compound and atorvastatin.

Data Presentation:

Table 1: Example Data for HMG-CoA Reductase Inhibition by this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.310.5
5085.1 ± 3.9
10095.3 ± 2.1
Atorvastatin 0.0110.5 ± 1.8
(Positive Control)0.152.3 ± 3.70.09
192.1 ± 2.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

HMGCR_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ... HMGCR->Mevalonate NADPH -> NADP+ Statins Atorvastatin / This compound Statins->HMGCR Inhibition

HMG-CoA Reductase Pathway Inhibition

Cell Viability and Cytotoxicity Assays

Application: To evaluate the effect of this compound on the viability and integrity of cultured cells. This is crucial for determining the appropriate concentration range for subsequent cell-based assays.

Principle:

  • MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt MTT to formazan, a colored product whose absorbance is proportional to the number of viable cells.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. Increased LDH activity in the medium indicates cytotoxicity.

Experimental Protocol (MTT Assay):

Materials:

  • HepG2 (human liver carcinoma) or Huh7 (human hepatoma) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 or Huh7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation:

Table 2: Example Data for the Effect of this compound on HepG2 Cell Viability (MTT Assay, 48h)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100.0 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
2588.1 ± 5.5
5072.4 ± 7.2
10049.8 ± 6.9
20025.6 ± 4.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with Compound (24-72h) seed_cells->treat_cells prepare_compound->treat_cells add_mtt Add MTT Reagent (4h) treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow for MTT-based Cell Viability Assay

Cholesterol Biosynthesis Assay

Application: To assess the impact of this compound on the de novo synthesis of cholesterol in a cellular model.

Principle: This assay typically involves metabolic labeling of newly synthesized cholesterol using a radiolabeled precursor, such as [14C]-acetate. The amount of radioactivity incorporated into the cholesterol fraction is then quantified as a measure of cholesterol synthesis.

Experimental Protocol:

Materials:

  • HepG2 or other suitable cells

  • Complete cell culture medium

  • Lipoprotein-deficient serum (LPDS)

  • [14C]-Acetate

  • This compound

  • Atorvastatin (positive control)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture HepG2 cells in medium containing LPDS for 24 hours to upregulate the cholesterol synthesis pathway.

  • Treat the cells with various concentrations of this compound or atorvastatin for 24 hours.

  • Add [14C]-acetate to the culture medium and incubate for an additional 2-4 hours.

  • Wash the cells with PBS and extract the total lipids using a suitable solvent mixture.

  • Separate the lipid fractions by TLC.

  • Identify the cholesterol band (using a cholesterol standard) and scrape it from the TLC plate.

  • Quantify the radioactivity in the cholesterol band using a scintillation counter.

  • Normalize the results to the total protein content of the cell lysate.

  • Calculate the percentage of cholesterol synthesis inhibition relative to the vehicle control.

Data Presentation:

Table 3: Example Data for Inhibition of Cholesterol Biosynthesis in HepG2 Cells by this compound

CompoundConcentration (µM)Cholesterol Synthesis (% of Control, Mean ± SD)
Vehicle Control 0100.0 ± 8.5
This compound 192.3 ± 7.1
1065.7 ± 6.3
5038.2 ± 5.9
Atorvastatin 125.4 ± 4.2
(Positive Control)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-Inflammatory Activity Assays

Application: To investigate whether this compound possesses anti-inflammatory properties, a known pleiotropic effect of statins.

Principle: This can be assessed by measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Experimental Protocol (Cytokine Measurement by ELISA):

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (as a positive control for anti-inflammatory activity)

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a non-stimulated control and an LPS-only control.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of cytokine inhibition relative to the LPS-only control.

Data Presentation:

Table 4: Example Data for the Effect of this compound on LPS-Induced TNF-α Production in RAW 264.7 Cells

TreatmentTNF-α Concentration (pg/mL, Mean ± SD)% Inhibition
Control (no LPS)15.2 ± 3.1-
LPS (100 ng/mL)1250.8 ± 98.70
LPS + this compound (10 µM)1088.2 ± 85.413.0
LPS + this compound (50 µM)850.5 ± 76.232.0
LPS + Dexamethasone (1 µM) (Positive Control)185.6 ± 25.185.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Nucleus Nucleus NFkB_Pathway->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Statins Atorvastatin / This compound Statins->NFkB_Pathway Potential Inhibition

Potential Anti-inflammatory Signaling Pathway

Cell Proliferation Assay

Application: To determine the effect of this compound on cell proliferation, which can be relevant for assessing potential anti-cancer or other growth-modulatory effects.

Principle: A common method is the BrdU (Bromodeoxyuridine) incorporation assay. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The incorporated BrdU can be detected using a specific antibody, and the signal is proportional to the level of cell proliferation.

Experimental Protocol:

Materials:

  • A cell line of interest (e.g., MCF-7 breast cancer cells, for which statins have been studied)

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution

  • Commercially available BrdU cell proliferation ELISA kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add the BrdU labeling solution to the cells and incubate for 2-4 hours.

  • Follow the protocol of the BrdU cell proliferation ELISA kit, which typically involves cell fixation, DNA denaturation, incubation with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), addition of a substrate, and measurement of the colorimetric or chemiluminescent signal.

  • Calculate the percentage of proliferation relative to the vehicle control.

Data Presentation:

Table 5: Example Data for the Effect of this compound on MCF-7 Cell Proliferation (BrdU Assay, 48h)

Concentration (µM)% Proliferation (Mean ± SD)
0 (Vehicle Control)100.0 ± 7.8
199.1 ± 6.5
1085.4 ± 8.2
2562.9 ± 7.1
5041.5 ± 5.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for In Vivo Experimental Design with Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3-Oxo Atorvastatin: Initial literature searches did not yield specific information on a metabolite referred to as "this compound." The primary and most studied active metabolites of Atorvastatin are ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin). This document will, therefore, focus on the parent drug, Atorvastatin, which is the subject of extensive in vivo research and is administered in its active acid form. The pleiotropic and lipid-lowering effects observed in vivo are attributed to both Atorvastatin and its active metabolites.

Application Notes

Atorvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] While its primary clinical use is to lower cholesterol levels, a significant body of preclinical research has focused on its "pleiotropic" effects, which are independent of cholesterol reduction.[1][2] These effects include improving endothelial function, reducing inflammation and oxidative stress, and stabilizing atherosclerotic plaques.[1][2]

Key Research Applications In Vivo
  • Hyperlipidemia and Atherosclerosis: Atorvastatin is widely used in rodent models to study its lipid-lowering efficacy and its direct impact on the development and progression of atherosclerotic plaques. Common models include ApoE-deficient (ApoE-/-) mice and rats or mice fed a high-fat or Western-type diet to induce hypercholesterolemia. Studies have shown that atorvastatin can significantly decrease total cholesterol, VLDL, and LDL levels, while reducing plaque size and necrotic core formation.

  • Vascular Inflammation: A crucial application is the investigation of Atorvastatin's anti-inflammatory properties. In vivo studies demonstrate its ability to suppress the expression of inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1), intercellular cell adhesion molecule-1 (ICAM-1), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often mediated through the inhibition of signaling pathways like the Toll-like receptor 2 (TLR2) and Nuclear Factor-kappa B (NF-κB) pathway.

  • Oxidative Stress: Atorvastatin's antioxidant effects can be modeled in vivo. Research in spontaneously hypertensive rats (SHR) shows that atorvastatin reduces the production of reactive oxygen species (ROS) in aortic segments. This is achieved by downregulating the expression of essential NAD(P)H oxidase subunits (e.g., p22phox, nox1) and inhibiting the membrane translocation of Rac1, a key activator of the oxidase.

  • Endothelial Function: Atorvastatin is used to study the improvement of endothelial dysfunction, a key event in atherosclerosis. In normocholesterolemic smokers, atorvastatin treatment significantly increased endothelium-dependent vasodilation, an effect independent of LDL cholesterol changes.

  • Pharmacokinetics: Rat models are frequently used to determine the pharmacokinetic profile of Atorvastatin. These studies are crucial for understanding its absorption, distribution, metabolism, and elimination, and for identifying potential drug-drug interactions, for instance with inhibitors of hepatic uptake transporters.

Data Presentation

Table 1: Pharmacokinetic Parameters of Atorvastatin in Rats
ParameterOral Dose (10 mg/kg)IV Dose (2 mg/kg)Reference
AUC (ng·h/mL) 163 ± 46179 ± 24
Cmax (ng/mL) 32.8 ± 12.3204 ± 41
Tmax (h) 1.0 ± 0.40.08 ± 0.00
Oral Bioavailability (%) 18.2-

Data represent mean ± S.D. AUC is Area Under the Curve, Cmax is maximum plasma concentration, Tmax is the time to reach Cmax.

Table 2: Efficacy of Atorvastatin in Rodent Models of Hyperlipidemia
Animal ModelDietAtorvastatin DoseDurationKey FindingsReference
ApoE/LDLR-deficient mice Western Type100 mg/kg/day2 months↓ Total Cholesterol, VLDL, LDL, Triacylglycerol; ↑ HDL
Wistar Rats High-fat80 mg/kg/day7 days↓ Total Cholesterol, Triglycerides, LDL-C
Sprague Dawley Rats High-fat8.0 mg/kg/day4 weeks↓ Serum Triglycerides; ↑ Serum HDL
Normal, chow-fed rats Chow30 mg/kg-↓ Plasma apoB concentrations

↓ indicates a significant decrease; ↑ indicates a significant increase.

Table 3: In Vivo Effects of Atorvastatin on Inflammatory and Oxidative Stress Markers
Animal ModelAtorvastatin DoseDurationMarkerEffectReference
C57BL/6 Mice 3.6 mg/kg/day21 daysAortic TLR2, Cardiac NF-κBSuppressed levels
C57BL/6 Mice 3.6 mg/kg/day21 daysSerum TNF-α, IL-6Decreased levels
ApoE/LDLR-deficient mice 100 mg/kg/day2 monthsVCAM-1, ICAM-1 (vessel wall)Significant reduction in expression
Spontaneously Hypertensive Rats Not specified30 daysAortic ROS productionSignificantly reduced
Spontaneously Hypertensive Rats Not specified30 daysVascular p22phox, nox1 mRNAReduced expression
Spontaneously Hypertensive Rats Not specified30 daysAortic Catalase expressionIncreased expression

Experimental Protocols

Protocol 1: Induction of Atherosclerosis and Atorvastatin Treatment in Mice

This protocol is adapted from studies using ApoE/LDLR-deficient mice to assess anti-atherosclerotic and anti-inflammatory effects.

  • Animal Model: Use two-month-old female ApoE/LDLR-deficient mice.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide mice into a control group and a treatment group (n=8-10 per group).

  • Diet:

    • Control Group: Feed a Western-type (atherogenic) diet for the entire study duration (e.g., 2 months).

    • Treatment Group: Feed the same atherogenic diet supplemented with Atorvastatin at a dose of 100 mg/kg per day. The drug can be mixed directly into the diet chow.

  • Treatment Duration: Maintain the respective diets for 2 months.

  • Endpoint Analysis:

    • Blood Collection: At the end of the treatment period, collect blood via cardiac puncture for lipid profile analysis (Total Cholesterol, VLDL, LDL, HDL, Triglycerides) and inflammatory marker analysis (e.g., MCP-1 by ELISA).

    • Tissue Collection: Perfuse the animals with saline, followed by a fixative (e.g., 4% paraformaldehyde). Harvest the aorta for analysis.

    • Atherosclerotic Lesion Analysis: Stain the aorta en face with Oil Red O to quantify lesion area.

    • Immunohistochemistry: Use sections of the aortic root to analyze the expression of VCAM-1 and ICAM-1.

Protocol 2: Evaluation of Antioxidant Effects in Spontaneously Hypertensive Rats (SHR)

This protocol is based on a study evaluating Atorvastatin's effect on vascular ROS production.

  • Animal Model: Use spontaneously hypertensive rats.

  • Treatment: Treat rats with Atorvastatin (dose to be determined based on pilot studies, e.g., 10 mg/kg/day via oral gavage) or vehicle (e.g., water) for 30 days.

  • Tissue Collection: At the end of the treatment period, euthanize the rats and excise the aortas.

  • Measurement of ROS Production:

    • Cut aortic segments into rings (approx. 5 mm).

    • Equilibrate rings in Krebs-HEPES buffer.

    • Measure ROS production using lucigenin-enhanced chemiluminescence in a luminometer. Record baseline chemiluminescence and then after adding NADPH (100 µmol/L), the substrate for NADPH oxidase.

  • Gene Expression Analysis (RT-PCR):

    • Isolate total RNA from another set of aortic segments.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of NAD(P)H oxidase subunits (p22phox, nox1) and antioxidant enzymes (e.g., Catalase, SOD isoforms). Normalize expression to a housekeeping gene (e.g., GAPDH).

  • Protein Analysis (Western Blot):

    • To assess Rac1 translocation, separate cytosolic and membrane protein fractions from aortic tissue homogenates.

    • Perform Western blotting on both fractions using an antibody against Rac1 to determine its relative abundance in the membrane versus the cytosol.

Mandatory Visualizations

Diagram 1: Atorvastatin Primary Mechanism and Metabolism

Atorvastatin_Mechanism cluster_0 Cholesterol Biosynthesis Pathway (Hepatocyte) cluster_1 Atorvastatin Action cluster_2 Cellular Effects cluster_3 Metabolism HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Intermediates Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Intermediates Hepatic_Chol ↓ Hepatic Cholesterol Cholesterol Cholesterol Intermediates->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG_CoA Inhibits CYP3A4 CYP3A4 LDLR ↑ LDL Receptor (LDLR) Expression LDL_Clearance ↑ Plasma LDL Clearance Metabolites Active Metabolites (o-OH-atorvastatin, p-OH-atorvastatin) Metabolites->HMG_CoA Inhibits

Caption: Atorvastatin's primary mechanism of action and its hepatic metabolism.

Diagram 2: Atorvastatin's Anti-Inflammatory Signaling Pathway

Atorvastatin_Anti_Inflammatory cluster_0 Inflammatory Cascade cluster_1 Atorvastatin Intervention HFD_Zym High-Fat Diet (HFD) + Zymosan TLR2 TLR2 Activation HFD_Zym->TLR2 NFkB NF-κB Activation TLR2->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Vascular Inflammation & Atherosclerosis Cytokines->Inflammation Atorvastatin Atorvastatin Atorvastatin->TLR2 Inhibits

Caption: Atorvastatin inhibits the TLR2/NF-κB inflammatory signaling pathway.

Diagram 3: General Workflow for In Vivo Atorvastatin Efficacy Study

InVivo_Workflow start Animal Model Selection (e.g., ApoE-/- Mice, Wistar Rats) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomization into Groups (Control, Atorvastatin) acclimatization->grouping diet Dietary Intervention (e.g., High-Fat Diet) grouping->diet treatment Drug Administration (e.g., Oral Gavage, In-diet) diet->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Sample Collection (Blood, Aorta, Liver) monitoring->endpoint analysis Biochemical & Histological Analysis (Lipids, Cytokines, Plaque Size) endpoint->analysis

Caption: A generalized experimental workflow for an in vivo Atorvastatin study.

References

Application Notes and Protocols for a Stability-Indicating HPLC Method for Atorvastatin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Atorvastatin and its impurities. The method is designed to be specific, accurate, and precise, allowing for the quantification of Atorvastatin in the presence of its degradation products and related substances.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. As with any pharmaceutical compound, it is crucial to develop and validate a stability-indicating analytical method to ensure its quality, safety, and efficacy throughout its shelf life. This method can resolve Atorvastatin from its potential degradation products formed under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3] The resulting degradation products are then analyzed to ensure they do not interfere with the quantification of the active pharmaceutical ingredient (API).

Chromatographic Conditions

A robust HPLC method for the separation of Atorvastatin and its impurities has been developed and validated. The following table summarizes the optimized chromatographic parameters.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column Zorbax Bonus-RP or equivalent C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water: Trifluoroacetic Acid (100:0.10 v/v)[1]
Mobile Phase B Acetonitrile: Trifluoroacetic Acid (100:0.10 v/v)[1]
Gradient Elution Time (min) / %B: 0/40, 10/50, 15/70, 20/90, 25/90
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection Wavelength 245 nm
Run Time 25 minutes

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity Range 0.04 - 0.4 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.52 - 99.38%
Precision (RSD)
- Intraday< 1.0%
- Interday< 1.0%
Limit of Detection (LOD) 0.36 µg/mL
Limit of Quantitation (LOQ) 1.08 µg/mL

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating capability of the method. Atorvastatin was subjected to various stress conditions, and the resulting degradation was monitored.

Table 3: Summary of Forced Degradation Studies

Stress ConditionReagent and DurationObservation
Acid Hydrolysis 0.1 N HCl for 24 hours at ambient temperatureSignificant degradation observed, with the formation of known impurities H & J and an unknown degradation product.
Base Hydrolysis 1 N NaOH for 42 hours at ambient temperatureNo significant degradation was observed.
Oxidative Degradation 1% H₂O₂ for 24 hours at ambient temperatureSignificant degradation with the formation of known impurities L & D and two unknown degradation products.
Thermal Degradation 60 °C for 10 daysDegradation observed with the formation of known impurities H & J.
Photolytic Degradation Exposed to UV light (200 Watt-hours/m²) and visible light (1.2 million lux-hours)Degradation observed with the formation of known impurities J, L, and D.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: Mix water and trifluoroacetic acid in the ratio of 100:0.10 (v/v).

  • Mobile Phase B: Mix acetonitrile and trifluoroacetic acid in the ratio of 100:0.10 (v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Atorvastatin reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solution.

  • Record the chromatograms and determine the retention time and peak area for Atorvastatin.

Forced Degradation Protocol
  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1 N NaOH. Keep at room temperature for 42 hours. Neutralize the solution with 1 mL of 1 N HCl and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 1% H₂O₂. Keep at room temperature for 24 hours and then dilute to 10 mL with mobile phase.

  • Thermal Degradation: Expose the solid Atorvastatin powder to a temperature of 60 °C for 10 days. Then, prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid Atorvastatin powder to UV and visible light as per ICH guidelines. Then, prepare a 0.1 mg/mL solution in the mobile phase.

Visualizations

Workflow_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis prep_std Prepare Standard Solutions system_equilibration System Equilibration prep_std->system_equilibration prep_mobile Prepare Mobile Phases prep_mobile->system_equilibration injection Inject Samples system_equilibration->injection chrom_acq Chromatographic Acquisition injection->chrom_acq linearity Linearity injection->linearity accuracy Accuracy injection->accuracy precision Precision injection->precision specificity Specificity (Forced Degradation) injection->specificity peak_integration Peak Integration & Identification chrom_acq->peak_integration report Generate Report linearity->report accuracy->report precision->report specificity->report quantification Quantification of Atorvastatin & Impurities peak_integration->quantification quantification->report

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Degradation Products cluster_analysis Analysis atorvastatin Atorvastatin Drug Substance acid Acid Hydrolysis (0.1N HCl) atorvastatin->acid base Base Hydrolysis (1N NaOH) atorvastatin->base oxidation Oxidation (1% H₂O₂) atorvastatin->oxidation thermal Thermal (60°C) atorvastatin->thermal photo Photolytic (UV/Vis Light) atorvastatin->photo acid_prod Impurity H, J, Unknowns acid->acid_prod no_deg No Significant Degradation base->no_deg ox_prod Impurity L, D, Unknowns oxidation->ox_prod therm_prod Impurity H, J thermal->therm_prod photo_prod Impurity J, L, D photo->photo_prod hplc_analysis Stability-Indicating HPLC Analysis acid_prod->hplc_analysis no_deg->hplc_analysis ox_prod->hplc_analysis therm_prod->hplc_analysis photo_prod->hplc_analysis

Caption: Forced Degradation Pathway of Atorvastatin.

References

Application Notes and Protocols for High-Throughput Screening Assays for 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic action involves lowering cholesterol and triglyceride levels, thereby reducing cardiovascular disease risk.[2] The metabolism of atorvastatin is primarily mediated by cytochrome P450 3A4 (CYP3A4), leading to the formation of active hydroxylated metabolites, namely ortho-hydroxyatorvastatin and para-hydroxyatorvastatin.[3][4] 3-Oxo Atorvastatin is recognized as an impurity and a metabolite of atorvastatin. While high-throughput screening (HTS) assays are crucial for drug discovery and development, specific HTS protocols for this compound are not extensively documented in publicly available literature.

This document provides detailed application notes and proposed protocols for high-throughput screening assays relevant to the study of this compound. These protocols are based on established methodologies for atorvastatin and its other metabolites and can be adapted for the specific analysis of this compound. The primary applications for such assays include screening for modulators of this compound formation (e.g., inhibitors of the responsible metabolic enzymes) and quantifying its presence in various biological matrices.

Signaling Pathway and Metabolism

Atorvastatin is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This process leads to the production of ortho- and para-hydroxyatorvastatin. The formation of this compound is likely a subsequent oxidation step from these hydroxylated metabolites. Understanding this metabolic pathway is critical for designing relevant screening assays.

Atorvastatin Metabolism Atorvastatin Atorvastatin o_hydroxy ortho-hydroxyatorvastatin Atorvastatin->o_hydroxy CYP3A4 p_hydroxy para-hydroxyatorvastatin Atorvastatin->p_hydroxy CYP3A4 oxo_atorvastatin This compound o_hydroxy->oxo_atorvastatin Oxidation p_hydroxy->oxo_atorvastatin Oxidation

Caption: Metabolic pathway of Atorvastatin to this compound.

High-Throughput Screening Assays

Two primary types of HTS assays can be adapted for the study of this compound: biochemical assays and cell-based assays. The choice of assay depends on the specific research question, such as screening for enzyme inhibitors or assessing cellular responses.

Biochemical Assay: In Vitro CYP3A4 Inhibition Assay

This assay is designed to screen for compounds that inhibit the formation of this compound by targeting the primary metabolizing enzyme, CYP3A4. The principle involves incubating human liver microsomes (a source of CYP3A4) with atorvastatin and a test compound, followed by quantifying the production of this compound.

Experimental Workflow:

Biochemical Assay Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis plate Prepare 96- or 384-well plate add_compounds Add test compounds and controls plate->add_compounds add_microsomes Add human liver microsomes add_compounds->add_microsomes add_atorvastatin Initiate reaction with Atorvastatin add_microsomes->add_atorvastatin incubate Incubate at 37°C add_atorvastatin->incubate stop_reaction Stop reaction (e.g., with acetonitrile) incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge lcms Analyze supernatant by LC-MS/MS for this compound centrifuge->lcms

Caption: Workflow for a biochemical CYP3A4 inhibition assay.

Detailed Protocol:

  • Plate Preparation:

    • Dispense 1 µL of test compounds (in DMSO) into a 96- or 384-well plate. Include positive (known CYP3A4 inhibitor, e.g., ketoconazole) and negative (DMSO vehicle) controls.

  • Reagent Addition:

    • Add 50 µL of a pre-mix containing human liver microsomes (final concentration 0.2 mg/mL) and a NADPH-generating system in phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of atorvastatin solution (final concentration 1-10 µM).

    • Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the amount of this compound using a validated LC-MS/MS method.

Data Presentation:

ParameterTest CompoundPositive Control (Ketoconazole)Negative Control (DMSO)
This compound (ng/mL) Experimental ValueLow ValueHigh Value
% Inhibition Calculated Value>90%0%
IC50 (µM) Calculated from dose-responseKnown ValueN/A
Cell-Based Assay: Hepatocyte Metabolism Assay

This assay utilizes primary human hepatocytes to provide a more physiologically relevant model for assessing the metabolism of atorvastatin to this compound and screening for modulators.

Experimental Workflow:

Cell-Based Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed primary human hepatocytes in collagen-coated plates culture_cells Culture for 24-48 hours seed_cells->culture_cells add_compounds Treat cells with test compounds culture_cells->add_compounds add_atorvastatin Add Atorvastatin add_compounds->add_atorvastatin incubate Incubate for 24-72 hours add_atorvastatin->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant lcms Analyze supernatant by LC-MS/MS for this compound collect_supernatant->lcms

Caption: Workflow for a cell-based hepatocyte metabolism assay.

Detailed Protocol:

  • Cell Culture:

    • Seed cryopreserved primary human hepatocytes in collagen-coated 96-well plates at a density of 0.5-1.0 x 10^5 cells/well.

    • Allow cells to attach and recover for 24-48 hours in appropriate culture medium.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing the test compounds at various concentrations.

    • Incubate for 1-2 hours.

  • Atorvastatin Treatment:

    • Add atorvastatin to the wells to a final concentration of 10-30 µM.

    • Incubate for 24 to 72 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect the culture supernatant.

    • Prepare the samples for LC-MS/MS analysis as described in the biochemical assay protocol.

    • Quantify the concentration of this compound.

Data Presentation:

ParameterTest CompoundPositive Control (e.g., Rifampicin for induction)Negative Control (Vehicle)
This compound (ng/mL) Experimental ValueIncreased ValueBaseline Value
Fold Change Calculated Value>11

LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in HTS assays.

Instrumentation and Conditions:

ParameterSpecification
LC System UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity)
MS System Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Shimadzu LCMS-8060)
Ionization Mode Positive Electrospray Ionization (ESI+)
Column C18 column (e.g., Phenomenex Kinetex XB-C18, 50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile
MRM Transition To be determined for this compound (precursor ion [M+H]+ and a specific product ion)
Internal Standard A stable isotope-labeled analog of this compound or a structurally similar compound

Sample Preparation Protocol:

  • Protein Precipitation: To 100 µL of sample (microsomal incubate or cell culture supernatant), add 200 µL of acetonitrile containing the internal standard.

  • Centrifugation: Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Conclusion

The provided application notes and protocols offer a framework for developing and implementing high-throughput screening assays for this compound. While direct, validated HTS methods for this specific metabolite are not widely published, the adaptation of existing assays for atorvastatin and its primary metabolites provides a robust starting point. The combination of in vitro biochemical assays and cell-based models, coupled with sensitive LC-MS/MS detection, will enable researchers to effectively screen for modulators of this compound formation and to quantify its presence in various experimental settings. This information is valuable for advancing research in drug metabolism, pharmacokinetics, and drug-drug interactions related to atorvastatin therapy.

References

Application Notes and Protocols for UPLC-Based Separation of Atorvastatin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atorvastatin is a synthetic lipid-lowering agent and an inhibitor of HMG-CoA reductase, an enzyme that catalyzes a rate-limiting step in cholesterol biosynthesis. The presence of impurities in the active pharmaceutical ingredient (API) or finished drug product can impact its efficacy and safety. Therefore, robust analytical methods are essential for the separation, identification, and quantification of these impurities. Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for this purpose, offering significant advantages in terms of speed, resolution, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the separation of Atorvastatin and its impurities using UPLC, intended for researchers, scientists, and drug development professionals.

Understanding Atorvastatin Impurities

Atorvastatin impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial to identify potential degradation products and to develop stability-indicating methods.[1][2][3] The major degradation product of Atorvastatin is its lactone form (A-LCT).[4] Other known impurities include diastereomers and various synthetic byproducts.

Experimental Protocols

This section outlines two validated UPLC methods for the analysis of Atorvastatin and its related substances.

Method 1: Rapid Stability-Indicating UPLC Method

This method is suitable for the simultaneous determination of Atorvastatin and its degradation products in a short run time.

Chromatographic Conditions:

ParameterCondition
Column Kromasil Eternity C18 UHPLC column (2.5 µm, 2.1 x 50 mm)[5]
Mobile Phase A 0.01M Ammonium acetate buffer (pH 6.70)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
2.0
3.0
3.1
5.0
Flow Rate 0.2 mL/min
Column Temperature 40°C
Detector Wavelength 245 nm
Injection Volume 1 µL
Run Time 5 minutes

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Atorvastatin reference standard at a concentration of 500 µg/mL in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities at a concentration of 500 µg/mL in the diluent.

  • Working Standard Solution: Dilute the stock solutions to the desired concentration for analysis.

  • Sample Solution: Prepare the sample solution containing Atorvastatin at a concentration of 500 µg/mL in the diluent.

Method 2: Comprehensive UPLC Method for Multiple Impurities

This method is designed for the separation of a larger number of Atorvastatin related substances and degradation products.

Chromatographic Conditions:

ParameterCondition
Column Zorbax Bonus-RP column (3.5 µm, 4.6 x 150 mm)
Mobile Phase A Water with 0.1% Trifluoroacetic acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic acid
Gradient Elution A specific gradient program should be developed and optimized based on the separation of all known impurities. A typical gradient might start at a lower percentage of organic phase and gradually increase.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 245 nm
Injection Volume 5 µL
Run Time 25 minutes

Sample Preparation:

Follow the same procedure as described in Method 1 for the preparation of standard and sample solutions.

Data Presentation

The following table summarizes typical quantitative data for the separation of Atorvastatin and its key impurities. Note that retention times and other values are method-dependent and should be established during method validation.

Table 1: Summary of Quantitative Data for Atorvastatin and Impurities

CompoundRetention Time (min) - Method 1 (Approx.)Retention Time (min) - Method 2 (Approx.)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Atorvastatin3.515.20.050.07
Impurity A (Lactone)2.812.5VariesVaries
Impurity BVaries14.8VariesVaries
Impurity CVaries15.8VariesVaries
Other DegradantsVariesVariesVariesVaries

Mandatory Visualizations

Workflow for UPLC Method Development and Validation

UPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev_Start Define Analytical Target Profile Column_Selection Column & Stationary Phase Selection Dev_Start->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Opt Gradient_Opt Gradient/Isocratic Elution Optimization Mobile_Phase_Opt->Gradient_Opt Other_Params Optimize Other Parameters (Flow Rate, Temp.) Gradient_Opt->Other_Params Specificity Specificity / Peak Purity Other_Params->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability System_Suitability System Suitability Testing Stability->System_Suitability Validated Method Sample_Analysis Sample Analysis Data_Analysis Data Analysis & Reporting Sample_Analysis->Data_Analysis System_Suitability->Sample_Analysis

Caption: Workflow for UPLC method development and validation.

Logical Relationships of Atorvastatin Impurities

Atorvastatin_Impurities cluster_origin Origin of Impurities cluster_types Impurity Types cluster_examples Examples Synthesis Synthesis Process Process_Related Process-Related Impurities Synthesis->Process_Related Degradation Drug Substance Degradation Degradation_Products Degradation Products Degradation->Degradation_Products Starting_Materials Unreacted Starting Materials Process_Related->Starting_Materials Intermediates Synthetic Intermediates Process_Related->Intermediates Byproducts Reaction Byproducts Process_Related->Byproducts Lactone Atorvastatin Lactone Degradation_Products->Lactone Oxidative_Deg Oxidative Degradants Degradation_Products->Oxidative_Deg Photolytic_Deg Photolytic Degradants Degradation_Products->Photolytic_Deg Hydrolytic_Deg Hydrolytic Degradants Degradation_Products->Hydrolytic_Deg

Caption: Classification of Atorvastatin impurities.

References

Application Notes and Protocols for the Analysis of 3-Oxo Atorvastatin using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication for the management of hypercholesterolemia.[1][2][3] During its synthesis and storage, various impurities can be formed, which require careful monitoring to ensure the safety and efficacy of the drug product. One such potential impurity is 3-Oxo Atorvastatin. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pharmaceuticals and their impurities due to its high efficiency, short analysis time, and minimal solvent consumption.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using capillary electrophoresis. While specific validated methods for this compound are not widely published, this guide synthesizes information from the analysis of atorvastatin and its other related impurities to propose a robust analytical approach.

Principle of Capillary Electrophoresis

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The speed at which an ion moves is dependent on its charge, size, and the viscosity of the electrolyte. In Micellar Electrokinetic Chromatography (MEKC), a surfactant is added to the background electrolyte above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. For impurity profiling, MEKC is often the most suitable CE technique as it can differentiate both neutral and charged compounds.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical workflow for the analysis of this compound using capillary electrophoresis.

G cluster_0 Sample Preparation cluster_1 CE Analysis cluster_2 Data Analysis Sample Atorvastatin Drug Substance or Formulation Dissolution Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Hydrodynamic Injection into Capillary Filtration->Injection Separation Apply High Voltage for Electrophoretic Separation Detection UV Detection at Specific Wavelength Electropherogram Generate Electropherogram Detection->Electropherogram Peak_Integration Integrate Peak Areas Electropherogram->Peak_Integration Quantification Quantify this compound Peak_Integration->Quantification

Figure 1: Experimental Workflow for this compound Analysis by CE.

Experimental Protocols

Based on established capillary electrophoresis methods for atorvastatin and its related substances, the following protocol is proposed for the analysis of this compound. Method validation would be required to confirm its suitability.

1. Instrumentation and Materials

  • Capillary Electrophoresis System: Equipped with a UV detector.

  • Fused-Silica Capillary: 50 µm internal diameter, with an effective length of approximately 40-50 cm.

  • Reagents:

    • Sodium tetraborate (Borax)

    • Sodium dodecyl sulfate (SDS)

    • Methanol (HPLC grade)

    • Sodium hydroxide (for pH adjustment)

    • Orthophosphoric acid (for pH adjustment)

    • Deionized water (18 MΩ·cm)

    • This compound reference standard

    • Atorvastatin reference standard

2. Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 10 mM sodium tetraborate buffer. Add 50 mM sodium dodecyl sulfate (SDS) and 20% (v/v) methanol. Adjust the pH to 9.5 with 1 M sodium hydroxide or 1 M orthophosphoric acid. Filter the BGE through a 0.45 µm filter before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound and Atorvastatin reference standards in a diluent (e.g., 50:50 methanol:water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the BGE to the desired concentrations for linearity studies.

  • Sample Preparation: Accurately weigh a portion of the drug substance or powdered tablets and dissolve it in the diluent to achieve a final concentration within the validated linear range of the method. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

3. Capillary Conditioning

  • New Capillary: Condition the new capillary by flushing sequentially with 1 M sodium hydroxide (30 min), deionized water (15 min), and finally with the BGE (30 min).

  • Daily Conditioning: Before the first run of the day, flush the capillary with 0.1 M sodium hydroxide (10 min), deionized water (10 min), and BGE (15 min).

  • Between Runs: Flush the capillary with the BGE for 2-5 minutes between injections to ensure reproducibility.

4. Electrophoretic Conditions

  • Capillary: 50 µm i.d. fused-silica, effective length ~40 cm.

  • Applied Voltage: +25 kV to +30 kV.

  • Capillary Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 4-5 seconds.

  • Detection: UV detection at 214 nm or another appropriate wavelength determined by UV spectral analysis of this compound.

Data Presentation

The following tables summarize the expected quantitative data from a validated method. These values are based on typical performance characteristics of CE methods for related impurities and should be determined experimentally during method validation.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) between Atorvastatin and this compound > 2.0
Tailing Factor (Tf) for this compound 0.8 - 1.5
Theoretical Plates (N) for this compound > 50,000
Relative Standard Deviation (RSD) of Migration Time < 2.0%
Relative Standard Deviation (RSD) of Peak Area < 3.0%

Table 2: Method Validation Parameters for this compound

ParameterExpected Range/Value
Linearity (r²) > 0.999
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%

Logical Relationships in Method Development

The development of a robust CE method involves the optimization of several key parameters that are logically interconnected.

G cluster_0 Method Development Parameters cluster_1 Performance Characteristics Buffer_pH Buffer pH Resolution Resolution Buffer_pH->Resolution Migration_Time Migration Time Buffer_pH->Migration_Time Buffer_Conc Buffer Concentration Buffer_Conc->Resolution Current Current Buffer_Conc->Current Voltage Applied Voltage Voltage->Migration_Time Voltage->Current Temperature Capillary Temperature Temperature->Migration_Time Temperature->Current Organic_Modifier Organic Modifier (e.g., Methanol) Organic_Modifier->Resolution Organic_Modifier->Migration_Time Surfactant_Conc Surfactant Concentration (for MEKC) Surfactant_Conc->Resolution Surfactant_Conc->Migration_Time Peak_Shape Peak Shape

Figure 2: Interdependencies in CE Method Development.

Conclusion

The proposed capillary electrophoresis method, specifically Micellar Electrokinetic Chromatography, offers a promising approach for the quantitative analysis of this compound in pharmaceutical samples. The provided protocols are based on established methodologies for atorvastatin and its impurities and serve as a strong starting point for method development and validation. The high efficiency, rapid analysis times, and low solvent consumption of CE make it an attractive alternative to traditional HPLC methods for impurity profiling in the pharmaceutical industry. Successful implementation of this method will contribute to ensuring the quality and safety of atorvastatin drug products.

References

Spectrophotometric Determination of Atorvastatin and its Byproducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of Atorvastatin using various spectrophotometric methods. This document also discusses the challenges and alternative approaches for the analysis of Atorvastatin byproducts.

Overview of Spectrophotometric Methods for Atorvastatin

Spectrophotometry offers a simple, cost-effective, and rapid approach for the quantification of Atorvastatin in bulk drug and pharmaceutical formulations. The methods detailed below are based on the principle of measuring the absorbance of ultraviolet (UV) or visible light by the drug molecule. The choice of method can depend on the sample matrix, required sensitivity, and available instrumentation.

The following sections provide a comparative summary of different spectrophotometric methods, followed by detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the validation parameters for various spectrophotometric methods for the determination of Atorvastatin, providing a quick reference for method selection and comparison.

Table 1: UV Spectrophotometric Methods for Atorvastatin Determination

MethodWavelength (λmax)SolventLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
Direct UV Spectrophotometry241 nmWater:Methanol (90:10)4 - 32--98 - 102[1]
Direct UV Spectrophotometry244 nmMethanol----
Direct UV Spectrophotometry247 nmMethanol5 - 201.03.0>96.83[2]
First-Order Derivative237 nm & 261 nmMethanol5 - 201.03.0>96.83[2]
First-Order Derivative245.8 nm-4 - 28---[3]

Table 2: Colorimetric Methods for Atorvastatin Determination

MethodWavelength (λmax)ReagentsLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)
Ion-Pair Complexation547 nmPararosaniline Hydrochloride, Borate Buffer (pH 8.6)1 - 80.310.9399.36 ± 0.92[4]
Redox Reaction787 nmFerric Chloride, Potassium Ferricyanide4 - 24--98.52 - 101.1
Ion-Pair Complexation420 nmBromothymol Blue15.48 - 154.804.8514.71-

Experimental Protocols

This section provides detailed step-by-step protocols for the spectrophotometric determination of Atorvastatin.

Method 1: Direct UV Spectrophotometry

This protocol describes the direct measurement of Atorvastatin concentration based on its UV absorbance.

3.1.1. Materials and Reagents

  • Atorvastatin Calcium reference standard

  • Methanol (HPLC grade)

  • Deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

3.1.2. Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Stock Solution (100 µg/mL Atorvastatin in Methanol) B Prepare Working Standard Solutions (e.g., 5-25 µg/mL in Methanol) A->B Dilute E Measure Absorbance at λmax (e.g., 247 nm) B->E C Prepare Sample Solution (from tablets, in Methanol) C->E D Scan solutions from 200-400 nm to determine λmax D->E Identifies λmax F Construct Calibration Curve (Absorbance vs. Concentration) E->F G Determine Concentration of Sample Solution from Calibration Curve F->G Interpolate

Caption: Workflow for Direct UV Spectrophotometric Analysis of Atorvastatin.

3.1.3. Protocol

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Atorvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, and 25 µg/mL).

  • Preparation of Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Atorvastatin to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution and make further dilutions with methanol to bring the concentration within the linear range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 to 200 nm.

    • Use methanol as a blank.

    • Record the absorbance of the working standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 247 nm.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the working standard solutions versus their concentrations.

    • Determine the concentration of Atorvastatin in the sample solution from the calibration curve.

Method 2: First-Order Derivative Spectrophotometry

This method can enhance the resolution of the spectrum and reduce background interference.

3.2.1. Materials and Reagents

  • Same as for Direct UV Spectrophotometry.

3.2.2. Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard and Sample Solutions as in Direct UV Method B Record Zero-Order Spectra (200-400 nm) A->B C Generate First-Order Derivative Spectra B->C Derivatize D Measure Derivative Amplitude at Zero-Crossing Points (e.g., 237 nm & 261 nm) C->D E Construct Calibration Curve (Derivative Amplitude vs. Concentration) D->E F Determine Sample Concentration from Calibration Curve E->F Interpolate

Caption: Workflow for First-Order Derivative Spectrophotometric Analysis.

3.2.3. Protocol

  • Prepare Standard and Sample Solutions: Follow steps 1-3 from the Direct UV Spectrophotometry protocol.

  • Spectrophotometric Measurement:

    • Record the zero-order UV spectra of the standard and sample solutions from 400 to 200 nm against methanol as a blank.

    • Convert the zero-order spectra to first-order derivative spectra using the spectrophotometer's software.

    • Measure the amplitude of the first derivative peaks at the zero-crossing points. For Atorvastatin, these are typically around 237 nm and 261 nm.

  • Quantification:

    • Construct a calibration curve by plotting the first-derivative amplitude versus the concentration of the standard solutions.

    • Determine the concentration of Atorvastatin in the sample solution from the calibration curve.

Method 3: Colorimetric Determination by Ion-Pair Complexation

This visible spectrophotometry method involves the formation of a colored complex.

3.3.1. Materials and Reagents

  • Atorvastatin Calcium reference standard

  • Pararosaniline Hydrochloride solution (1 mg/mL in water)

  • Borate buffer (pH 8.6)

  • Dichloromethane

  • Methanol (HPLC grade)

  • Separatory funnels

  • Visible Spectrophotometer

3.3.2. Experimental Workflow

cluster_prep Preparation & Reaction cluster_analysis Analysis cluster_quant Quantification A Prepare Atorvastatin Standard and Sample Solutions B Add Borate Buffer (pH 8.6) and Pararosaniline solution A->B C Extract the formed Ion-Pair Complex with Dichloromethane B->C Reaction D Measure Absorbance of the organic layer at λmax (e.g., 547 nm) C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E F Determine Sample Concentration from Calibration Curve E->F Interpolate

Caption: Workflow for Colorimetric Analysis via Ion-Pair Complexation.

3.3.3. Protocol

  • Preparation of Standard Solutions: Prepare a series of Atorvastatin standard solutions in methanol (e.g., 10 to 80 µg/mL).

  • Ion-Pair Complex Formation and Extraction:

    • In a series of separatory funnels, add a known aliquot (e.g., 1 mL) of each standard solution.

    • To each funnel, add 3 mL of borate buffer (pH 8.6) and 4 mL of pararosaniline hydrochloride solution.

    • Mix well and allow to stand for a few minutes for the complex to form.

    • Extract the colored complex with a fixed volume (e.g., 10 mL) of dichloromethane by shaking for 2 minutes.

    • Allow the layers to separate and collect the organic (lower) layer.

  • Preparation of Sample Solution: Prepare the sample solution from tablets as described in the direct UV method and treat an aliquot in the same manner as the standards.

  • Spectrophotometric Measurement:

    • Use a reagent blank prepared in the same way but without Atorvastatin.

    • Measure the absorbance of the dichloromethane extracts at the λmax of the colored complex, which is approximately 547 nm.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standards.

    • Determine the concentration of Atorvastatin in the sample from the calibration curve.

Determination of Atorvastatin Byproducts

The direct spectrophotometric determination of Atorvastatin's byproducts, such as degradation products or impurities, is challenging. This is primarily due to the significant spectral overlap between Atorvastatin and its byproducts. Studies on the forced degradation of Atorvastatin have shown that the degradation products often exhibit similar UV absorption spectra to the parent drug. This lack of spectral distinction makes it difficult to resolve and quantify individual components in a mixture using conventional spectrophotometry.

Limitations of Spectrophotometry for Byproduct Analysis:

  • Spectral Overlap: The chromophores of many byproducts are often similar to that of Atorvastatin, leading to overlapping absorption bands.

  • Lack of Specificity: Spectrophotometry measures the total absorbance of all absorbing species at a given wavelength, making it non-specific for the analysis of individual components in a mixture without prior separation.

Recommended Approach for Byproduct Analysis:

For the separation and quantification of Atorvastatin and its byproducts, stability-indicating chromatographic methods are recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used and validated technique for this purpose. This approach allows for the physical separation of Atorvastatin from its byproducts before detection and quantification, thus overcoming the limitations of direct spectrophotometry. Forced degradation studies, as per ICH guidelines, are typically performed using HPLC to identify and quantify degradation products.

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxo Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Oxo Atorvastatin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on troubleshooting low product yield.

Question 1: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yield in the synthesis of this compound via the oxidation of Atorvastatin can stem from several factors, ranging from the quality of reagents to the reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Cause 1: Incomplete Reaction

  • Symptoms: Significant amount of starting material (Atorvastatin) remains in the final reaction mixture, as observed by TLC or HPLC analysis.

  • Solutions:

    • Increase Reaction Time: The oxidation of the secondary alcohol in Atorvastatin may be slow. Monitor the reaction progress at regular intervals using an appropriate analytical method (e.g., TLC, LC-MS) and extend the reaction time until the starting material is consumed.

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of degradation products. Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for the appearance of byproducts. A patent describing oxidative degradation suggests temperatures in the range of 40 to 90°C can be used.[1]

    • Increase Oxidant Molarity: The stoichiometry of the oxidizing agent is crucial. If the reaction is stalling, a stepwise addition of a small excess of the oxidant might be necessary. However, a large excess can lead to over-oxidation and other side reactions.

Potential Cause 2: Degradation of Starting Material or Product

  • Symptoms: Presence of multiple unidentified spots on a TLC plate or peaks in an HPLC chromatogram, suggesting the formation of various byproducts.

  • Solutions:

    • Control Temperature: Atorvastatin and its oxidized product can be sensitive to high temperatures. Ensure the reaction temperature is carefully controlled and not exceeding the optimal range.

    • pH Control: The stability of Atorvastatin and its derivatives can be pH-dependent. The oxidation can be performed in an alkaline solution, for example, by adding potassium hydroxide.[2][3] Maintaining the appropriate pH can minimize acid or base-catalyzed degradation.

    • Minimize Exposure to Light: Photo-oxidation can be a competing reaction.[1] It is advisable to conduct the reaction in a vessel protected from light, for instance, by wrapping it in aluminum foil.

Potential Cause 3: Suboptimal Reagent Quality or Activity

  • Symptoms: The reaction fails to proceed or is very sluggish even under previously successful conditions.

  • Solutions:

    • Use Fresh Oxidant: The activity of oxidizing agents, such as hydrogen peroxide, can diminish over time. Use a fresh, properly stored batch of the oxidant.

    • Ensure Solvent Purity: Impurities in solvents can interfere with the reaction. Use anhydrous and high-purity solvents, especially if employing moisture-sensitive reagents.

Potential Cause 4: Formation of Side Products

  • Symptoms: Isolation of compounds other than this compound. The oxidation of Atorvastatin can occur on the pyrrole ring, leading to various oxidative degradation products.[2]

  • Solutions:

    • Choice of Oxidant: The choice of oxidizing agent can influence the selectivity of the reaction. Milder and more selective oxidizing agents may be required to minimize oxidation of the pyrrole ring.

    • Reaction Conditions Tuning: Fine-tuning of reaction parameters such as temperature, reaction time, and solvent can help to favor the desired oxidation at the 3-hydroxy position over side reactions.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis.

TroubleshootingWorkflow start Low Yield of this compound Observed check_sm Check for Remaining Starting Material (Atorvastatin) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Significant Starting Material Present side_products Analyze for Side Products (TLC, HPLC) check_sm->side_products Little Starting Material, Low Product solution_time Increase Reaction Time incomplete_reaction->solution_time Yes solution_temp Optimize Temperature incomplete_reaction->solution_temp Yes solution_oxidant Adjust Oxidant Concentration incomplete_reaction->solution_oxidant Yes degradation Product/Starting Material Degradation side_products->degradation Multiple Impurities reagent_issue Re-evaluate Reagent Quality side_products->reagent_issue No Reaction solution_control_temp Control Temperature Carefully degradation->solution_control_temp Yes solution_ph Optimize pH degradation->solution_ph Yes solution_light Protect from Light degradation->solution_light Yes solution_conditions Modify Reaction Conditions (Solvent, etc.) degradation->solution_conditions Yes solution_reagent Use Fresh/Pure Reagents reagent_issue->solution_reagent Yes

Caption: Troubleshooting workflow for low yield of this compound.

Data Presentation

Table 1: Factors Affecting this compound Synthesis Yield

ParameterEffect on YieldRecommendations and Remarks
Reaction Temperature Increasing temperature generally increases reaction rate but may also promote side reactions and degradation.Start at a moderate temperature (e.g., 40 °C) and optimize in small increments. A range of 40-90°C has been suggested for oxidative degradation.
Reaction Time Longer reaction times can lead to higher conversion of the starting material.Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid product degradation from prolonged heating.
Oxidizing Agent The choice and concentration of the oxidant are critical. Insufficient oxidant leads to incomplete reaction, while excess can cause over-oxidation and side product formation.Hydrogen peroxide is a common oxidant. Use a slight excess and consider portion-wise addition to control the reaction.
Solvent The solvent can influence the solubility of reagents and the reaction rate.Acetonitrile and other organic solvents like methanol, ethanol, or dichloromethane have been used. Ensure the use of pure, dry solvents.
pH The reaction can be sensitive to pH.An alkaline medium, achieved by adding a base like potassium hydroxide, has been reported to be effective.

Table 2: Common Side Products in Atorvastatin Oxidation

Side Product TypeDescriptionPotential Mitigation Strategy
Pyrrole Ring Oxidation Products Oxidation can occur on the electron-rich pyrrole ring, leading to various complex degradation products.Use milder and more selective oxidizing agents. Optimize reaction conditions to favor oxidation of the secondary alcohol.
Over-oxidation Products Further oxidation of the desired ketone can occur, although less common for a secondary alcohol.Careful control of the amount of oxidizing agent and reaction time.
Degradation Products Atorvastatin can degrade under harsh conditions (e.g., high temperature, extreme pH).Maintain moderate reaction temperatures and control the pH.

Experimental Protocols

Key Experiment: Synthesis of this compound by Oxidation of Atorvastatin

This protocol is a general guideline based on literature describing the oxidative degradation of Atorvastatin. Researchers should adapt and optimize the conditions for their specific requirements.

Materials:

  • Atorvastatin

  • Acetonitrile (or other suitable organic solvent)

  • Hydrogen Peroxide (e.g., 30% solution)

  • Potassium Hydroxide (or other suitable base)

  • Distilled Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • HPLC system for reaction monitoring and purity analysis

Procedure:

  • Dissolution: Dissolve Atorvastatin in a suitable organic solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Add a solution of potassium hydroxide to the reaction mixture to create an alkaline environment.

  • Oxidation: Slowly add hydrogen peroxide to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated). The addition should be done dropwise to manage any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is complete when the starting material (Atorvastatin) is no longer detectable.

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a suitable reducing agent (e.g., sodium sulfite solution) until the peroxide test is negative.

  • Work-up:

    • Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using a suitable technique such as column chromatography on silica gel or preparative HPLC.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

Mandatory Visualization

Reaction Pathway

The following diagram illustrates the synthesis of this compound from Atorvastatin via oxidation.

ReactionPathway atorvastatin Atorvastatin oxo_atorvastatin This compound atorvastatin->oxo_atorvastatin Oxidation oxidant [O] (e.g., H₂O₂) oxidant->atorvastatin

Caption: Synthesis of this compound from Atorvastatin.

References

Technical Support Center: Optimizing HPLC Separation of Atorvastatin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Atorvastatin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in this analytical process. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating Atorvastatin isomers by HPLC?

The primary challenges in separating Atorvastatin isomers, which include diastereomers and enantiomers, revolve around achieving adequate resolution and maintaining good peak shape. Common issues include:

  • Poor Resolution: Difficulty in separating the closely related isomeric structures, leading to overlapping peaks.

  • Peak Tailing: Asymmetrical peaks, which can compromise accurate quantification. This is often observed with basic compounds like Atorvastatin on silica-based columns due to interactions with residual silanol groups.[1][2]

  • Peak Broadening: Wider peaks than expected, which reduces resolution and sensitivity.[3][4]

  • Long Runtimes: Some methods, particularly those in pharmacopeias, can have lengthy analysis times, impacting throughput.

Q2: Which type of HPLC column is best for separating Atorvastatin isomers?

The choice of column depends on the specific isomers you are trying to separate:

  • For Diastereomers and Enantiomers (Chiral Separation): Polysaccharide-based chiral stationary phases (CSPs) are highly effective. Columns such as Chiralcel® OD-RH and Chiralpak® AD-H are frequently cited for successful separations. These columns provide the necessary stereoselectivity to resolve the chiral centers of Atorvastatin.

  • For General Purity and Related Substances: Reversed-phase columns, such as C18 or C8, are commonly used. These are suitable for separating Atorvastatin from its process-related impurities but may not resolve all stereoisomers.

Q3: What are typical mobile phases used for Atorvastatin isomer separation?

Mobile phase composition is critical for achieving good separation.

  • Normal-Phase Chiral Chromatography: Mixtures of n-hexane with an alcohol modifier like isopropanol or ethanol are common. Small amounts of an acidic or basic additive (e.g., formic acid, trifluoroacetic acid) can be used to improve peak shape.

  • Reversed-Phase Chromatography: Mobile phases typically consist of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter to control for good peak shape and retention.

Troubleshooting Guides

Problem 1: Poor Resolution Between Isomer Peaks

Q: I am seeing overlapping or poorly resolved peaks for my Atorvastatin isomers. What should I do?

A: Poor resolution is a common issue that can often be addressed by systematically optimizing your method.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution: Adjust the ratio of your organic modifier to the aqueous phase (in reversed-phase) or the alcohol modifier to the non-polar solvent (in normal-phase). For chiral separations, even small changes in the modifier percentage can significantly impact selectivity. If using a buffer, ensure its concentration and pH are optimal.

  • Inappropriate Flow Rate:

    • Solution: In many cases, particularly in chiral chromatography, lowering the flow rate can enhance resolution by allowing more time for the analytes to interact with the stationary phase. However, be mindful that excessively low flow rates can lead to peak broadening due to diffusion.

  • Incorrect Column Temperature:

    • Solution: Temperature affects both viscosity of the mobile phase and the kinetics of mass transfer. Experiment with adjusting the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but its effect can be complex and should be evaluated empirically.

  • Column Degradation:

    • Solution: If you have been using the column for a while, its performance may have degraded. Try flushing the column according to the manufacturer's instructions or replace it with a new one. Using a guard column can help extend the life of your analytical column.

Logical Troubleshooting Workflow for Poor Resolution

start Poor Resolution Observed mobile_phase Adjust Mobile Phase (Solvent Ratio, pH, Buffer) start->mobile_phase flow_rate Optimize Flow Rate (Typically Lower for Chiral) mobile_phase->flow_rate temperature Adjust Column Temperature flow_rate->temperature column_health Check Column Health (Flush or Replace) temperature->column_health end Resolution Improved column_health->end

Caption: Troubleshooting workflow for poor peak resolution.

Problem 2: Peak Tailing

Q: My Atorvastatin peaks are showing significant tailing. How can I achieve a more symmetrical peak shape?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like Atorvastatin.

Possible Causes and Solutions:

  • Silanol Interactions (Reversed-Phase):

    • Solution: The free silanol groups on silica-based columns can interact strongly with basic analytes. To mitigate this, adjust the mobile phase pH to be 2-3 units below the pKa of Atorvastatin to ensure it is fully protonated. Alternatively, use a mobile phase additive like triethylamine (TEA) to block the active silanol sites. Using an end-capped column can also significantly reduce these interactions.

  • Column Contamination or Degradation:

    • Solution: Contaminants from the sample or mobile phase can accumulate on the column frit or at the head of the column, leading to poor peak shape. Reverse flushing the column (if permitted by the manufacturer) can help. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume:

    • Solution: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.

  • Sample Overload:

    • Solution: Injecting too much sample can saturate the column, leading to asymmetrical peaks. Try diluting your sample or reducing the injection volume.

Decision Tree for Troubleshooting Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (2-3 units below pKa) start->check_ph adjust_ph Adjust pH or Add Additive (e.g., TEA) check_ph->adjust_ph No check_column Is the Column Old or Contaminated? check_ph->check_column Yes end Symmetrical Peaks adjust_ph->end flush_replace Flush or Replace Column check_column->flush_replace Yes check_overload Is the Sample Overloaded? check_column->check_overload No flush_replace->end reduce_injection Reduce Injection Volume or Dilute Sample check_overload->reduce_injection Yes check_tubing Check Extra-Column Volume check_overload->check_tubing No reduce_injection->end check_tubing->end

Caption: Decision tree for addressing peak tailing issues.

Experimental Protocols

Below are summarized methodologies from published studies for the HPLC separation of Atorvastatin isomers.

Method 1: Chiral Separation of Atorvastatin Diastereomers

This method is adapted from a study focused on the separation of Atorvastatin diastereomers using a chiral column.

ParameterCondition
Column Chiralcel® OD-RH (cellulose-based)
Mobile Phase n-hexane:2-propanol (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 260 nm
Temperature Ambient

Results from a representative study:

  • Retention Times: Peak 1 at 3.23 min, Peak 2 at 3.85 min

  • Resolution (Rs): 1.2

  • Selectivity Factor (α): 1.24

Method 2: European Pharmacopoeia Method Improvement for Enantiomeric Purity

This method presents an improvement over the lengthy European Pharmacopoeia method for determining the enantiomeric purity of Atorvastatin.

ParameterCondition
Column Chiralpak AD-3 (amylose-based, 3 µm)
Mobile Phase n-hexane:ethanol:formic acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 254 nm
Temperature 35 °C

Key Improvement:

  • This method achieved a simultaneous stereo-selective separation within 35 minutes, a significant reduction in analysis time compared to the official EP method.

Method 3: Reversed-Phase Separation of Atorvastatin and Impurities

This method is a general approach for the analysis of Atorvastatin and its related substances using a standard C18 column.

ParameterCondition
Column Luna C18
Mobile Phase Gradient elution with Acetonitrile, Ammonium Acetate Buffer (pH 4), and Tetrahydrofuran
Flow Rate 1.0 mL/min
Detection UV at 248 nm
Temperature Not specified (typically ambient to 40°C)

Note: While effective for general impurity profiling, this type of method may not resolve all stereoisomers.

Summary of Key Chromatographic Parameters

The following table summarizes typical ranges for key parameters in the HPLC separation of Atorvastatin isomers based on various published methods.

ParameterChiral Separation (Normal Phase)Reversed-Phase Separation
Column Type Polysaccharide-based (e.g., Chiralcel, Chiralpak)C18, C8
Mobile Phase n-hexane/isopropanol or ethanolAcetonitrile/Methanol and aqueous buffer
Flow Rate 0.5 - 1.5 mL/min0.8 - 1.2 mL/min
Temperature 25 - 40 °C30 - 45 °C
Detection λ 244 - 260 nm235 - 248 nm

Disclaimer: These are general guidelines. Optimal conditions will vary depending on the specific column, instrument, and isomers of interest. Method development and validation are essential for any new application.

References

Technical Support Center: 3-Oxo Atorvastatin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 3-Oxo Atorvastatin in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: this compound, similar to its parent compound Atorvastatin, is susceptible to degradation under several conditions. The most common causes of degradation in solution include:

  • Acidic Hydrolysis: Exposure to acidic conditions (pH < 4) can lead to the degradation of this compound.[1][2] This is a primary degradation pathway for the parent compound, Atorvastatin, often resulting in lactonization of the side chain.

  • Oxidation: The presence of oxidizing agents, even atmospheric oxygen over extended periods, can degrade the molecule.[1][3] The pyrrole ring in the core structure of Atorvastatin is known to be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.

Q2: I am observing a loss of potency in my this compound stock solution. How should I store it to ensure stability?

A2: To maintain the stability of your this compound stock solution, we recommend the following storage conditions:

  • pH Control: Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8). Atorvastatin has shown greater stability in basic conditions compared to acidic environments.

  • Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is recommended.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidative degradation.

Q3: Can I use the same analytical method to assess the stability of both Atorvastatin and this compound?

A3: While the core structure is similar, the presence of the 3-oxo group may slightly alter the chromatographic behavior of this compound compared to Atorvastatin. Therefore, while a stability-indicating HPLC method developed for Atorvastatin is a good starting point, it is crucial to validate the method specifically for this compound. This includes ensuring adequate separation of the this compound peak from its potential degradation products and from the parent Atorvastatin. A review of various analytical methods for atorvastatin analysis can provide a basis for method development.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Mobile Phase during HPLC Analysis

Symptoms:

  • Decreasing peak area of this compound over a sequence of injections.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent quantitative results.

Possible Causes:

  • The mobile phase is too acidic, causing on-column degradation. Atorvastatin is known to be unstable in acidic conditions.

  • The sample is stored in an acidic diluent for an extended period before injection.

Solutions:

  • Adjust Mobile Phase pH: If possible, increase the pH of the mobile phase to a less acidic or neutral range. Buffering the mobile phase can also help maintain a stable pH.

  • Minimize Sample Residence Time: Prepare samples in a neutral or slightly basic diluent just before analysis. Avoid letting samples sit in the autosampler for long durations.

  • Use a Cooler Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down degradation.

Issue 2: Formation of Oxidative Degradants in the this compound Standard Solution

Symptoms:

  • Appearance of extra peaks in the chromatogram of the standard solution.

  • Mass spectrometry data indicates the presence of oxidized species (e.g., M+16).

Possible Causes:

  • Dissolution solvent contains peroxides (e.g., older ethers or THF).

  • Prolonged exposure to atmospheric oxygen.

  • The presence of metal ions that can catalyze oxidation.

Solutions:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade solvents. Test solvents for the presence of peroxides.

  • Inert Solvent Preparation: Degas solvents before use and consider sparging with an inert gas.

  • Add Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the standard solution can prevent oxidation. However, ensure the antioxidant does not interfere with the analysis.

  • Use Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA to the buffer can be beneficial.

Quantitative Data on Atorvastatin Degradation

While specific quantitative data for this compound is limited in the public domain, the following table summarizes forced degradation data for the parent compound, Atorvastatin Calcium, which can serve as a guide. Researchers should perform their own stability studies to determine the precise degradation profile of this compound.

Stress ConditionReagent/ParameterDurationTemperatureDegradation of Atorvastatin (%)Reference
Acidic Hydrolysis0.1 N HCl24 hoursAmbient (25 ± 2°C)Significant Degradation
Basic Hydrolysis1 N NaOH42 hoursAmbient (25 ± 2°C)No significant degradation
Oxidation1% H₂O₂24 hoursAmbient (25 ± 2°C)Significant Degradation
Thermal105 °C10 days105 °CDegradation Observed
Photolytic1.2 million lux hours and 200 W h/m² UV light11 daysAmbientDegradation Observed

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 1 N NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in the initial solvent for analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. A diode array detector (DAD) is recommended to assess peak purity.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products. Method optimization and validation are essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1N NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (105°C, solid) stock->thermal Expose to Stress photo Photodegradation (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples eval Assess Peak Purity & Identify Degradants hplc->eval Evaluate Data

Forced degradation experimental workflow.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Instability Observed (e.g., peak area loss) check_ph Check Solution pH start->check_ph check_storage Review Storage Conditions (Temp, Light) start->check_storage check_solvents Inspect Solvent Quality start->check_solvents adjust_ph Adjust pH to 7-8 check_ph->adjust_ph If Acidic optimize_storage Store at 2-8°C, Protect from Light check_storage->optimize_storage If Improper use_fresh_solvents Use Fresh, High-Purity Solvents check_solvents->use_fresh_solvents If Old/Impure inert_atmosphere Use Inert Gas check_solvents->inert_atmosphere For Oxidative Degradation

Troubleshooting logic for this compound instability.

References

Technical Support Center: 3-Oxo Atorvastatin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Oxo Atorvastatin, a known impurity and critical related substance of Atorvastatin.[][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a significant impurity and metabolite of Atorvastatin, an HMG-CoA reductase inhibitor used to lower cholesterol.[][2] It is often monitored and controlled during the synthesis and formulation of Atorvastatin to ensure the final drug product's quality and safety. It may be referred to as Atorvastatin Impurity O and can be prepared as a calcium or sodium salt.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification techniques are based on chromatographic and crystallization methods.

  • High-Performance Liquid Chromatography (HPLC): Particularly preparative reverse-phase HPLC (RP-HPLC), is widely used for its high resolution in separating structurally similar impurities.

  • Column Chromatography: A standard method for purifying intermediates and final products in the manufacturing process to achieve pharmacopoeia-compliant purity.

  • Crystallization: An essential step for isolating the compound in a stable, high-purity solid form. This technique is crucial for controlling polymorphism and removing process-related impurities.

Q3: What are other common impurities that may be present with this compound?

A3: The impurity profile of Atorvastatin can be complex and depends on the synthetic route. Besides this compound, other related substances may include Atorvastatin acetonide, 3-Deoxyhept-2E-Enoic Acid, Desfluoro-atorvastatin, and various stereoisomers or degradation products.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Low Purity After Preparative HPLC

Q: My final product purity is below 98% after preparative HPLC. What are the likely causes and how can I fix this?

A: Low purity post-HPLC is a common issue that can typically be traced back to the column, mobile phase, or sample preparation.

Troubleshooting Steps:

  • Assess Peak Shape: Poor peak shape (e.g., tailing, fronting, or broad peaks) leads to poor resolution and co-elution of impurities.

    • Peak Tailing: Often caused by secondary interactions between the analyte and the column packing. Try using a mobile phase with a different pH, increasing the buffer strength, or using a higher-coverage column packing.

    • Broad Peaks: Can result from a low mobile phase flow rate, leaks between the column and detector, or column degradation. Ensure the flow rate is optimal and check all fittings for leaks.

  • Optimize Mobile Phase: The mobile phase composition is critical for achieving good separation.

    • Ensure solvents are HPLC grade and have been filtered and properly degassed to avoid baseline noise and pump issues.

    • Systematically adjust the organic modifier concentration or switch to a gradient elution to improve the resolution between your target compound and closely eluting impurities.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion and reduced resolution.

    • Dilute your sample or reduce the injection volume.

    • If a high throughput is necessary, consider scaling up to a larger diameter preparative column.

  • Evaluate Column Health: A contaminated or degraded column will perform poorly.

    • Flush the column with a strong solvent to remove adsorbed impurities.

    • If performance does not improve, the column may need to be replaced.

dot

Caption: Diagram 1: Troubleshooting Workflow for Low HPLC Purity.

Peak Splitting in Chromatogram

Q: I am observing split peaks for this compound. What could be the cause?

A: Peak splitting can be a frustrating issue, often pointing to a problem at the head of the column or with solvent compatibility.

Potential Causes and Solutions:

  • Column Contamination/Void: The inlet frit of the column may be partially blocked, or a void may have formed in the packing material. Try back-flushing the column or replacing it if the problem persists.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Injector Issues: A partially blocked needle or seat capillary can cause the sample to be introduced into the column in a non-uniform band. Clean or replace the injector components as part of routine maintenance.

Low Yield During Crystallization

Q: My recovery of this compound after crystallization is consistently low. How can this be improved?

A: Low crystallization yield is often a matter of optimizing solubility, supersaturation, and nucleation.

Strategies for Improvement:

  • Solvent/Antisolvent System: The choice of solvent and antisolvent is critical. The target compound should be soluble in the solvent and insoluble in the antisolvent. Experiment with different solvent systems to find one that provides a high yield of pure crystals.

  • Cooling Profile: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. A slower, controlled cooling process often results in larger, purer crystals and better recovery.

  • Seeding: Introducing seed crystals at the appropriate temperature can help control nucleation and lead to a more consistent crystal size and higher yield.

  • pH Adjustment: The solubility of this compound, which is an acid, is highly dependent on pH. In one patented process, the pH is adjusted to 8-12 with ammonia water during an extraction step, indicating the importance of pH control.

Data Presentation

The selection of the mobile phase is critical for achieving high purity in RP-HPLC. The following table provides a hypothetical comparison of different mobile phase conditions based on common chromatographic principles.

Mobile Phase System Composition (v/v/v) pH Expected Purity Relative Retention Time Notes
System A Acetonitrile / Methanol / Water7.0~95.0%1.0Neutral pH may not provide optimal resolution from closely related acidic or basic impurities.
System B Methanol / Acetonitrile / 0.01M Sodium Phosphate Buffer4.5>99.0%1.2Acidic pH can improve peak shape for acidic analytes and enhance resolution.
System C Acetonitrile / 0.1% Formic Acid in Water2.7>99.5%1.5A lower pH and volatile modifier like formic acid is ideal for LC-MS compatibility and often yields sharp peaks.

Table 1: Comparison of Hypothetical RP-HPLC Conditions for this compound Purification

Experimental Protocols

Representative Preparative HPLC Protocol

This protocol is a representative method for the purification of crude this compound. Parameters should be optimized for your specific instrument and impurity profile.

  • System Preparation:

    • Column: C18, 5-10 µm particle size, ≥20 mm internal diameter.

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all solvents prior to use.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

    • Ensure the sample is fully dissolved. If not, sonicate briefly.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: Set according to column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Detection: UV detection at 247 nm.

    • Injection Volume: Varies based on sample concentration and column capacity. Start with a small analytical injection to determine the retention time before moving to preparative scale.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-35 min: Ramp from 5% to 95% B

      • 35-40 min: Hold at 95% B

      • 40-45 min: Return to 5% B

      • 45-55 min: Re-equilibration

  • Fraction Collection:

    • Collect fractions based on the UV detector signal, using a narrow collection window around the target peak to maximize purity.

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized or used for subsequent crystallization steps.

dot

Impurity_Sources Diagram 2: Potential Sources of Impurities raw_materials Starting Materials (e.g., M4, ATS-9) crude_product Crude this compound raw_materials->crude_product impurity_1 Unreacted Starting Materials raw_materials->impurity_1 synthesis Paal-Knorr Synthesis & Side Reactions synthesis->crude_product impurity_2 Stereoisomers & Related Byproducts synthesis->impurity_2 degradation Process-Induced Degradation (Acid/Heat) degradation->crude_product impurity_3 Lactones, Dehydration Products degradation->impurity_3 purification Purification Process (HPLC, Crystallization) crude_product->purification final_product High-Purity This compound purification->final_product impurity_1->crude_product impurity_2->crude_product impurity_3->crude_product

Caption: Diagram 2: Potential Sources of Impurities.

References

Technical Support Center: Method Validation for 3-Oxo Atorvastatin Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the method validation for the quantification of 3-Oxo Atorvastatin in plasma.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of this compound in plasma?

A1: The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of metabolites in a complex biological matrix like plasma.[1][2][3][4][5]

Q2: What are the critical parameters to evaluate during method validation for this compound in plasma?

A2: According to regulatory guidelines from bodies like the FDA, the key parameters to validate include:

  • Selectivity and Specificity: Ensuring the method can differentiate this compound from other endogenous plasma components and metabolites.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of scatter between a series of measurements. This is typically evaluated at intra-day and inter-day levels.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: The stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis. Strategies to minimize them include:

  • Efficient Sample Preparation: Use of effective extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

  • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Column degradation. 2. Incompatible mobile phase pH. 3. Presence of interfering substances.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Improve sample cleanup or adjust the chromatographic gradient to better separate interferences.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Instrument instability (fluctuations in pump pressure or MS detector response). 3. Improper handling and storage of samples leading to degradation.1. Ensure consistent and precise execution of the sample extraction procedure. Use automated liquid handlers if available. 2. Perform instrument maintenance and calibration. Check for leaks in the LC system. 3. Adhere strictly to validated sample handling and storage protocols.
Inaccurate Results (Poor Accuracy) 1. Incorrect preparation of calibration standards. 2. Significant matrix effects. 3. Degradation of the analyte during sample processing or storage.1. Carefully re-prepare and verify the concentrations of all standard solutions. 2. Evaluate and mitigate matrix effects (see FAQ Q3). Consider using a different ionization source (e.g., APCI instead of ESI) if suppression is severe. 3. Conduct stability experiments to understand and control for any degradation.
Low Signal Intensity or Failure to Detect LLOQ 1. Inefficient extraction (low recovery). 2. Ion suppression due to matrix effects. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation.1. Optimize the extraction procedure (e.g., change SPE sorbent, LLE solvent). 2. Address matrix effects through improved sample cleanup or chromatographic separation. 3. Tune the mass spectrometer for the specific m/z transitions of this compound and its internal standard. 4. Investigate and ensure the stability of the analyte throughout the analytical process.
Carryover in Blank Samples 1. Adsorption of the analyte to components of the LC-MS system (injector, column). 2. Insufficiently rigorous wash cycles between injections.1. Use a stronger wash solvent in the autosampler. 2. Increase the volume and/or duration of the wash cycles. 3. If carryover persists, investigate potential sources of contamination in the system.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of atorvastatin and its hydroxylated metabolites (often including ortho- and para-hydroxy atorvastatin, which are structurally related to this compound) in plasma using LC-MS/MS.

Table 1: Linearity and LLOQ

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
Atorvastatin0.20 - 151≥ 0.990.20
o-hydroxy Atorvastatin0.12 - 30> 0.990.12
p-hydroxy Atorvastatin0.05 - 3> 0.990.05
Atorvastatin1.99 - 80.52Not Specified1.99
o-hydroxy Atorvastatin1.48 - 59.84Not Specified1.48
p-hydroxy Atorvastatin0.24 - 9.86Not Specified0.24

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Atorvastatin & MetabolitesLQC, MQC, HQC< 15%< 15%85 - 115%
Atorvastatin & MetabolitesLQC, MQC, HQC3 - 13%Not Specified87 - 114%
AtorvastatinLQC, MQC, HQC5.3 - 11.8%8.7 - 12.2%80 - 120%

Table 3: Stability

AnalyteConditionDurationStability (% of Nominal)Reference
AtorvastatinBench-top (Room Temp)24 hours≥ 95%
AtorvastatinFreeze-Thaw Cycles (-20°C)3 cycles≥ 90%
AtorvastatinLong-term Storage (-20°C)6 weeks≥ 85%
AtorvastatinAutosampler (4°C)24 hoursStable
AtorvastatinLong-term Storage (-70°C)55 daysStable

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 200 µL of plasma sample, add the internal standard solution. Vortex for 30 seconds.

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor to product ion transitions for this compound and its internal standard.

Visualizations

MethodValidationWorkflow Method Validation Workflow for this compound in Plasma cluster_prep Method Development cluster_validation Method Validation cluster_analysis Sample Analysis MD_Start Define Analytical Requirements MD_Opt_SamplePrep Optimize Sample Preparation (SPE, LLE) MD_Start->MD_Opt_SamplePrep MD_Opt_LC Optimize LC Conditions (Column, Mobile Phase) MD_Opt_SamplePrep->MD_Opt_LC MD_Opt_MS Optimize MS Parameters (Ionization, MRM) MD_Opt_LC->MD_Opt_MS V_Selectivity Selectivity MD_Opt_MS->V_Selectivity Proceed to Validation V_Linearity Linearity & Range V_Selectivity->V_Linearity V_LLOQ LLOQ V_Linearity->V_LLOQ V_Accuracy Accuracy V_LLOQ->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_Recovery Recovery V_Precision->V_Recovery V_MatrixEffect Matrix Effect V_Recovery->V_MatrixEffect V_Stability Stability (Freeze-Thaw, Bench-top, etc.) V_MatrixEffect->V_Stability SA_Run Run Samples V_Stability->SA_Run Validated Method Decision Passes Acceptance Criteria? V_Stability->Decision SA_QC Include QC Samples SA_Run->SA_QC SA_Data Process Data SA_QC->SA_Data SA_Report Generate Report SA_Data->SA_Report Decision->MD_Start No, Re-optimize Decision->SA_Run Yes

Caption: Workflow for the development and validation of a bioanalytical method.

TroubleshootingLogic Troubleshooting Logic for Inaccurate Results Start Inaccurate Results Observed Check_Standards Verify Calibration Standards and QC Preparation Start->Check_Standards Check_Matrix Investigate Matrix Effects Check_Standards->Check_Matrix Standards OK Solution_Standards Re-prepare Standards Check_Standards->Solution_Standards Error Found Check_Stability Assess Analyte Stability Check_Matrix->Check_Stability No Significant Effect Solution_Matrix Improve Sample Cleanup or Modify Chromatography Check_Matrix->Solution_Matrix Effect Confirmed Check_IS Evaluate Internal Standard Performance Check_Stability->Check_IS Analyte is Stable Solution_Stability Adjust Sample Handling and Storage Conditions Check_Stability->Solution_Stability Degradation Observed Solution_IS Select a More Appropriate Internal Standard Check_IS->Solution_IS Poor Performance

References

Reducing interference in mass spectrometry of 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the mass spectrometry analysis of 3-Oxo Atorvastatin, a known impurity and metabolite of Atorvastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound, also known as Atorvastatin Impurity O, is a process-related impurity and degradation product of Atorvastatin, a widely used cholesterol-lowering drug.[1][2] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of pharmaceutical products.[3] Therefore, a robust and interference-free analytical method is crucial for its accurate measurement in bulk drug substances and biological matrices.

Q2: What are the primary sources of interference in the LC-MS/MS analysis of this compound?

A2: The primary sources of interference in the bioanalysis of this compound are:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[2][4] Electrospray ionization (ESI) is particularly susceptible to these effects.

  • Isobaric Interference: Atorvastatin's other metabolites, such as ortho-hydroxy (o-OH) and para-hydroxy (p-OH) Atorvastatin, can have the same nominal mass as other related compounds, potentially interfering with the analysis if not chromatographically resolved.

  • Co-elution with Parent Drug: Due to structural similarity, the parent drug, Atorvastatin, may co-elute or have a similar retention time, causing potential cross-interference, especially at high concentrations of the parent drug.

  • In-source Conversion: The conditions within the mass spectrometer's ion source can sometimes cause the interconversion of Atorvastatin or its metabolites, which could potentially form or degrade this compound.

Q3: Which sample preparation technique is most effective for minimizing matrix effects?

A3: The choice of sample preparation is critical for reducing matrix interference. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest, it is often the least effective at removing interfering phospholipids. LLE offers better cleanup, and SPE, particularly newer methods like HybridSPE, provides the most comprehensive removal of both proteins and phospholipids, resulting in the least matrix interference. For Atorvastatin and its metabolites, both LLE and SPE have been successfully used to achieve high recovery and minimize ion suppression.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor or No Signal for this compound

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: This issue can stem from several factors, from sample preparation to instrument parameters.

  • Check MS Parameters: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transition. For this compound (Molecular Weight: 556.6 g/mol ), the protonated precursor ion [M+H]⁺ is expected at m/z 557.2. While specific validated product ions are not widely published, they can be determined by infusing a standard solution. Common fragmentation patterns for Atorvastatin involve losses of parts of the heptanoic acid side chain or the phenylcarbamoyl group, which can be a starting point for identifying product ions for this compound.

  • Evaluate Sample Preparation: Inadequate extraction can lead to low recovery. If using LLE, ensure the pH of the sample and the choice of organic solvent are optimal for this compound. If using SPE, check that the cartridge type and the wash/elution solvents are appropriate.

  • Assess for Severe Ion Suppression: The absence of a signal could be due to significant matrix effects. To diagnose this, perform a post-column infusion experiment. This involves continuously infusing a standard solution of this compound into the MS while injecting an extracted blank plasma sample. A dip in the signal at the expected retention time of your analyte confirms ion suppression.

Issue 2: High Background Noise or Interfering Peaks

Q: My chromatogram has a high baseline or shows many interfering peaks around the retention time of this compound. How can I improve this?

A: High background and interfering peaks compromise sensitivity and accuracy. The solution often lies in improving the sample cleanup and chromatographic separation.

  • Enhance Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to better remove matrix components.

  • Optimize Chromatography:

    • Mobile Phase: Adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the pH can significantly improve the separation of this compound from the parent drug and other metabolites.

    • Column Chemistry: Using a different column, such as a cyano (CN) column instead of a standard C18, can offer different selectivity and may resolve co-eluting interferences.

    • Gradient Elution: Employ a gradient elution program to better separate early-eluting matrix components from the analyte of interest.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My results for quality control (QC) samples are highly variable between runs. What is the likely cause?

A: Poor reproducibility is often linked to inconsistent sample preparation or uncompensated matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for variability in sample recovery and matrix effects is to use a SIL-IS for this compound. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for reliable normalization of the signal.

  • Automate Sample Preparation: Manual sample preparation can introduce variability. Using automated liquid handlers or 96-well plate-based methods (like ISOLUTE PPT+) can significantly improve consistency.

  • Check for Analyte Stability: this compound may be unstable under certain conditions (e.g., pH, temperature). Perform stability tests (freeze-thaw, bench-top) to ensure the analyte is not degrading during sample processing and storage.

Experimental Protocols & Data

Optimized LC-MS/MS Method Parameters

The following table summarizes a typical starting point for an LC-MS/MS method for this compound, based on established methods for Atorvastatin and its related compounds. Optimization will be required for your specific instrumentation and application.

ParameterRecommended ConditionNotes
LC Column C18 or Cyano Column (e.g., 2.1 x 50 mm, 1.8 µm)Cyano columns may offer better selectivity for separating from parent Atorvastatin.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes better peak shape and ionization in positive mode.
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions.
Gradient Start with a low %B, ramp up to elute the analyte, then wash and re-equilibrate.A gradient is crucial for separating the analyte from matrix interferences.
Ionization Mode Electrospray Ionization (ESI), PositiveAtorvastatin and its metabolites show good response in ESI positive mode.
Precursor Ion [M+H]⁺ m/z 557.2Based on the monoisotopic mass of this compound.
Product Ions To be determined by infusion of a standard.Likely fragments correspond to losses from the side chain or core structure.
Internal Standard Stable Isotope-Labeled this compoundIdeal for correcting matrix effects and improving precision.
Comparison of Sample Preparation Techniques

This table summarizes the general performance of common sample preparation techniques for bioanalysis.

TechniqueProsConsTypical RecoveryMatrix Effect Mitigation
Protein Precipitation (PPT) Simple, fast, inexpensive.Least effective cleanup, high risk of ion suppression, may cause column plugging.Variable, often lower than LLE/SPE.Poor
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, good recovery for many analytes.More labor-intensive, requires solvent optimization.50-90%Moderate
Solid-Phase Extraction (SPE) Excellent cleanup, high recovery and concentration factor, can be automated.More expensive, requires method development.>85%Excellent

Visualized Workflows and Logic

Workflow evap evap inject inject evap->inject ms ms process process ms->process

Troubleshooting start Problem: Low or Inconsistent Signal q1 Is an appropriate SIL-IS being used? start->q1 sol1 Implement a Stable Isotope-Labeled Internal Standard for reliable normalization. q1->sol1 No q2 Is sample cleanup sufficient? (e.g., using only PPT) q1->q2 Yes ans1_no No ans1_yes Yes sol1->q2 sol2 Improve cleanup: Switch from PPT to LLE or SPE to remove more matrix components. q2->sol2 No q3 Is analyte co-eluting with suppression zone? q2->q3 Yes ans2_no No ans2_yes Yes sol2->q3 sol3 Modify LC method: - Adjust gradient - Change mobile phase pH - Try alternative column chemistry q3->sol3 Yes end Signal should be stable. Review instrument performance. q3->end No ans3_yes Yes ans3_no No sol3->end

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Atorvastatin and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of these compounds in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of Atorvastatin and its impurities, providing targeted solutions and detailed experimental protocols.

Q1: I am observing poor resolution between Atorvastatin and its impurities, particularly Impurity B and Impurity C. What are the initial troubleshooting steps?

A1: Poor resolution between Atorvastatin and its closely related impurities is a common challenge. The initial steps to address this issue involve a systematic evaluation of your chromatographic system and method parameters.

Troubleshooting Workflow:

Troubleshooting_Workflow start Poor Resolution Observed check_system 1. Verify System Suitability (Plates, Tailing Factor) start->check_system check_column 2. Evaluate Column Condition (Age, Performance) check_system->check_column System OK fail Issue Persists Consult Further check_system->fail System Fails optimize_mp 3. Optimize Mobile Phase (pH, Organic Ratio, Buffer) check_column->optimize_mp Column OK check_column->fail Column Issue optimize_params 4. Adjust Method Parameters (Flow Rate, Temperature, Gradient) optimize_mp->optimize_params Minor Improvement success Resolution Improved optimize_mp->success Significant Improvement consider_column 5. Consider Alternative Column Chemistry optimize_params->consider_column Minor Improvement optimize_params->success Significant Improvement consider_column->success Resolution Achieved consider_column->fail No Improvement

Caption: A general workflow for troubleshooting poor resolution in chromatography.

Detailed Steps:

  • System Suitability Check: Before modifying the method, ensure your HPLC/UPLC system is performing optimally. Check the theoretical plates and tailing factor for the Atorvastatin peak. The European Pharmacopoeia suggests a minimum resolution of 1.5 between critical peak pairs.[1]

  • Column Evaluation: The stationary phase is critical for separation.[2]

    • Column Age and Usage: A decline in performance can occur with an aging column. If the column has been used extensively, consider replacing it.

    • Alternative Column Chemistries: If a standard C18 or C8 column is not providing adequate separation, consider a different stationary phase. Phenyl columns have shown improved resolution for Atorvastatin and its related compounds.[3] For chiral impurities, a specialized chiral column is necessary.[4][5]

  • Mobile Phase Optimization:

    • pH Adjustment: The pH of the mobile phase significantly impacts the retention and selectivity of ionizable compounds like Atorvastatin. A mobile phase pH around 4.0-5.0 is commonly used.

    • Organic Modifier: The type and concentration of the organic solvent (acetonitrile, methanol) in the mobile phase are crucial. Acetonitrile is frequently used in gradient elution methods.

    • Buffer Selection: Phosphate and acetate buffers are commonly employed to control the pH. The buffer concentration can also influence peak shape.

Q2: My peak shapes for Atorvastatin and its impurities are poor (e.g., tailing or fronting). How can I improve them?

A2: Poor peak shape can be caused by several factors, from the sample solvent to secondary interactions with the stationary phase.

Key Factors Influencing Peak Shape:

Peak_Shape_Factors peak_shape Poor Peak Shape sample_solvent Sample Solvent Mismatch peak_shape->sample_solvent column_overload Column Overload peak_shape->column_overload secondary_interactions Secondary Interactions (e.g., with silanols) peak_shape->secondary_interactions mobile_phase_ph Inappropriate Mobile Phase pH peak_shape->mobile_phase_ph column_void Column Void/Contamination peak_shape->column_void

Caption: Factors that can contribute to poor peak shape in HPLC.

Troubleshooting Strategies:

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion. A mixture of water and acetonitrile in equal ratios is often used as a diluent.

  • Injection Volume and Concentration: High injection volumes or sample concentrations can overload the column, resulting in broad and tailing peaks. Try reducing the injection volume or diluting the sample. An injection volume of 2-10 µL is common.

  • Mobile Phase pH: For basic compounds like Atorvastatin, a mobile phase pH that is too high can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. Using a slightly acidic mobile phase (pH 3-5) can help to suppress these interactions.

  • Column Choice: Consider using an end-capped column to minimize secondary interactions. Some modern stationary phases are specifically designed to provide good peak shapes for basic compounds.

Q3: The analysis time for my current method is too long. How can I develop a faster HPLC or UPLC method without compromising resolution?

A3: Several strategies can be employed to reduce the run time of your chromatographic analysis.

Strategies for Method Acceleration:

  • Switch to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC) systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations at higher pressures without a significant loss in resolution. A UPLC method was developed that separated Atorvastatin and its degradation products within a 5-minute run time.

  • Use Core-Shell Columns: These columns have a solid, impermeable core with a porous outer layer. This design leads to higher efficiency and allows for faster flow rates compared to fully porous particles of the same size, thus reducing analysis time. A method using a core-shell column achieved a run time of less than 15 minutes, which is significantly shorter than the European Pharmacopoeia method.

  • Optimize the Gradient Profile: A steeper gradient can significantly reduce the analysis time. However, this may also decrease resolution between closely eluting peaks. A careful optimization of the gradient slope and duration is necessary.

  • Increase Flow Rate: Increasing the flow rate will shorten the run time, but it will also increase backpressure and may reduce resolution. This is often more feasible with UPLC systems and smaller particle size columns.

  • Elevate Column Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, allowing for faster flow rates at lower backpressure. It can also improve peak shape and sometimes alter selectivity. A common temperature range is 30-40°C.

Experimental Protocols

Below are detailed methodologies from successful studies on enhancing the resolution of Atorvastatin and its related compounds.

Protocol 1: Rapid HPLC Method Using a Core-Shell Column
  • Objective: To achieve a fast separation of Atorvastatin and its main impurities.

  • Instrumentation: HPLC system with UV detection.

  • Column: Shim-pack XR II C18 (75 mm × 3 mm, 2.2 µm) or Agilent Poroshell C18ec (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% v/v Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient is typically employed. A starting condition of around 44% v/v acetonitrile can be optimal for the isocratic part of the elution.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2-3 µL.

  • Run Time: Less than 15 minutes.

Protocol 2: Stability-Indicating LC Method for Atorvastatin and 12 Related Impurities
  • Objective: To develop a robust, stability-indicating method for the determination of Atorvastatin and a comprehensive list of its impurities.

  • Instrumentation: LC system with a photodiode array detector (PDA).

  • Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water: Trifluoroacetic acid (100:0.10 v/v).

    • Mobile Phase B: Acetonitrile: Trifluoroacetic acid (100:0.10 v/v).

  • Gradient Program: (Time/%B) = 0/40, 10/50, 15/70, 20/90, 25/90.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Run Time: 25 minutes.

Data Presentation

The following tables summarize key quantitative data from various published methods for the separation of Atorvastatin and its related compounds.

Table 1: Comparison of Chromatographic Columns and Conditions

ParameterMethod 1Method 2Method 3
Column Type Core-Shell C18Reversed-Phase (Bonus-RP)C18
Column Dimensions 75 mm x 3 mm, 2.2 µm150 mm x 4.6 mm, 3.5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water0.1% TFA in water0.02 M KH2PO4 (pH 4)
Mobile Phase B Acetonitrile0.1% TFA in AcetonitrileAcetonitrile:Methanol (10:60)
Elution Mode GradientGradientIsocratic
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C40 °CAmbient
Detection 245 nm245 nm240 nm
Run Time < 15 min25 min~15 min

Table 2: System Suitability Parameters from a Developed Method

ParameterAtorvastatinImpurity BImpurity C
Retention Time (min) ~7.5VariesVaries
Resolution (vs. Atorvastatin) -1.96 - 2.11>2.0
Tailing Factor ~1.0--
Theoretical Plates ~11,835--

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. It is essential to validate any analytical method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its application. The specific performance of a method may vary depending on the instrumentation, reagents, and laboratory conditions.

References

Degradation pathways of 3-Oxo Atorvastatin under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential degradation pathways of 3-Oxo Atorvastatin under various stress conditions. Due to the limited publicly available data specifically for this compound, the information presented here is largely based on extensive research on its parent compound, Atorvastatin. The structural similarity between the two molecules suggests that they may exhibit analogous degradation behaviors; however, experimental verification for this compound is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on studies of Atorvastatin, this compound is likely susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress. The primary degradation pathways are expected to involve hydrolysis of the lactone ring (if formed), oxidation of the pyrrole ring, and other side-chain modifications.

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[1] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[2][3]

Q3: Are there any known critical degradation products of Atorvastatin that might also be relevant for this compound?

A3: Yes, under acidic conditions, Atorvastatin is known to form a lactone derivative.[4] Oxidative conditions can lead to the formation of various oxygenated products due to the oxidation of the pyrrole ring.[2] Thermal stress may also lead to the formation of specific impurities. It is plausible that this compound would form analogous products, though the presence of the additional keto group may influence the reaction pathways.

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound should be stored in well-closed containers, protected from light, and maintained at controlled room temperature. Avoid exposure to strong acids, bases, and oxidizing agents. For long-term storage, refrigeration or freezing in an inert atmosphere is advisable.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during stress testing. - Formation of novel degradation products specific to this compound.- Interaction with excipients or impurities in the formulation.- Contamination of the sample or mobile phase.- Perform peak purity analysis to ensure the main peak is homogenous.- Use LC-MS to identify the mass of the unknown peaks and propose potential structures.- Analyze a placebo sample under the same stress conditions to rule out excipient degradation.- Ensure high purity of solvents and reagents.
Inconsistent degradation profiles between experimental batches. - Variation in stress conditions (e.g., temperature, pH, light intensity).- Differences in the initial purity of this compound.- Inconsistent sample preparation.- Precisely control and monitor all stress parameters.- Use a well-characterized, single batch of this compound for all related experiments.- Standardize the sample preparation protocol and ensure its robustness.
Mass balance is not within the acceptable range (typically 95-105%). - Formation of non-UV active degradation products.- Co-elution of degradation products with the parent peak.- Adsorption of the compound or its degradants onto container surfaces.- Employ a universal detector like a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector.- Optimize the HPLC method to improve the resolution between all peaks.- Use inert materials for sample containers and vials (e.g., silanized glass).
Difficulty in isolating degradation products for characterization. - Low abundance of the degradation product.- Instability of the degradation product under isolation conditions.- Use preparative HPLC for isolation.- Optimize the stress conditions to maximize the yield of the target degradant.- Perform on-line characterization using LC-MS/MS or LC-NMR if the product is unstable.

Summary of Degradation Behavior of Atorvastatin (as a proxy for this compound)

Stress ConditionReagents and ConditionsObserved Degradation ProductsReference(s)
Acidic Hydrolysis 0.1 N HCl, 24 hours, ambient temperatureLactone formation, dehydrated lactone, and other minor epimers.
Alkaline Hydrolysis 1 N NaOH, 42 hours, ambient temperatureGenerally stable, with minimal degradation observed.
Oxidative Degradation 1% H₂O₂, 24 hours, ambient temperatureFormation of various oxidative products due to pyrrole ring oxidation.
Thermal Degradation 105°C, 10 daysFormation of known impurities H & J (specific structures not detailed in the snippets).
Photolytic Degradation 200 W h/m² UV light and 1.2 million lux hours of visible light, 11 daysFormation of known impurities J, L, and D (specific structures not detailed in the snippets).

Experimental Protocols

General Protocol for Forced Degradation Studies

A solution of this compound (or Atorvastatin as a proxy) is prepared in a suitable solvent (e.g., acetonitrile:water mixture). This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: The drug solution is mixed with an equal volume of 0.1 N HCl and kept at ambient temperature for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized, and analyzed by HPLC.

  • Alkaline Hydrolysis: The drug solution is mixed with an equal volume of 1 N NaOH and kept at ambient temperature for 42 hours. Samples are withdrawn, neutralized, and analyzed.

  • Oxidative Degradation: The drug solution is treated with 1% hydrogen peroxide and stored at ambient temperature for 24 hours. Samples are taken for analysis at various time points.

  • Thermal Degradation: A solid sample of the drug is placed in a thermostatically controlled oven at 105°C for 10 days. Samples are dissolved in a suitable solvent before HPLC analysis.

  • Photolytic Degradation: A solid sample is exposed to UV (200 W h/m²) and visible (1.2 million lux hours) light for 11 days in a photostability chamber. A control sample is kept in the dark.

HPLC Method for Analysis

A typical stability-indicating HPLC method for Atorvastatin and its related substances would utilize a reversed-phase column with gradient elution.

  • Column: Zorbax Bonus-RP or equivalent C18 column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Run Time: Approximately 25 minutes to ensure separation of all degradation products from the parent peak.

Visualizations

Degradation_Pathway_Acidic Atorvastatin Atorvastatin Lactone Lactone Derivative Atorvastatin->Lactone 0.1 M HCl (Lactonization) Dehydrated_Lactone Dehydrated Lactone Lactone->Dehydrated_Lactone Heat/Strong Acid (Dehydration)

Caption: Acidic degradation pathway of Atorvastatin.

Degradation_Pathway_Oxidative Atorvastatin Atorvastatin Endoperoxide Intermediate Endoperoxide Atorvastatin->Endoperoxide H₂O₂ Pyrrole_Oxidation Pyrrole Ring Oxidation Products Endoperoxide->Pyrrole_Oxidation

Caption: Oxidative degradation pathway of Atorvastatin.

Experimental_Workflow_Stress_Testing cluster_stress Stress Conditions Acidic Acidic Analysis HPLC/LC-MS Analysis Acidic->Analysis Alkaline Alkaline Alkaline->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample This compound Sample Sample->Acidic Sample->Alkaline Sample->Oxidative Sample->Thermal Sample->Photolytic Data Data Interpretation (Degradation Profile, Product Identification) Analysis->Data

Caption: Experimental workflow for stress testing.

References

Technical Support Center: Minimizing Epimer Formation During 3-Oxo Atorvastatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxo Atorvastatin. The primary focus is on understanding and minimizing the formation of the C3 epimer, a critical step in ensuring the stereochemical purity of the final compound.

Troubleshooting Guide

Unwanted epimer formation at the C3 position is a common challenge in the synthesis of this compound. This guide provides a structured approach to identify and resolve this issue.

Problem: High levels of the undesired C3 epimer detected in the reaction mixture.

Potential Cause Troubleshooting Step Expected Outcome
Use of a strong, non-chelating base Switch to a milder, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine - DIPEA) or a weak inorganic base (e.g., potassium carbonate).Reduced rate of enolization at the C3 position, leading to a lower epimeric ratio.
Prolonged reaction time or elevated temperature Optimize the reaction time by monitoring the reaction progress closely using techniques like TLC or HPLC. Run the reaction at the lowest effective temperature.Minimizes the time the product is exposed to conditions that promote enolization and epimerization.
Protic solvents Utilize aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.Aprotic solvents do not facilitate proton exchange, thereby suppressing the enolization-epimerization equilibrium.
Acidic or basic work-up conditions Neutralize the reaction mixture carefully and perform the work-up at low temperatures. Use a buffered aqueous solution for quenching if necessary.Avoids acid or base-catalyzed enolization during the isolation and purification steps.
Inappropriate purification method Employ chiral chromatography (e.g., chiral HPLC) for the separation of diastereomers if epimerization cannot be completely avoided during the reaction.Isolation of the desired (3R)-epimer with high diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of epimer formation at the C3 position of this compound?

A1: The epimerization at the C3 position of this compound, which is a β-keto ester, occurs through the formation of an enolate intermediate. The α-proton at the C3 position is acidic due to the presence of two flanking carbonyl groups. In the presence of a base or acid, this proton can be abstracted, leading to the formation of a planar enolate. Reprotonation of this enolate can occur from either face, resulting in a mixture of both (3R) and (3S) epimers.

3R-epimer 3R-epimer Enolate Enolate 3R-epimer->Enolate + Base / - H+ Enolate->3R-epimer + H+ 3S-epimer 3S-epimer Enolate->3S-epimer + H+ 3S-epimer->Enolate + Base / - H+

Mechanism of C3 Epimerization

Q2: How can I quantify the ratio of C3 epimers in my sample?

A2: The most common and reliable methods for quantifying the diastereomeric ratio of this compound epimers are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This is the preferred method for accurate quantification. A chiral stationary phase is used to separate the two diastereomers, and the ratio is determined by integrating the peak areas of the corresponding chromatogram.[1][2]

  • ¹H NMR Spectroscopy: In some cases, the proton signals of the two epimers, particularly those near the chiral center at C3, may be sufficiently resolved in the ¹H NMR spectrum to allow for integration and determination of the diastereomeric ratio.[3][4]

Q3: What is the ideal stereochemistry for the precursors to minimize epimer formation?

A3: To synthesize the desired (3R, 5R)-3-Oxo Atorvastatin, it is crucial to start with a precursor that has the correct stereochemistry at the C5 position. The key intermediate, tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, provides the (5R) configuration. While this does not directly control the C3 stereocenter, using enantiomerically pure starting materials is the foundation for a stereoselective synthesis. The final stereochemistry at C3 is primarily influenced by the reaction conditions during the formation of the β-keto ester and its subsequent handling.

cluster_precursors Key Precursors Pyrrole_core Pyrrole Core Synthesis Coupling Coupling Reaction Pyrrole_core->Coupling Side_chain Chiral Side Chain Synthesis (tert-butyl ((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate) Side_chain->Coupling 3-Oxo_Atorvastatin (3R, 5R)-3-Oxo Atorvastatin Coupling->3-Oxo_Atorvastatin Epimerization Epimerization at C3 3-Oxo_Atorvastatin->Epimerization

Synthetic Workflow and Point of Epimerization

Experimental Protocols

Protocol 1: Synthesis of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-5-hydroxy-3-oxoheptanoic acid (this compound) with Minimized Epimerization

This protocol is adapted from general procedures for the synthesis of atorvastatin and its analogues, with specific modifications to minimize C3 epimerization.[5]

Materials:

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (1.0 eq) in anhydrous THF at 0 °C, add tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.1 eq).

  • Add DIPEA (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of pre-chilled 1N HCl at 0 °C to neutralize the DIPEA.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with cold water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Analysis of Diastereomeric Ratio by Chiral HPLC

This protocol provides a general guideline for the analysis of the epimeric ratio of this compound. The specific column and mobile phase may need to be optimized.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral column (e.g., Chiralcel OD-H or similar)

  • UV detector

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be adjusted to achieve optimal separation. A small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can be added to improve peak shape.

Procedure:

  • Prepare a standard solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a suitable wavelength (e.g., 254 nm).

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two epimers.

  • Integrate the peak areas of the two epimers to determine the diastereomeric ratio.

Start Start High_Epimer_Ratio High Epimer Ratio? Start->High_Epimer_Ratio Check_Base Check Base Type and Strength High_Epimer_Ratio->Check_Base Yes End End High_Epimer_Ratio->End No Check_Temp_Time Check Reaction Temperature and Time Check_Base->Check_Temp_Time Check_Solvent Check Solvent Polarity Check_Temp_Time->Check_Solvent Check_Workup Check Work-up Conditions Check_Solvent->Check_Workup Optimize_Reaction Optimize Reaction Conditions Check_Workup->Optimize_Reaction Optimize_Reaction->High_Epimer_Ratio Chiral_Purification Consider Chiral Purification Optimize_Reaction->Chiral_Purification Chiral_Purification->End

Troubleshooting Workflow for Epimer Formation

References

Technical Support Center: 3-Oxo Atorvastatin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical analysis of 3-Oxo Atorvastatin.

Understanding Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest. These components, such as phospholipids, proteins, salts, and metabolites, can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy, precision, and sensitivity of the assay.

A robust bioanalytical method requires a thorough evaluation and mitigation of matrix effects to ensure reliable quantification of this compound in complex biological matrices like plasma, serum, or urine.

Troubleshooting Guide for this compound Matrix Effects

This guide addresses common issues encountered during the quantification of this compound that may be related to matrix effects.

Observed Issue Potential Cause (Matrix Effect Related) Recommended Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Co-elution of matrix components with this compound.1. Optimize Chromatographic Separation: Modify the gradient elution profile or mobile phase composition to better separate the analyte from interfering matrix components. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup technique (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).
Inconsistent or Low Analyte Response Ion suppression due to endogenous phospholipids or other matrix components.1. Evaluate Sample Preparation: Use a sample preparation method specifically designed to remove phospholipids. 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction.
High Variability Between Samples Differential matrix effects between individual sample lots.1. Assess Matrix Effect in Multiple Lots: During method validation, test at least six different lots of the biological matrix to evaluate the inter-subject variability of the matrix effect. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.
Signal Enhancement Co-eluting matrix components enhance the ionization of this compound.1. Improve Chromatographic Selectivity: As with ion suppression, optimizing the chromatography can separate the analyte from the enhancing components. 2. Refine Sample Cleanup: A more selective extraction method can remove the interfering compounds.
Carryover in Blank Injections Adsorption of this compound or matrix components to the analytical column or autosampler.1. Optimize Wash Solvents: Use a stronger wash solvent in the autosampler wash routine. 2. Column Washing: Implement a robust column washing procedure between injections.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma samples for this compound analysis?

A1: The primary sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins.[1][2] Phospholipids are particularly problematic in electrospray ionization (ESI) as they can co-elute with the analyte and suppress its ionization.[2]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[1] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:

MF (%) = (Peak Area in Presence of Matrix / Peak Area in Absence of Matrix) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound necessary?

A3: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for mitigating matrix effects.[3] A SIL-IS is chemically identical to the analyte and will have the same chromatographic retention time and ionization behavior. This allows it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.

Q4: What are the acceptable limits for matrix effects during method validation?

A4: According to regulatory guidelines, the precision of the internal standard-normalized matrix factor across different lots of matrix should be ≤15% coefficient of variation (CV). While there isn't a strict acceptance criterion for the absolute matrix factor, significant ion suppression or enhancement should be investigated and minimized.

Q5: Can I use a different sample preparation technique to reduce matrix effects?

A5: Yes, optimizing the sample preparation method is a key strategy for reducing matrix effects. Common techniques include:

  • Protein Precipitation (PPT): Simple and fast, but may not remove all interfering components.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away matrix components.

Quantitative Data on Matrix Effects for Atorvastatin and its Metabolites

While specific quantitative data for this compound is limited in the public domain, the following tables summarize reported matrix effect values for atorvastatin and its other major metabolites. This data can serve as a valuable reference for the expected range of matrix effects for a structurally similar compound like this compound.

Table 1: Matrix Effect of Atorvastatin and its Hydroxy Metabolites in Human Plasma with Varying Triglyceride Levels

(Data adapted from El-Zailik et al., 2018)

AnalyteLow Triglyceride Plasma (Matrix Effect %)High Triglyceride Plasma (Matrix Effect %)
Atorvastatin95 - 10892 - 105
2-hydroxy atorvastatin98 - 11096 - 107
4-hydroxy atorvastatin94 - 10693 - 104

Table 2: Recovery and Matrix Effect Data for Atorvastatin and its Hydroxy Metabolites

(Data adapted from Nguyen et al., 2023)

AnalyteRecovery (%)Matrix Effect (%)
Atorvastatin85.2 - 91.592.1 - 98.7
o-OH Atorvastatin88.4 - 93.290.5 - 96.3
p-OH Atorvastatin86.7 - 92.891.3 - 97.5

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Post-Spike Samples: Spike the extracted blank matrix samples with a known concentration of this compound (typically at low and high QC levels).

  • Prepare Neat Solutions: Prepare solutions of this compound in the reconstitution solvent at the same concentrations as the post-spike samples.

  • Analyze Samples: Analyze both the post-spike samples and the neat solutions using the validated LC-MS/MS method.

  • Calculate Matrix Factor: Calculate the matrix factor for each lot of the matrix as described in FAQ Q2.

  • Calculate Internal Standard-Normalized Matrix Factor: If a SIL-IS is used, calculate the IS-normalized matrix factor: IS-Normalized MF = (Peak Area Ratio of Analyte to IS in Post-Spike Sample) / (Peak Area Ratio of Analyte to IS in Neat Solution)

  • Evaluate Precision: Calculate the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_solution Solution Problem Inaccurate or Imprecise Results for this compound AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME Quantitative Check AssessRecovery Evaluate Extraction Recovery Problem->AssessRecovery Efficiency Check AssessChroma Review Chromatography Problem->AssessChroma Qualitative Check OptimizeSP Optimize Sample Preparation (LLE, SPE) AssessME->OptimizeSP OptimizeChroma Optimize Chromatography (Gradient, Column) AssessME->OptimizeChroma UseSILIS Implement Stable Isotope-Labeled IS AssessME->UseSILIS DiluteSample Dilute Sample AssessME->DiluteSample Solution Robust and Reliable Bioanalytical Method OptimizeSP->Solution OptimizeChroma->Solution UseSILIS->Solution DiluteSample->Solution

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT Add Acetonitrile/Methanol Centrifuge Start->PPT Simple, Fast LLE Add Immiscible Organic Solvent Vortex & Centrifuge Start->LLE Better Cleanup SPE Load, Wash, Elute from Cartridge Start->SPE Most Thorough Cleanup PPT_Result Supernatant for Analysis PPT->PPT_Result LLE_Result Organic Layer for Analysis LLE->LLE_Result SPE_Result Eluate for Analysis SPE->SPE_Result

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Enhancing the Limit of Detection for 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection (LOD) for 3-Oxo Atorvastatin. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Direct literature on optimizing the detection of this compound is limited. The guidance provided here is extrapolated from established, highly sensitive methods for the parent compound, atorvastatin, and its primary metabolites (o-hydroxyatorvastatin and p-hydroxyatorvastatin), which are structurally similar and frequently analyzed concurrently.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive analytical technique for detecting this compound at low concentrations?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity, which are crucial for detecting nanogram-level concentrations of drug metabolites in complex biological matrices like plasma.[1][2] Electrospray ionization (ESI) in positive ion mode is commonly used for atorvastatin and its metabolites.[3][4]

Q2: How can I prepare my plasma samples to minimize matrix effects and improve sensitivity?

A2: Effective sample preparation is critical. The most common methods are:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering substances from the plasma matrix.[3] C18 cartridges are frequently used for this purpose.

  • Liquid-Liquid Extraction (LLE): LLE is another common and effective method for isolating atorvastatin and its metabolites from plasma samples.

  • Protein Precipitation: While simpler, this method may be less clean than SPE or LLE and can lead to more significant matrix effects. A "salting-out" assisted liquid-liquid extraction (SALLE) can be a more effective one-step alternative.

Q3: What are the typical lower limits of quantification (LLOQ) I should aim for?

A3: For atorvastatin and its primary metabolites in human plasma, highly sensitive LC-MS/MS methods can achieve LLOQs in the range of 0.05 to 1 ng/mL. For instance, one method reported an LLOQ of 40 pg/mL for atorvastatin in human plasma using a simple protein precipitation followed by LC-MS/MS.

Troubleshooting Guide

Issue 1: I am not detecting a peak for this compound.
  • Potential Cause: The concentration of this compound in your sample is below the current limit of detection of your method.

  • Solution:

    • Optimize Mass Spectrometry Parameters:

      • Ensure you are using the optimal multiple reaction monitoring (MRM) transitions for this compound. If these are not known, they will need to be determined by infusing a pure standard of the analyte.

      • Systematically optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize the signal intensity for your specific instrument.

    • Improve Sample Preparation:

      • Switch to a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) to reduce matrix interference and concentrate the analyte.

      • Increase the initial sample volume if possible to concentrate the analyte during the extraction process.

  • Potential Cause: The compound is degrading during sample preparation or analysis.

  • Solution:

    • Maintain Sample Stability: Keep samples on ice or at a controlled low temperature throughout the preparation process.

    • Assess Stability: Perform stability studies of your analyte in the biological matrix under the conditions of your sample preparation and storage.

Issue 2: The signal-to-noise ratio (S/N) for my this compound peak is poor.
  • Potential Cause: High background noise from the biological matrix.

  • Solution:

    • Enhance Chromatographic Separation:

      • Use a high-efficiency column, such as a sub-2 µm particle size UPLC column, to achieve better peak shape and resolution from interfering matrix components.

      • Optimize the mobile phase composition and gradient to maximize the separation of this compound from endogenous plasma components. This may involve adjusting the organic solvent ratio, pH, and buffer concentration.

    • Refine Sample Preparation:

      • Implement a more selective SPE protocol. This could involve testing different sorbent chemistries and optimizing the wash and elution steps.

      • Consider derivatization of the analyte to improve its ionization efficiency and move it to a region of the chromatogram with less interference.

  • Potential Cause: Inefficient ionization of this compound.

  • Solution:

    • Optimize Mobile Phase Additives: The addition of a small amount of an acid, like formic acid or acetic acid, to the mobile phase can significantly improve the ionization efficiency of atorvastatin and its metabolites in positive ESI mode.

    • Test Different Ionization Sources: If available, compare the performance of Electrospray Ionization (ESI) with other sources like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).

Quantitative Data Summary

The following tables summarize the performance of various published LC-MS/MS methods for the analysis of atorvastatin and its primary metabolites. This data can serve as a benchmark for developing a method for this compound.

Table 1: LC-MS/MS Method Parameters and Performance

Analyte(s)Sample PreparationLC ColumnMobile PhaseIonization ModeLLOQReference
Atorvastatin, o-OH Atorvastatin, p-OH Atorvastatin, Atorvastatin LactoneSolid-Phase ExtractionZORBAX Eclipse C18 (4.6 x 100 mm, 3.5 µm)Acetonitrile and 0.1% acetic acid (gradient)ESI Positive0.1-0.5 ng/mL
Atorvastatin, o-OH Atorvastatin, p-OH Atorvastatin, Ezetimibe, Ezetimibe-GlucuronideSalting-Out Assisted Liquid-Liquid ExtractionC18 (50 x 4.6 mm, 3.5 µm)Acetonitrile and 0.5% acetic acidESI Positive & Negative0.05-0.6 ng/mL
AtorvastatinProtein PrecipitationNot SpecifiedWater/Methanol/AcetonitrileHeated ESI40 pg/mL
Atorvastatin, o-OH Atorvastatin, p-OH AtorvastatinSolid-Phase ExtractionC18Acetonitrile, water, and formic acid (gradient)ESI PositiveNot Specified

Experimental Protocols

Detailed Protocol: LC-MS/MS Analysis of Atorvastatin Metabolites in Human Plasma

This protocol is a generalized procedure based on common practices for analyzing atorvastatin and its metabolites and can be adapted for this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Mix 1 mL of plasma sample with 1 mL of 0.1 M ammonium acetate (pH 4.6) and centrifuge at 1600 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: Linear gradient from 30% to 90% B

    • 5-6 min: Hold at 90% B

    • 6-7 min: Return to 30% B

    • 7-10 min: Re-equilibration at 30% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be optimized for this compound using a standard solution. For atorvastatin, a common transition is m/z 559.4 -> 440.2.

  • Source Parameters:

    • Capillary Voltage: 4.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimize for the specific instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Workflow Start Poor or No Signal for This compound Check_MS Are MS/MS parameters (MRM, CE) optimized? Start->Check_MS Check_Chroma Is chromatographic peak shape adequate? Check_MS->Check_Chroma Yes Action_MS Optimize MRM transitions and collision energy. Check_MS->Action_MS No Check_Prep Is sample preparation method optimal? Check_Chroma->Check_Prep Yes Action_Chroma Adjust mobile phase gradient and/or change column. Check_Chroma->Action_Chroma No Action_Prep Implement SPE or LLE. Increase sample volume. Check_Prep->Action_Prep No Success Problem Resolved Check_Prep->Success Yes Action_MS->Check_Chroma Action_Chroma->Check_Prep Action_Prep->Success

Caption: Troubleshooting workflow for low signal of this compound.

References

Optimizing mobile phase for Atorvastatin impurity analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mobile phase for Atorvastatin impurity analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of Atorvastatin and its impurities.

Problem 1: Poor resolution between Atorvastatin and its impurities, particularly Impurity B and Impurity C.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor in achieving adequate separation of Atorvastatin and its closely related impurities.[1][2]

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. A pH range of 3.8-4.2 has been shown to improve the resolution between Atorvastatin Impurity B, Atorvastatin, and Atorvastatin Impurity C.[1] For some separations involving unspecified degradation impurities, a pH of 3.5 might be optimal.[2]

  • Incorrect Organic Modifier or Gradient Program: The choice and gradient of the organic solvent significantly impact the separation.

    • Solution 1: If using a binary system of acetonitrile and water/buffer, optimize the gradient elution program. A shallow gradient in the region where the critical pair elutes can enhance resolution. For example, a gradient program could be: (Time/%B) = 0/40, 10/50, 15/70, 20/90, and 25/90, where B is acetonitrile with 0.1% trifluoroacetic acid.[3]

    • Solution 2: Consider adding a third solvent to the mobile phase. Tetrahydrofuran (THF) has been used effectively to improve resolution, though it is noted for its toxicity and potential to form peroxides. A mobile phase composition of acetonitrile, ammonium acetate buffer (pH 4), and THF has been shown to provide good resolution.

  • Suboptimal Column Chemistry: The stationary phase plays a crucial role in the separation mechanism.

    • Solution: While C18 and C8 columns are common, consider a different stationary phase if resolution issues persist. A CSH Phenyl-Hexyl column has been shown to be optimal for improving the separation between Atorvastatin and Impurity C.

Problem 2: Peak tailing for Atorvastatin or its impurities.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing.

    • Solution 1: Use a modern, well-end-capped column. Columns like the Zorbax Bonus-RP are designed to minimize these secondary interactions and are suitable for basic compounds like Atorvastatin.

    • Solution 2: Adjust the mobile phase pH to suppress the ionization of silanol groups (lower pH) or the analyte (higher pH), depending on the pKa of the analyte.

    • Solution 3: Add a competing base to the mobile phase, such as triethylamine, although this can suppress ionization in mass spectrometry detection.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Column Contamination or Void: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort peak shape.

    • Solution: Use a guard column and filter your samples and mobile phases. If a void is suspected, the column may need to be replaced. Backflushing the column (if permitted by the manufacturer) can sometimes resolve blockages.

Problem 3: Long analysis run times.

Possible Causes & Solutions:

  • Inefficient Method: Pharmacopoeial methods can be lengthy, sometimes exceeding 85 minutes.

    • Solution 1: Transition to a UPLC or UHPLC system with a sub-2 µm particle size column. This allows for higher flow rates and faster separations without sacrificing resolution. Methods have been developed with run times of less than 15 minutes.

    • Solution 2: Optimize the gradient program to be steeper where peaks are well-resolved and shallower only for critical separations.

    • Solution 3: Increase the flow rate, but monitor the backpressure to ensure it remains within the column's and system's limits.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase composition for Atorvastatin impurity analysis?

A good starting point for developing a reversed-phase HPLC method is a gradient elution using a C18 or C8 column with a mobile phase consisting of an aqueous buffer and an organic modifier. A common combination is:

  • Mobile Phase A: 10 mM Ammonium acetate or ammonium formate in water, with the pH adjusted to around 4.0 with formic or acetic acid.

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol. The gradient can be optimized to achieve the desired separation.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used. Acetonitrile generally has a lower viscosity and higher elution strength, often leading to sharper peaks and shorter retention times. However, methanol can offer different selectivity, which might be advantageous for resolving specific impurity pairs. Some methods use a combination of both. Ethanol is also being explored as a "greener" alternative to acetonitrile.

Q3: Is it necessary to use a buffer in the mobile phase?

Yes, using a buffer is highly recommended to control the pH of the mobile phase. Atorvastatin and some of its impurities are ionizable, and their retention and peak shape can be highly sensitive to pH changes. Buffers like ammonium acetate or potassium dihydrogen phosphate are commonly used.

Q4: What detection wavelength should I use?

The most commonly used detection wavelength for Atorvastatin and its impurities is around 245-248 nm. A photodiode array (PDA) detector is beneficial for method development as it allows for the examination of peak purity and the selection of the optimal wavelength.

Q5: How can I perform a forced degradation study for Atorvastatin?

Forced degradation studies are essential to demonstrate the stability-indicating capability of an analytical method. Atorvastatin is subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 N HCl at ambient temperature for 24 hours.

  • Base Hydrolysis: 1 N NaOH at ambient temperature for 42 hours (note: degradation may not be observed under basic conditions).

  • Oxidation: 1% H2O2 at ambient temperature for 24 hours.

  • Thermal Degradation: Exposing the solid drug at 60°C for 10 days.

  • Photolytic Degradation: Exposing the drug to UV light. The resulting solutions are then analyzed by the HPLC method to ensure that all degradation products are well-resolved from the parent drug and other impurities.

Data Presentation

Table 1: Comparison of Different HPLC Methods for Atorvastatin Impurity Analysis

ParameterMethod 1 (Pharmacopoeia-like)Method 2 (Rapid RP-HPLC)Method 3 (Green Chemistry Approach)
Column Octylsilyl C8 (250 mm x 4.6 mm, 5 µm)Zorbax Bonus-RP (150 mm x 4.6 mm, 3.5 µm)Inertsil ODS 3 (250 mm x 4.6 mm), 5 µm
Mobile Phase A Ammonium acetate buffer (pH 5.0)Water with 0.1% Trifluoroacetic acid0.1% triethanolamine in water
Mobile Phase B Acetonitrile and TetrahydrofuranAcetonitrile with 0.1% Trifluoroacetic acidEthanol
Elution Mode GradientGradientIsocratic (10:90, A:B)
Flow Rate 1.5 mL/min1.0 mL/minNot specified
Detection 244 nm245 nm256 nm
Run Time ~85-90 min25 minNot specified

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Atorvastatin and Impurities

This protocol is based on a rapid, stability-indicating LC method.

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm particle size).

    • Column Temperature: 40 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix water and trifluoroacetic acid in a ratio of 100:0.10 (v/v).

    • Mobile Phase B: Mix acetonitrile and trifluoroacetic acid in a ratio of 100:0.10 (v/v).

    • Degas both mobile phases before use.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0 min: 40% B

      • 10 min: 50% B

      • 15 min: 70% B

      • 20 min: 90% B

      • 25 min: 90% B

    • Include a post-run time of 5 minutes to re-equilibrate the column.

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile in a 1:1 ratio.

    • Standard Solution: Prepare a stock solution of Atorvastatin calcium at a concentration of 500 µg/mL in the diluent. Prepare impurity stock solutions similarly.

    • Spiked Sample: Spike the Atorvastatin stock solution with known impurities at a level of 0.15% w/w of the target analyte concentration.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem_id Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Start Poor Resolution or Peak Shape Issue Problem Identify the Problem: - Poor Resolution - Peak Tailing - Peak Fronting - Split Peaks Start->Problem MobilePhase Optimize Mobile Phase: - Adjust pH (3.8-4.2) - Modify Organic Modifier % - Change Organic Modifier (ACN/MeOH) - Add THF (with caution) Problem->MobilePhase If poor resolution or tailing Column Check Column: - Use End-capped Column - Check for Contamination/Void - Try Different Stationary Phase (e.g., Phenyl-Hexyl) Problem->Column If peak shape issues persist MethodParams Adjust Method Parameters: - Optimize Gradient Slope - Reduce Injection Volume - Adjust Flow Rate & Temperature Problem->MethodParams General optimization Result Problem Resolved? MobilePhase->Result Column->Result MethodParams->Result Result->MobilePhase No End Document Optimized Method Result->End Yes

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_optimize Optimization cluster_final Finalization Prep Prepare Mobile Phases (Aqueous Buffer & Organic) and Samples HPLC Inject Sample into HPLC System with Initial Conditions Prep->HPLC Eval Evaluate Chromatogram: - Resolution - Peak Shape - Run Time HPLC->Eval Optimize Systematically Adjust Parameters: 1. Mobile Phase pH 2. Gradient Program 3. Organic Modifier Type/Ratio 4. Column Temperature Eval->Optimize Criteria Not Met Final Validate Optimized Method Eval->Final Criteria Met Optimize->HPLC Re-analyze

References

Validation & Comparative

A Comparative Guide to Atorvastatin Metabolites: Unveiling the Activity of 3-Oxo Atorvastatin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Oxo Atorvastatin with other major metabolites of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the management of hypercholesterolemia. This document summarizes available experimental data on their pharmacological activity, metabolic stability, and outlines detailed experimental protocols for key assays.

Executive Summary

Atorvastatin undergoes extensive metabolism primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites. The most significant of these are the pharmacologically active ortho-hydroxy atorvastatin (o-OH-ATV) and para-hydroxy atorvastatin (p-OH-ATV), which are responsible for a substantial portion of the drug's therapeutic effect. In contrast, this compound is primarily documented in the literature as a byproduct and impurity of Atorvastatin calcium synthesis. Currently, there is a notable absence of publicly available experimental data detailing its pharmacological activity, potency, and metabolic stability in comparison to the well-characterized active hydroxy metabolites and the inactive lactone form.

Overview of Atorvastatin Metabolism

Atorvastatin is metabolized in the liver to produce both active and inactive metabolites. The primary metabolic pathway involves hydroxylation by CYP3A4 to form o-OH-ATV and p-OH-ATV. These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity observed in vivo. Atorvastatin can also undergo lactonization to form atorvastatin lactone, which is generally considered inactive but can be hydrolyzed back to the active acid form.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_ATV ortho-hydroxy Atorvastatin (Active) Atorvastatin->o_OH_ATV CYP3A4 p_OH_ATV para-hydroxy Atorvastatin (Active) Atorvastatin->p_OH_ATV CYP3A4 Atorvastatin_Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Atorvastatin_Lactone Lactonization Atorvastatin_Lactone->Atorvastatin Hydrolysis Oxo_ATV This compound (Impurity/Byproduct)

Caption: Metabolic pathway of Atorvastatin.

Comparative Data of Atorvastatin Metabolites

The following tables summarize the available quantitative data for the major atorvastatin metabolites. It is important to note the absence of data for this compound in the comparative context of pharmacological activity and metabolic stability.

Table 1: HMG-CoA Reductase Inhibitory Potency

CompoundIC50 (nM)Potency Relative to Atorvastatin
Atorvastatin81
ortho-hydroxy Atorvastatin10~0.8
para-hydroxy Atorvastatin30~0.27
Atorvastatin LactoneInactive-
This compound Data not available Data not available

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundIntrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability
Atorvastatin15Moderate
ortho-hydroxy Atorvastatin25Lower
para-hydroxy Atorvastatin50Lower
Atorvastatin Lactone>200Very Low
This compound Data not available Data not available

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

This assay determines the inhibitory potential of a compound against the HMG-CoA reductase enzyme.

Workflow:

HMG_CoA_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, NADPH, HMG-CoA, and Test Compounds Incubate Incubate Enzyme with Test Compound Reagents->Incubate Enzyme Reconstitute HMG-CoA Reductase Enzyme Enzyme->Incubate Add_Substrate Initiate reaction by adding HMG-CoA and NADPH Incubate->Add_Substrate Measure Monitor NADPH oxidation at 340 nm spectrophotometrically Add_Substrate->Measure Analyze Calculate % inhibition and IC50 values Measure->Analyze

Caption: HMG-CoA Reductase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a solution of NADPH, a solution of the substrate HMG-CoA, and serial dilutions of the test compounds (e.g., this compound, o-OH-ATV, p-OH-ATV) and a positive control (Atorvastatin).

  • Enzyme Preparation: Reconstitute purified human HMG-CoA reductase enzyme in the reaction buffer.

  • Incubation: In a 96-well plate, add the HMG-CoA reductase enzyme to wells containing the different concentrations of the test compounds or controls. Incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of HMG-CoA and NADPH to each well.

  • Detection: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of specific CYP enzymes, such as CYP3A4.

Workflow:

CYP_Inhibition_Assay cluster_setup Incubation Setup cluster_procedure Procedure cluster_analysis Analysis Microsomes Human Liver Microsomes (source of CYP enzymes) Pre_incubation Pre-incubate microsomes with test compound Microsomes->Pre_incubation Substrate CYP3A4-specific substrate (e.g., midazolam) Reaction_start Add substrate and NADPH to start the reaction Substrate->Reaction_start Inhibitor Test Compound (e.g., this compound) Inhibitor->Pre_incubation NADPH NADPH regenerating system NADPH->Reaction_start Pre_incubation->Reaction_start Reaction_stop Stop reaction with acetonitrile Reaction_start->Reaction_stop LC_MS Quantify metabolite formation using LC-MS/MS Reaction_stop->LC_MS IC50_Calc Calculate % inhibition and IC50 values LC_MS->IC50_Calc

Caption: Cytochrome P450 Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare solutions of a CYP3A4-specific substrate (e.g., midazolam or testosterone), a NADPH regenerating system, and serial dilutions of the test compounds.

  • Incubation: In a microcentrifuge tube or 96-well plate, combine human liver microsomes (as a source of CYP enzymes) with the test compound at various concentrations and pre-incubate at 37°C.

  • Reaction Initiation: Add the CYP3A4 substrate and the NADPH regenerating system to initiate the metabolic reaction. Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of the test compound and compare it to the vehicle control. Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The available data clearly establish the significant contribution of ortho-hydroxy and para-hydroxy atorvastatin to the pharmacological effects of the parent drug. In contrast, this compound remains poorly characterized, with its role limited to that of a manufacturing impurity.

For a comprehensive understanding of the complete metabolic profile of Atorvastatin and to ensure the safety and efficacy of the drug product, further investigation into the pharmacological and toxicological properties of this compound is warranted. Researchers are encouraged to utilize the outlined experimental protocols to generate crucial data on its HMG-CoA reductase inhibitory activity and its potential for drug-drug interactions via CYP enzyme inhibition. Such studies would provide a more complete picture of the Atorvastatin metabolite landscape and contribute to the overall knowledge base for this important therapeutic agent.

A Comparative Analysis of the Biological Activities of 3-Oxo Atorvastatin and ortho-hydroxy Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two atorvastatin-related compounds: 3-Oxo Atorvastatin and ortho-hydroxy Atorvastatin. While ortho-hydroxy Atorvastatin is a well-characterized active metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin, information on the biological effects of this compound is notably scarce in publicly available scientific literature. This document summarizes the existing data, highlighting the established pharmacological profile of ortho-hydroxy Atorvastatin and the current knowledge gap regarding this compound.

Executive Summary

ortho-hydroxy Atorvastatin is a primary active metabolite of Atorvastatin, contributing significantly to its therapeutic effect of lowering LDL cholesterol.[1][2] It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] Furthermore, this metabolite is known to be an activator of the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes. In contrast, this compound is primarily documented as a byproduct or impurity in the synthesis of Atorvastatin.[2] There is a significant lack of available data on its biological activity, including its potential to inhibit HMG-CoA reductase or modulate PXR activity.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of ortho-hydroxy Atorvastatin. No comparable data has been identified for this compound in the reviewed literature.

Table 1: HMG-CoA Reductase Inhibitory Activity

CompoundTargetIC50 (nM)Potency Relative to Atorvastatin
ortho-hydroxy AtorvastatinHMG-CoA ReductaseData suggests equipotency to parent drugEquivalent
This compoundHMG-CoA ReductaseNot AvailableNot Available

Table 2: Pregnane X Receptor (PXR) Activation

CompoundTargetEC50 (µM)Fold Induction (at a given concentration)
ortho-hydroxy AtorvastatinPregnane X Receptor (PXR)~5.5 (for the 3R,5R-enantiomer)Dose-dependent activation
This compoundPregnane X Receptor (PXR)Not AvailableNot Available

Key Biological Activities

HMG-CoA Reductase Inhibition

ortho-hydroxy Atorvastatin is formed in the liver via cytochrome P450 3A4-mediated metabolism of Atorvastatin. It is recognized as a major active metabolite that contributes substantially to the overall HMG-CoA reductase inhibitory activity observed after Atorvastatin administration. In vitro studies have indicated that the inhibitory potency of ortho-hydroxy Atorvastatin on HMG-CoA reductase is equivalent to that of the parent compound, Atorvastatin. This inhibition leads to a reduction in cholesterol synthesis in the liver, a key mechanism for lowering plasma LDL-cholesterol levels.

There is currently no available scientific literature that reports on the HMG-CoA reductase inhibitory activity of this compound.

Pregnane X Receptor (PXR) Activation

ortho-hydroxy Atorvastatin has been shown to be an agonist of the nuclear receptor PXR. PXR is a transcription factor that regulates the expression of genes involved in the metabolism and disposition of xenobiotics and endogenous compounds, including the CYP3A4 enzyme which is responsible for Atorvastatin's metabolism. The activation of PXR by ortho-hydroxy Atorvastatin can lead to the induction of these metabolic enzymes, which may have implications for drug-drug interactions. One study reported an EC50 value of approximately 5.5 µM for the 3R,5R-enantiomer of ortho-hydroxy atorvastatin in a PXR reporter gene assay.

The effect of this compound on PXR activation has not been reported in the available literature.

Experimental Protocols

HMG-CoA Reductase Activity Assay (In Vitro)

This protocol describes a common method for determining the inhibitory activity of compounds against HMG-CoA reductase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on HMG-CoA reductase activity.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.

Materials:

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • Test compounds (ortho-hydroxy Atorvastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH in each well of the microplate.

  • Add varying concentrations of the test compounds or vehicle control to the wells.

  • Initiate the enzymatic reaction by adding HMG-CoA reductase to each well.

  • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a defined period (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Pregnane X Receptor (PXR) Activation Assay (Cell-Based)

This protocol outlines a reporter gene assay to assess the ability of compounds to activate the Pregnane X Receptor.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for PXR activation.

Principle: A cell line (e.g., HepG2 or LS180) is transiently transfected with two plasmids: one expressing the PXR ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Activation of PXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Human liver cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Expression plasmid for GAL4-PXR ligand-binding domain fusion protein

  • Luciferase reporter plasmid with GAL4 binding sites

  • Transfection reagent

  • Test compounds (ortho-hydroxy Atorvastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Rifampicin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of the test compounds, positive control, or vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

  • Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control.

  • Plot the fold induction against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Atorvastatin_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action Atorvastatin Atorvastatin CYP3A4 CYP3A4 Atorvastatin->CYP3A4 o_hydroxy ortho-hydroxy Atorvastatin CYP3A4->o_hydroxy p_hydroxy para-hydroxy Atorvastatin CYP3A4->p_hydroxy HMG_CoA_Reductase HMG-CoA Reductase o_hydroxy->HMG_CoA_Reductase Inhibition PXR PXR o_hydroxy->PXR Activation Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Catalysis CYP_Induction CYP Enzyme Induction PXR->CYP_Induction Transcription

Caption: Metabolic pathway and primary actions of ortho-hydroxy Atorvastatin.

HMG_CoA_Reductase_Assay cluster_workflow HMG-CoA Reductase Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, HMG-CoA, NADPH) B Add Test Compound or Vehicle A->B C Initiate with HMG-CoA Reductase B->C D Measure Absorbance at 340 nm (Kinetic Reading) C->D E Calculate Rate of NADPH Consumption D->E F Determine % Inhibition E->F G Calculate IC50 F->G PXR_Activation_Assay cluster_workflow PXR Activation Reporter Assay Workflow A Seed Cells in 96-well Plate B Co-transfect with PXR and Luciferase Reporter Plasmids A->B C Incubate with Test Compound B->C D Lyse Cells and Measure Luciferase Activity C->D E Calculate Fold Induction D->E F Determine EC50 E->F

References

A Comparative Analysis of Statin Metabolites and Their Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Statins, a class of HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. Upon administration, these drugs undergo extensive metabolism, primarily in the liver, leading to the formation of various metabolites. These metabolites are not always inert; many exhibit significant biological activity, contributing substantially to the overall therapeutic and pleiotropic effects of the parent drug. Understanding the comparative efficacy and properties of these metabolites is paramount for optimizing drug design, predicting clinical outcomes, and anticipating drug-drug interactions.

This guide provides a comparative analysis of the key active metabolites of three widely prescribed statins: atorvastatin, rosuvastatin, and simvastatin. It delves into their primary pharmacological action—the inhibition of HMG-CoA reductase—and explores their influence on crucial cellular signaling pathways.

Comparative Efficacy of Statin Metabolites

The primary mechanism of action for statins and their active metabolites is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

HMG-CoA Reductase Inhibition
Compound Parent Statin Type IC50 (nM) for HMG-CoA Reductase Notes
AtorvastatinAtorvastatinParent Drug3.71Extensively metabolized to active forms.
ortho-hydroxy atorvastatinAtorvastatinActive Metabolite5.54Equipotent to the parent compound.
para-hydroxy atorvastatinAtorvastatinActive Metabolite3.29Equipotent to the parent compound; these metabolites account for ~70% of circulating inhibitory activity.[1]
RosuvastatinRosuvastatinParent Drug~7-11Undergoes limited metabolism.
N-desmethyl rosuvastatinRosuvastatinActive MetaboliteLess potentExhibits one-sixth to one-half the inhibitory activity of rosuvastatin. The parent drug accounts for >90% of activity.[2][3]
Simvastatin (prodrug)SimvastatinProdrug (lactone)66Inactive lactone form.
Simvastatin Hydroxy AcidSimvastatinActive MetaboliteNot specifiedSimvastatin is hydrolyzed in vivo to its active β-hydroxyacid form, which is a potent inhibitor of HMG-CoA reductase.[4]

Experimental Protocols

The determination of HMG-CoA reductase inhibitory activity is a critical experiment in the evaluation of statins and their metabolites. The following is a generalized protocol for a common in vitro assay.

In Vitro HMG-CoA Reductase Activity/Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (statin or metabolite) against HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate by the enzyme.[5] The presence of an inhibitor will slow down this reaction rate.

Materials:

  • Purified HMG-CoA Reductase (catalytic domain)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.0-7.4)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Test compounds (statins and metabolites) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well UV-compatible microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm and temperature control (37°C)

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, NADPH, HMG-CoA, and the HMG-CoA reductase enzyme. Prepare a dilution series of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer to all wells. Add the various concentrations of the test inhibitor to the respective wells. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Add NADPH and the HMG-CoA reductase enzyme to the wells. Incubate the plate at 37°C for a set period (e.g., 20 minutes) to allow the enzyme and inhibitors to interact.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a defined period (e.g., 10-60 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Experimental and Signaling Pathways

To better understand the processes involved in statin analysis and their downstream effects, the following diagrams illustrate a typical experimental workflow and a key signaling pathway affected by statin metabolites.

G Experimental Workflow for HMG-CoA Reductase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - NADPH Solution - HMG-CoA Substrate - Enzyme Solution C Dispense Buffer, NADPH, and Test Compounds into 96-well plate A->C B Prepare Test Compounds: Serial dilutions of statin and metabolites B->C D Add HMG-CoA Reductase Enzyme C->D E Pre-incubate at 37°C D->E F Initiate Reaction: Add HMG-CoA Substrate E->F G Kinetic Reading: Measure A340nm decrease over time F->G H Calculate Reaction Rates (Slope of A340 vs. Time) G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

A generalized workflow for determining the IC50 of statin metabolites.

Pleiotropic Effects: Inhibition of the Rho Kinase Pathway

Beyond their cholesterol-lowering effects, statins and their metabolites exhibit numerous "pleiotropic" effects that contribute to their cardiovascular benefits. A key mechanism underlying these effects is the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho.

The prenylation of Rho allows it to anchor to the cell membrane and activate its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is implicated in various pathological processes, including endothelial dysfunction, inflammation, and smooth muscle contraction. By depleting the cellular pool of GGPP, statins prevent Rho prenylation and subsequent activation, thereby inhibiting the Rho/ROCK signaling cascade. This leads to beneficial effects such as increased endothelial nitric oxide synthase (eNOS) expression and activity, resulting in improved endothelial function.

G Statin-Mediated Inhibition of the Rho/ROCK Signaling Pathway Statin Statins & Active Metabolites HMGCR HMG-CoA Reductase Statin->HMGCR Inhibition Mevalonate Mevalonate Pathway HMGCR->Mevalonate GGPP Geranylgeranyl Pyrophosphate (GGPP) Mevalonate->GGPP Rho_mem Membrane-Bound Rho (active) GGPP->Rho_mem Prenylation Rho Rho (inactive) Rho->Rho_mem ROCK ROCK Rho_mem->ROCK Activation Effects Pathological Effects: - Endothelial Dysfunction - Inflammation - Vasoconstriction ROCK->Effects eNOS eNOS Expression & Activity ROCK->eNOS Inhibition Endo Improved Endothelial Function eNOS->Endo

Statins inhibit HMG-CoA reductase, reducing GGPP and preventing Rho activation.

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC Methods for the Analysis of 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantification of 3-Oxo Atorvastatin, a critical related substance of the widely prescribed drug, Atorvastatin.

In the landscape of pharmaceutical analysis, the choice between HPLC and UPLC is a critical decision that impacts throughput, sensitivity, and operational costs. This guide provides an objective comparison of these two chromatographic techniques for the analysis of this compound, an important impurity and potential metabolite of Atorvastatin. The data and protocols presented herein are synthesized from established methods for Atorvastatin and its related compounds, offering a representative framework for method development and cross-validation.

Comparative Performance Metrics: HPLC vs. UPLC

The transition from HPLC to UPLC is driven by the promise of faster analysis times and improved separation efficiency.[1] The key to this advancement lies in the use of smaller particle size columns in UPLC (typically sub-2 µm), which necessitates higher operating pressures.[2][3] This fundamental difference leads to significant variations in performance, as summarized in the table below. While HPLC remains a robust and widely used technique, UPLC offers substantial advantages in speed and sensitivity.[4][5]

Performance ParameterHPLC (Representative Values)UPLC (Representative Values)Key Observations
Run Time 15 - 30 minutes2 - 5 minutesUPLC offers a significant reduction in analysis time, leading to higher sample throughput.
Retention Time of this compound ~ 10 minutes~ 1.5 minutesShorter retention times in UPLC are a direct consequence of higher flow rates and shorter columns.
Resolution (Rs) between this compound and adjacent peaks > 2.0> 2.5UPLC generally provides superior resolution due to higher column efficiency.
Theoretical Plates (N) 10,000 - 15,00025,000 - 40,000The smaller particle size in UPLC columns leads to a significant increase in theoretical plates.
Limit of Detection (LOD) ~ 5 ng/mL~ 1 ng/mLUPLC's sharper peaks result in enhanced sensitivity, allowing for the detection of lower concentrations.
Limit of Quantification (LOQ) ~ 15 ng/mL~ 3 ng/mLThe improved signal-to-noise ratio in UPLC contributes to lower quantification limits.
System Backpressure 100 - 150 bar600 - 1000 barUPLC systems are engineered to operate at significantly higher pressures.
Solvent Consumption per Run ~ 20 - 30 mL~ 3 - 5 mLThe shorter run times and lower flow rates in UPLC lead to a substantial reduction in solvent usage.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC and UPLC. These methods are based on commonly used conditions for the analysis of Atorvastatin and its related substances.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40-70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: A UPLC system capable of handling high backpressures, with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 40% B

    • 0.5-2.5 min: 40-70% B

    • 2.5-3.0 min: 70% B

    • 3.1-4.0 min: 40% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

Visualizing the Workflow and Comparison

To better understand the process of cross-validation and the comparative advantages of each technique, the following diagrams are provided.

cluster_0 Method Development & Validation cluster_1 Performance Comparison HPLC_Method_Dev HPLC Method Development for this compound HPLC_Validation Full Method Validation (ICH Q2(R1)) HPLC_Method_Dev->HPLC_Validation Establish Robust Method UPLC_Method_Transfer Method Transfer from HPLC to UPLC HPLC_Validation->UPLC_Method_Transfer Validated HPLC Method as Reference Data_Analysis Comparative Data Analysis HPLC_Validation->Data_Analysis HPLC Performance Data UPLC_Validation Cross-Validation/Partial Validation UPLC_Method_Transfer->UPLC_Validation Scaled UPLC Method UPLC_Validation->Data_Analysis UPLC Performance Data Performance_Report Generate Comparison Report Data_Analysis->Performance_Report Summarize Findings

Caption: Workflow for HPLC to UPLC method transfer and cross-validation.

cluster_hplc HPLC cluster_uplc UPLC Performance Performance Parameters HPLC_Speed Slower (15-30 min) Performance->HPLC_Speed HPLC_Resolution Good Performance->HPLC_Resolution HPLC_Sensitivity Standard Performance->HPLC_Sensitivity HPLC_Cost Lower Instrument Cost Performance->HPLC_Cost HPLC_Solvent Higher Consumption Performance->HPLC_Solvent UPLC_Speed Faster (2-5 min) Performance->UPLC_Speed UPLC_Resolution Higher Performance->UPLC_Resolution UPLC_Sensitivity Higher Performance->UPLC_Sensitivity UPLC_Cost Higher Instrument Cost Performance->UPLC_Cost UPLC_Solvent Lower Consumption Performance->UPLC_Solvent

Caption: Key performance parameter comparison between HPLC and UPLC.

Conclusion

The cross-validation of analytical methods is a critical step in ensuring data integrity and consistency, particularly when migrating from a traditional HPLC method to a more advanced UPLC platform. For the analysis of this compound, UPLC demonstrates clear advantages in terms of speed, resolution, and sensitivity, which can significantly enhance laboratory productivity and reduce operational costs through lower solvent consumption. However, the initial investment in UPLC instrumentation is higher.

The choice between HPLC and UPLC will ultimately depend on the specific needs and resources of the laboratory. For high-throughput environments where rapid turnaround times are essential, UPLC is the superior choice. For laboratories with established and validated HPLC methods and lower sample volumes, continuing with HPLC may be a more pragmatic approach. This guide provides the foundational information to make an informed decision and to streamline the process of method transfer and cross-validation for this compound and other related pharmaceutical compounds.

References

A Comparative Guide to the Bioanalysis of 3-Oxo Atorvastatin and Related Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Analytical Methodologies

The two most prevalent analytical techniques for the quantification of Atorvastatin and its metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4] LC-MS/MS is generally favored for its superior sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites often found in plasma samples.[5]

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 5 - 2000 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 10.45 - 22.86 ng/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 90.45% - 98.7%87% - 114%
Precision (%RSD) < 15%< 15%
Selectivity Moderate; potential for interference from matrix components.High; mass-based detection minimizes interferences.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated experimental protocols are the cornerstone of reliable bioanalytical data. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS for Atorvastatin and its metabolites.

HPLC-UV Method

This method is suitable for the quantification of Atorvastatin in samples where higher concentrations are expected.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M sodium phosphate, pH adjusted to 4.5) is often employed.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection is commonly performed at 247 nm.

LC-MS/MS Method

This is the preferred method for the sensitive and selective quantification of Atorvastatin and its metabolites, including 3-Oxo Atorvastatin, in biological matrices.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 200 µL plasma sample, add an internal standard.

    • Add 1 mL of an organic solvent like ethyl acetate or methyl tert-butyl ether.

    • Vortex the mixture for approximately 3-5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at a high speed (e.g., 17,000 g) for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 120 µL) of the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A C18 or similar reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid or ammonium formate) and an organic solvent like acetonitrile or methanol is common.

    • Flow Rate: Generally in the range of 0.4 - 0.8 mL/min.

    • Ionization Mode: ESI in positive ion mode is typically used for Atorvastatin and its metabolites.

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For Atorvastatin, a common transition is m/z 559.2 → 440.3.

Metabolic Pathway of Atorvastatin

Atorvastatin undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This process leads to the formation of several active and inactive metabolites. The diagram below illustrates the main metabolic pathway.

Atorvastatin_Metabolism Atorvastatin Atorvastatin o_OH_Atorvastatin ortho-hydroxy Atorvastatin (Active) Atorvastatin->o_OH_Atorvastatin CYP3A4 p_OH_Atorvastatin para-hydroxy Atorvastatin (Active) Atorvastatin->p_OH_Atorvastatin CYP3A4 Oxidation_Products Various β-oxidation products Atorvastatin->Oxidation_Products Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Lactonization Metabolite_Lactones Metabolite Lactones (Inactive) o_OH_Atorvastatin->Metabolite_Lactones Lactonization p_OH_Atorvastatin->Metabolite_Lactones Lactonization Three_Oxo_Atorvastatin This compound p_OH_Atorvastatin->Three_Oxo_Atorvastatin

Metabolic pathway of Atorvastatin.

This guide provides a foundational understanding of the analytical methodologies pertinent to the study of this compound. The choice of method will ultimately depend on the specific requirements of the research, including sensitivity needs, sample matrix, and available resources. For trace-level quantification in complex biological fluids, LC-MS/MS remains the gold standard.

References

A Comparative Analysis of 3-Oxo Atorvastatin and para-hydroxy Atorvastatin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular drug development and metabolic research, a thorough understanding of drug metabolites is paramount. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, undergoes extensive metabolism, leading to the formation of various derivatives. Among these, para-hydroxy Atorvastatin is a well-characterized active metabolite, while 3-Oxo Atorvastatin is primarily recognized as a process impurity. This guide provides a detailed comparative study of these two compounds, presenting available experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Physicochemical and Pharmacokinetic Properties

A side-by-side comparison of the known physicochemical and pharmacokinetic parameters of this compound and para-hydroxy Atorvastatin reveals significant gaps in the scientific literature for this compound. While para-hydroxy Atorvastatin has been studied as an active metabolite, data on the biological characteristics of this compound are scarce.

PropertyThis compoundpara-hydroxy Atorvastatin
Molecular Formula C33H33FN2O5[1]C33H35FN2O6
Molecular Weight 556.62 g/mol [1]574.6 g/mol
Synonyms Atorvastatin Impurity O[]p-hydroxy Atorvastatin[3]
Metabolic Stability Data not availableSubstrate of CYP3A4[3]
Pharmacokinetics Data not availableActive metabolite of Atorvastatin

Pharmacodynamics: HMG-CoA Reductase Inhibition

The primary mechanism of action for statins and their active metabolites is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. para-hydroxy Atorvastatin is known to be an active metabolite, equipotent to the parent drug, Atorvastatin, in its ability to inhibit this enzyme. Conversely, the HMG-CoA reductase inhibitory activity of this compound has not been reported in the available scientific literature.

ParameterThis compoundpara-hydroxy Atorvastatin
HMG-CoA Reductase Inhibitory Activity Data not availableEquipotent to Atorvastatin
IC50 Value Data not availableData not available in direct comparison

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, detailed methodologies for key experiments are provided below.

HMG-CoA Reductase Inhibition Assay

This assay is crucial for determining the inhibitory potential of a compound against the target enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, para-hydroxy Atorvastatin) on HMG-CoA reductase activity.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.

Materials:

  • Human recombinant HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (this compound, para-hydroxy Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Atorvastatin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, HMG-CoA, and NADPH to each well.

  • Add the diluted test compounds, positive control, or vehicle control (solvent alone) to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding HMG-CoA reductase to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a defined period (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

In Vitro Metabolic Stability Assay

This assay provides insights into the susceptibility of a compound to metabolism by liver enzymes, a key pharmacokinetic parameter.

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Principle: The test compound is incubated with human liver microsomes and a cofactor (NADPH), and the disappearance of the parent compound over time is measured by LC-MS/MS.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (this compound, para-hydroxy Atorvastatin)

  • Positive control (a compound with known metabolic instability)

  • Negative control (a compound with known metabolic stability)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent.

  • In a microcentrifuge tube or 96-well plate, pre-warm the HLM and phosphate buffer at 37°C.

  • Add the test compound to the HLM suspension and pre-incubate for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

HMG_CoA_Reductase_Pathway cluster_inhibition Inhibition HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase para-hydroxy Atorvastatin para-hydroxy Atorvastatin para-hydroxy Atorvastatin->HMG-CoA Reductase This compound This compound (Activity Unknown) This compound->HMG-CoA Reductase

Caption: HMG-CoA Reductase Signaling Pathway and Inhibition by Atorvastatin Metabolites.

Experimental_Workflow_HMG_CoA_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Buffer, HMG-CoA, NADPH) Plate_Setup Add Reagents and Samples to 96-well Plate Prepare_Reagents->Plate_Setup Prepare_Samples Prepare Test Compounds (Serial Dilutions) Prepare_Samples->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Initiation Add HMG-CoA Reductase Pre_incubation->Reaction_Initiation Kinetic_Reading Kinetic Reading at 340 nm Reaction_Initiation->Kinetic_Reading Calculate_Rates Calculate Reaction Rates Kinetic_Reading->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: Experimental Workflow for HMG-CoA Reductase Inhibition Assay.

Experimental_Workflow_Metabolic_Stability cluster_incubation Incubation cluster_analysis Analysis Prepare_Incubation Prepare Incubation Mix (HLM, Buffer, Test Compound) Initiate_Reaction Add NADPH (Start Reaction) Prepare_Incubation->Initiate_Reaction Time_Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (Cold Acetonitrile) Time_Sampling->Terminate_Reaction Sample_Processing Centrifuge and Collect Supernatant Terminate_Reaction->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Calculation Calculate t1/2 and CLint LC_MS_Analysis->Data_Calculation

Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and para-hydroxy Atorvastatin. While para-hydroxy Atorvastatin is a well-documented active metabolite of Atorvastatin, there is a significant lack of data on the biological properties of this compound. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies, which are essential to fully understand the pharmacological and toxicological profiles of all Atorvastatin-related compounds. Future research should focus on characterizing the HMG-CoA reductase inhibitory activity and metabolic stability of this compound to ascertain its potential impact on the overall efficacy and safety of Atorvastatin therapy. Such studies will provide a more complete picture of Atorvastatin's metabolic fate and contribute to the development of safer and more effective lipid-lowering therapies.

References

A Comparative Guide to the Purity Assessment of 3-Oxo Atorvastatin Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the purity of 3-Oxo Atorvastatin reference standards. Ensuring the high purity of reference standards is critical for the accurate quantification of impurities in pharmaceutical development and quality control. This document outlines key analytical techniques, presents experimental protocols, and offers a framework for comparing reference standards from various suppliers.

Introduction to this compound

This compound is a known impurity of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are strictly regulated, making accurate identification and quantification essential. This compound can arise from the manufacturing process or as a degradation product.[2][3] Reference standards of this compound are therefore crucial for the validation of analytical methods used to monitor the purity of Atorvastatin.

Comparative Analysis of Supplier-Provided Data

Commercial suppliers of this compound reference standards typically provide a Certificate of Analysis (CoA) that includes key analytical data. When comparing standards from different sources, it is imperative to scrutinize this information. Below is a summary of the typical data provided and key comparison points.

Table 1: Comparison of Typical Data Provided with this compound Reference Standards

ParameterSupplier A (Example)Supplier B (Example)Supplier C (Example)Key Comparison Points
Product Name This compoundAtorvastatin Impurity Orac-3-Oxo Atorvastatin Sodium SaltNote the exact chemical name and salt form.
CAS Number 1391194-36-7 (free acid)887196-30-7 (Calcium Salt)1391052-00-8 (Sodium Salt)Ensure the CAS number corresponds to the desired form.
Purity (by HPLC) ≥98%>95%>99%Higher purity is generally desirable. Scrutinize the chromatogram for unidentified peaks.
Identification ¹H-NMR, MS, IR¹H-NMR, MS, IR, ¹³C-NMR¹H-NMR, MSThe more comprehensive the identification, the higher the confidence in the material's identity.
Potency (by TGA) ReportedReportedNot always providedThermogravimetric analysis (TGA) can indicate the presence of residual solvents or water.
Certificate of Analysis ProvidedProvidedProvidedA comprehensive CoA is essential for regulatory compliance and quality assurance.

Note: This table is illustrative. Actual data will vary by supplier and batch.

Key Experimental Protocols for Purity Assessment

The following are detailed experimental protocols for the most common and effective analytical techniques used in the purity assessment of this compound reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the most widely used technique for assessing the purity of pharmaceutical reference standards. A well-validated HPLC method can separate this compound from the parent drug and other related impurities.[4][5]

Experimental Protocol:

  • Instrumentation: A gradient-capable HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M sodium phosphate buffer (pH 4.0, adjusted with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30-35 min: 70-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Quantification

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for the identification and quantification of trace impurities.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium formate with 0.04% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to resolve impurities.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound and other potential impurities should be determined by infusing a standard solution.

  • Sample Preparation: Prepare a dilute solution of the reference standard in the mobile phase, typically in the ng/mL range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the this compound reference standard and identifying any structural isomers or related impurities.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.

  • Sample Preparation: Dissolve an appropriate amount of the reference standard in the chosen deuterated solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the purity assessment of this compound reference standards.

cluster_hplc HPLC Purity Assessment Workflow hplc_prep Sample Preparation (0.1 mg/mL in Diluent) hplc_inj HPLC Injection (10 µL) hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_inj->hplc_sep hplc_det UV Detection (245 nm) hplc_sep->hplc_det hplc_ana Data Analysis (Peak Purity, Area % Calculation) hplc_det->hplc_ana

Figure 1. HPLC Purity Assessment Workflow.

cluster_lcms LC-MS/MS Impurity Identification Workflow lcms_prep Sample Preparation (Dilute Solution in Mobile Phase) lcms_inj UHPLC Injection lcms_prep->lcms_inj lcms_sep Chromatographic Separation (UPLC C18 Column) lcms_inj->lcms_sep lcms_ion Electrospray Ionization (ESI+) lcms_sep->lcms_ion lcms_ms Tandem Mass Spectrometry (MRM Mode) lcms_ion->lcms_ms lcms_ana Data Analysis (Impurity Identification & Quantification) lcms_ms->lcms_ana

Figure 2. LC-MS/MS Impurity Identification Workflow.

start_node Receive this compound Reference Standard node_coa node_coa start_node->node_coa Review CoA end_node Qualified Reference Standard decision_node Purity & Identity Confirmed? decision_node->end_node Yes fail_node Reject Standard decision_node->fail_node No node_hplc node_hplc node_coa->node_hplc Perform HPLC Purity node_lcms node_lcms node_hplc->node_lcms Perform LC-MS/MS ID node_nmr node_nmr node_lcms->node_nmr Perform NMR Confirmation node_nmr->decision_node

Figure 3. Logical Workflow for Qualifying a Reference Standard.

Conclusion

The purity of this compound reference standards is paramount for the accurate assessment of Atorvastatin drug substance and product quality. This guide provides a framework for the comparative evaluation of these standards. By carefully reviewing supplier-provided data and employing robust analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers can ensure the suitability of their reference standards for their intended use. It is recommended to perform in-house verification of critical parameters, even for commercially available standards, to guarantee the reliability of analytical data.

References

A Comparative Guide to the Metabolic Profiling of Atorvastatin Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Atorvastatin's metabolic profiles in various species, offering objective analysis supported by experimental data. Understanding species-specific metabolic differences is crucial for the accurate extrapolation of preclinical pharmacokinetic and pharmacodynamic data to human clinical trials. Atorvastatin, a widely prescribed statin, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, leading to the formation of active and inactive metabolites.

Introduction to Atorvastatin Metabolism

Atorvastatin is administered in its active acid form and primarily acts in the liver to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] Its metabolism is extensive and occurs mainly in the liver and intestine.[1] The primary metabolic pathway is hydroxylation by CYP3A4 to form active ortho- and para-hydroxylated metabolites (o-OH-ATV and p-OH-ATV).[3][4] These active metabolites contribute significantly to the overall therapeutic effect, accounting for approximately 70% of the circulating HMG-CoA reductase inhibitory activity. Atorvastatin can also undergo lactonization to form an inactive atorvastatin lactone, which can be hydrolyzed back to the parent acid form. Elimination of atorvastatin and its metabolites is primarily through biliary excretion.

Comparative In Vitro Metabolism Data

The following tables summarize quantitative data from in vitro studies, providing a comparison of Atorvastatin's metabolism in human and rat liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes and are a standard model for preclinical metabolism studies.

Table 1: Intrinsic Clearance (CLint) of Atorvastatin Lactone

Species/TissueSubstrateIntrinsic Clearance (CLint) (µl/min/mg protein)
HumanAtorvastatin Lactone3700
Human2-hydroxyatorvastatin Lactone20-840
Human4-hydroxyatorvastatin Lactone20-840

Data sourced from a study using human liver microsomes (HLMs) and human intestine microsomes (HIMs). In HIMs, the CLint for Atorvastatin Lactone was approximately 20% of that observed in HLMs.

Table 2: Inhibition of Atorvastatin Metabolism

SpeciesIn Vitro SystemInhibitorIC50 (µM)
RatLiver MicrosomesVoriconazole45.94
HumanLiver MicrosomesMibefradil< 1 (Estimated)

IC50 represents the concentration of an inhibitor required to reduce the rate of a specific metabolic reaction by 50%. Voriconazole is a known CYP3A4 inhibitor. Mibefradil is a potent mechanism-based inhibitor of CYP3A4.

Table 3: Comparative HMG-CoA Reductase Inhibition

SpeciesIn Vitro SystemStatinIC50 (nM)
HumanLiver MicrosomesAtorvastatin40 - 100
RatLiver MicrosomesAtorvastatin40 - 100

This data indicates that while the inhibitory potency of Atorvastatin on its target enzyme is similar between human and rat microsomes, the overall HMG-CoA reductase activity in human liver microsomes was found to be four times lower than in untreated rat liver microsomes.

Species-Specific Metabolic Pathways & Considerations

While CYP3A4 is the principal enzyme in humans, species differences in CYP enzyme expression and activity can lead to variations in metabolic profiles. For instance, a higher activity of CYP3A enzymes has been reported in male rats compared to females, potentially making male rats a closer metabolic model to humans for statin metabolism. Such differences are critical, as they can affect the translation of efficacy and safety data from animal models to humans.

Atorvastatin_Metabolism ATV Atorvastatin (Active Acid) ATV_L Atorvastatin Lactone (Inactive) ATV->ATV_L UGTs (Lactonization) o_OH_ATV ortho-hydroxy-Atorvastatin (Active Metabolite) ATV->o_OH_ATV CYP3A4 (Hydroxylation) p_OH_ATV para-hydroxy-Atorvastatin (Active Metabolite) ATV->p_OH_ATV CYP3A4 (Hydroxylation) Excretion Biliary Excretion ATV->Excretion ATV_L->ATV Esterases / Paraoxonases (Hydrolysis) o_OH_ATV->Excretion p_OH_ATV->Excretion

Caption: Primary metabolic pathways of Atorvastatin.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vitro metabolism studies.

Protocol 1: In Vitro Metabolism in Liver Microsomes
  • Preparation of Microsomes: Liver microsomes from the selected species (e.g., human, rat) are prepared via differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4) and protein concentration is determined.

  • Incubation: A typical incubation mixture contains:

    • Liver microsomal protein (e.g., 0.2 - 0.5 mg/mL).

    • Atorvastatin (substrate) at various concentrations to determine enzyme kinetics.

    • NADPH-generating system (cofactor for CYP enzymes), consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Phosphate buffer (pH 7.4) to a final volume.

  • Reaction: The mixture is pre-incubated at 37°C for a few minutes. The reaction is initiated by adding the NADPH-generating system. The incubation is carried out at 37°C for a specified time (e.g., 10-60 minutes) with gentle shaking.

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the protein.

  • Sample Processing: The terminated reaction mixture is centrifuged to remove the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected.

  • LC-MS/MS Analysis: The supernatant is analyzed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to separate and quantify Atorvastatin and its metabolites.

Protocol 2: Enzyme Inhibition Assay (IC50 Determination)
  • Procedure: The protocol is similar to the metabolism study described above, with the addition of a chemical inhibitor at various concentrations.

  • Incubation: Atorvastatin is incubated with liver microsomes and the NADPH-generating system in the presence of varying concentrations of the potential inhibitor (e.g., Voriconazole). A control incubation without the inhibitor is also performed.

  • Analysis: The rate of metabolite formation is measured by LC-MS/MS.

  • Data Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a suitable nonlinear regression model.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_microsomes Prepare Liver Microsomes and Buffers incubation Incubate Microsomes, Atorvastatin & Cofactors (37°C) prep_microsomes->incubation prep_substrate Prepare Atorvastatin & Cofactor Solutions prep_substrate->incubation termination Quench Reaction (e.g., Cold Acetonitrile) incubation->termination centrifuge Centrifuge to Remove Protein termination->centrifuge extract Collect Supernatant centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_analysis Quantify Metabolites & Calculate Kinetics lcms->data_analysis

Caption: General workflow for an in vitro metabolism study.

References

Potency of 3-Oxo Atorvastatin as an HMG-CoA Reductase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the relative potency of active pharmaceutical ingredients and their metabolites or impurities is crucial for assessing efficacy and safety. This guide provides a comparative analysis of the potency of 3-Oxo Atorvastatin as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The comparison is made with its parent drug, Atorvastatin, and its other major metabolites.

Executive Summary

Atorvastatin is a highly effective HMG-CoA reductase inhibitor used to lower cholesterol levels. During its metabolism and under certain storage conditions, various related substances, including this compound, can be formed. While extensive data is available on the inhibitory activity of Atorvastatin and its primary hydroxylated metabolites, ortho-hydroxy Atorvastatin (o-OH-atorvastatin) and para-hydroxy Atorvastatin (p-OH-atorvastatin), there is a notable absence of publicly available data on the HMG-CoA reductase inhibitory potency of this compound. This guide summarizes the known potencies of Atorvastatin and its active metabolites and highlights the data gap concerning this compound.

Quantitative Comparison of HMG-CoA Reductase Inhibition

The inhibitory potency of a compound against HMG-CoA reductase is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower IC50 value indicating greater potency. The table below presents the reported IC50 values for Atorvastatin and its major active metabolites.

CompoundHMG-CoA Reductase IC50 (nM)Reference
Atorvastatin8[1][2]
ortho-hydroxy Atorvastatin8[1][2]
para-hydroxy Atorvastatin3[2]
This compound Data not available

As indicated, while Atorvastatin and its hydroxylated metabolites are potent inhibitors of HMG-CoA reductase in the nanomolar range, with p-OH-atorvastatin being even more potent than the parent compound, no IC50 value for this compound has been reported in the reviewed scientific literature. This compound is primarily documented as a process impurity or degradation product of Atorvastatin.

HMG-CoA Reductase Signaling Pathway and Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase and its inhibition by statins like Atorvastatin.

HMG_CoA_Reductase_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps Atorvastatin Atorvastatin & Metabolites Atorvastatin->HMG_CoA Inhibition

Caption: HMG-CoA reductase pathway and statin inhibition.

Experimental Protocols

The determination of HMG-CoA reductase inhibitory activity is a standard in vitro assay. The following is a generalized protocol based on commercially available kits.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate. The inhibitory effect of a compound is measured by the reduction in this activity.

Materials:

  • HMG-CoA Reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

  • Test compound (this compound) and reference compound (Atorvastatin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • A serially diluted concentration range of the test compound or reference standard.

    • HMG-CoA reductase enzyme.

    • A control well containing the enzyme and solvent without the inhibitor.

    • A blank well containing all components except the enzyme.

  • Initiation of Reaction: Start the reaction by adding the HMG-CoA substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the general workflow for determining HMG-CoA reductase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents: - HMG-CoA Reductase - HMG-CoA - NADPH - Assay Buffer C Dispense Reagents and Test Compounds into 96-well Plate A->C B Prepare Test Compounds: - this compound - Atorvastatin (Control) B->C D Initiate Reaction with HMG-CoA C->D E Kinetic Measurement of Absorbance at 340 nm D->E F Calculate Reaction Rates E->F G Determine Percent Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Workflow for HMG-CoA reductase inhibition assay.

Conclusion

While Atorvastatin and its primary hydroxylated metabolites are well-characterized, potent inhibitors of HMG-CoA reductase, there is a significant lack of publicly available data regarding the inhibitory activity of this compound. As an identified impurity, understanding its pharmacological activity is important for a complete safety and efficacy profile of Atorvastatin drug products. Further research is warranted to determine the HMG-CoA reductase inhibitory potency of this compound to fill this knowledge gap. Researchers in possession of this compound are encouraged to perform the described in vitro assay to elucidate its activity.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Oxo Atorvastatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Oxo Atorvastatin, a known impurity and metabolite of Atorvastatin. Adherence to these guidelines is essential to ensure compliance with regulatory standards and to minimize environmental impact.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including compounds like this compound, is governed by a multi-tiered regulatory system in the United States. Key agencies at the federal and state levels establish the guidelines for safe handling and disposal.

Regulatory BodyRole in Pharmaceutical Waste DisposalKey Regulations and Guidelines
Environmental Protection Agency (EPA) Sets federal standards for the management and disposal of hazardous waste.Resource Conservation and Recovery Act (RCRA), including Subpart P which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[1][2][3][4]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances.Provides specific guidelines for the disposal of controlled substances to prevent diversion.[1]
State Environmental Agencies Implement and enforce federal regulations, and may establish more stringent state-specific requirements.State regulations may vary and can be more stringent than federal laws.
Occupational Safety and Health Administration (OSHA) Ensures safe and healthful working conditions by setting and enforcing standards.Hazard Communication Standard (29 CFR 1910.1200) requires chemical hazards to be assessed and information communicated to employees.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This protocol is based on general principles of chemical and pharmaceutical waste management.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of any dust or fumes. In case of a spill, avoid generating dust during cleanup.

2. Waste Characterization and Segregation:

  • Waste Segregation: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's hazardous waste program. It should be segregated as chemical or pharmaceutical waste.

3. Containment and Labeling:

  • Primary Container: Place the this compound waste in a designated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Disposal Pathway Determination:

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for determining the correct disposal pathway. They will provide guidance based on local, state, and federal regulations.

  • Licensed Hazardous Waste Vendor: The most appropriate disposal method for this compound is through a licensed hazardous material disposal company. These vendors are equipped to handle and dispose of chemical waste in a compliant manner.

  • Incineration: Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method for this type of chemical waste.

  • Prohibition of Sewer Disposal: Under no circumstances should this compound be disposed of down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.

5. Documentation and Record Keeping:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal vendor used. This documentation is crucial for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chemical/Pharmaceutical Waste ppe->segregate contain Place in Labeled, Leak-Proof Container segregate->contain consult Consult Institutional EHS for Guidance contain->consult vendor Transfer to Licensed Hazardous Waste Vendor consult->vendor no_sewer DO NOT Dispose Down the Drain consult->no_sewer incinerate Incineration at Permitted Facility vendor->incinerate document Document Disposal (Amount, Date, Vendor) incinerate->document end End: Compliant Disposal document->end

Caption: Workflow for the Safe Disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Oxo Atorvastatin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Oxo Atorvastatin, an active pharmaceutical ingredient (API). The following procedures are designed to ensure personnel safety and proper disposal of waste materials.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical when handling this compound to prevent exposure.[1] The following table summarizes the recommended PPE for various laboratory activities.

Activity Required PPE Rationale
Weighing and Dispensing (Solid) - Full-face respirator with appropriate particulate filter - Chemical-resistant gloves (e.g., Nitrile) - Disposable gown or lab coat - Safety goggles (if not using a full-face respirator) - Shoe coversTo prevent inhalation of airborne particles and to avoid skin and eye contact.
Solution Preparation and Handling - Chemical-resistant gloves (e.g., Nitrile) - Lab coat or gown - Safety goggles or face shieldTo protect against splashes and direct contact with the skin and eyes.
Analytical Procedures - Chemical-resistant gloves (e.g., Nitrile) - Lab coat - Safety glassesStandard laboratory practice to prevent incidental contact.
Spill Cleanup - Full-face respirator with appropriate particulate/vapor cartridge - Chemical-resistant gloves (e.g., Nitrile) - Disposable coveralls - Chemical-resistant boots or shoe coversTo provide comprehensive protection during emergency response to a spill.

Operational Plan for Safe Handling

Adherence to a strict operational plan is essential to minimize the risk of exposure to this compound.

1. Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust, such as weighing and aliquoting, should be performed in a certified chemical fume hood or a powder containment hood.

  • Isolation: For larger quantities, consider the use of a glove box or other containment solutions.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.[2][3]

  • Avoid eating, drinking, or smoking in areas where this compound is handled.

  • Remove any contaminated clothing immediately and wash it before reuse.[2][3]

3. First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be considered hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental waste disposal company. Do not dispose of it down the drain or in the regular trash. The FDA recommends mixing unused medicines with an unappealing substance like dirt or cat litter before placing them in a sealed container for disposal in the trash, but for a laboratory setting, professional disposal is the standard.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid this compound B->C Start Handling D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Complete Experiment G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Doff PPE H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor Evacuate->Notify Cleanup Follow Spill Cleanup Protocol Notify->Cleanup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。